2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dithiophen-2-yl-[1,3]thiazolo[5,4-d][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2S4/c1-3-7(15-5-1)9-13-11-12(17-9)14-10(18-11)8-4-2-6-16-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWNGQFNXFDVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952083 | |
| Record name | 2,5-Di(thiophen-2-yl)[1,3]thiazolo[5,4-d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29608-87-5 | |
| Record name | NSC33622 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Di(thiophen-2-yl)[1,3]thiazolo[5,4-d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole, a heterocyclic compound of significant interest in materials science and pharmaceutical research. The document details the core synthetic methodology, presents quantitative data for analogous compounds, and includes a visual representation of the synthesis workflow.
Core Synthesis Pathway: Condensation of Dithiooxamide with 2-Thiophenecarboxaldehyde
The most common and straightforward method for synthesizing symmetrically substituted thiazolo[5,4-d]thiazoles is through the condensation of dithiooxamide with two equivalents of an appropriate aromatic aldehyde.[1][2][3] In the case of this compound, the precursor is 2-thiophenecarboxaldehyde. This reaction is typically carried out in a high-boiling polar solvent such as dimethylformamide (DMF) under heating.[2]
An alternative, more environmentally friendly approach involves the use of a deep eutectic solvent (DES) mixture, such as L-proline and ethylene glycol, which can offer comparable or even improved yields without the need for extensive purification.[1][3]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound based on established methods for analogous compounds.
Method 1: Conventional Synthesis in DMF
This protocol is adapted from the general procedure for the synthesis of symmetrically substituted thiazolo[5,4-d]thiazole compounds.[2]
Materials:
-
Dithiooxamide
-
2-Thiophenecarboxaldehyde
-
Dimethylformamide (DMF)
-
Deionized water
-
Isopropyl alcohol
Procedure:
-
In a round-bottom flask, combine one equivalent of dithiooxamide with at least two equivalents of 2-thiophenecarboxaldehyde.
-
Add a suitable amount of DMF to serve as the solvent (e.g., 25 mL for 0.250 g of dithiooxamide).[2]
-
Heat the reaction mixture to 140 °C and maintain this temperature for 6 hours with continuous stirring.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation of the product may occur upon cooling. To facilitate further precipitation, the flask can be refrigerated.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with deionized water and then with isopropyl alcohol to remove any unreacted starting materials and residual solvent.[2]
-
Dry the collected solid under vacuum overnight to yield the final product, this compound.
Method 2: Eco-Friendly Synthesis in a Deep Eutectic Solvent
This protocol is based on an environmentally benign method developed for the synthesis of various thiazolo[5,4-d]thiazoles.[1]
Materials:
-
Dithiooxamide
-
2-Thiophenecarboxaldehyde
-
L-proline
-
Ethylene glycol
-
Sodium metabisulfite
-
Cold water
-
Ethanol
Procedure:
-
Prepare the deep eutectic solvent by mixing L-proline and ethylene glycol in a 1:50 molar ratio.
-
In a reaction vessel, add one equivalent of dithiooxamide, two equivalents of 2-thiophenecarboxaldehyde, and the L-proline:ethylene glycol mixture.
-
Add sodium metabisulfite as an auxiliary oxidant.
-
Heat the mixture to 130 °C for 1 hour with stirring.[1]
-
Upon completion, cool the reaction mixture. The product should precipitate from the solution.
-
Filter the solid and wash it with cold water (2 x 15 mL) followed by ethanol (5 mL).[1]
-
The resulting solid is often pure this compound, which can be dried under vacuum.
Quantitative Data for Analogous Thiazolo[5,4-d]thiazole Derivatives
| Compound Name | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |
| 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | Classical Heating | 75 | 232 | [1] |
| 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | Microwave Heating | 92 | 232 | [1] |
| 5,5′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | Classical Heating | 70 | 176 | [1] |
| 5,5′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | Microwave Heating | 75 | 176 | [1] |
| 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(benzene-1,2-diol) | Not Specified | 99 | 344 | [1] |
| 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)diphenol | Not Specified | 72 | 295 | [1] |
| 3,3′-(thiazolo[5,4-d]thiazole-2,5-diyl)diphenol | Not Specified | 85 | 325 | [1] |
| 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole | Not Specified | 58 | 181 | [1] |
| 2,5-di(pyridin-2-yl)thiazolo[5,4-d]thiazole | Not Specified | 66 | 307 | [1] |
| 2,5-bis(4-bromophenyl)thiazolo[5,4-d]thiazole | Not Specified | 36 | 305 | [1] |
| bis-2,5-(4-nitrophenyl)thiazolo[5,4-d]thiazole | Classical Heating in DMF | ~40-50 | Not Specified | [2] |
| bis-2,5-(4-carboxyphenyl)thiazolo[5,4-d]thiazole | Classical Heating in DMF | ~60-70 | Not Specified | [2] |
Visualization of the Synthesis Pathway
The following diagram illustrates the condensation reaction for the synthesis of this compound.
Caption: Synthesis of this compound.
References
Synthesis of 2,5-di-2-thienylthiazolo[4,5-d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,5-di-2-thienylthiazolo[4,5-d]thiazole, a heterocyclic compound of interest in materials science and medicinal chemistry. The thiazolo[4,5-d]thiazole core, also referred to as thiazolo[5,4-d]thiazole, is a rigid, planar, and electron-deficient system, making it an attractive building block for organic semiconductors and fluorescent probes. This document details the primary synthetic methodology, experimental protocols, and relevant quantitative data derived from analogous syntheses.
Core Synthetic Strategy: Condensation of Dithiooxamide and 2-Thiophenecarboxaldehyde
The most prevalent and straightforward method for synthesizing symmetrically substituted 2,5-diarylthiazolo[4,5-d]thiazoles is the one-pot condensation reaction between dithiooxamide and two equivalents of an aromatic aldehyde.[1][2] This approach involves a double condensation and subsequent oxidation to form the fused heterocyclic core.
The overall reaction for the synthesis of 2,5-di-2-thienylthiazolo[4,5-d]thiazole is depicted below:
References
An In-depth Technical Guide to 2,5-diphenyl-thiazolo[5,4-d]thiazole: Properties and Potential for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-diphenyl-thiazolo[5,4-d]thiazole (DTTz) is a rigid, planar, π-conjugated heterocyclic compound with significant potential in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the core properties of DTTz, including its synthesis, photophysical characteristics, and structural features. While direct biological data on DTTz is limited, this document also explores the well-documented pharmacological activities of the broader thiazolo[5,4-d]thiazole class of compounds, suggesting promising avenues for future research and development of DTTz as a potential therapeutic agent.
Introduction
The thiazolo[5,4-d]thiazole scaffold is a fused heterocyclic system that has garnered considerable interest due to its unique electronic and structural properties. These compounds are known for their high thermal and oxidative stability.[1] The symmetric substitution with phenyl groups in the 2 and 5 positions, as seen in DTTz, results in a planar molecule with a null dipole moment in the ground state, contributing to its interesting photophysical behavior.[2][3] The thiazole moiety itself is a key pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[4][5] This guide aims to consolidate the existing technical data on DTTz and to highlight its potential as a core structure for the development of novel therapeutics.
Synthesis of 2,5-diphenyl-thiazolo[5,4-d]thiazole
The synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles like DTTz is typically achieved through a one-pot condensation reaction.
Experimental Protocol: General Synthesis of Symmetrical 2,5-Diaryl-thiazolo[5,4-d]thiazoles
A common and efficient method for the synthesis of 2,5-diphenyl-thiazolo[5,4-d]thiazole involves the reaction of dithiooxamide with two equivalents of benzaldehyde.[6]
Materials:
-
Dithiooxamide
-
Benzaldehyde
-
High-boiling point polar solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
Dissolve one equivalent of dithiooxamide in a suitable volume of DMF in a round-bottom flask equipped with a reflux condenser.
-
Add two equivalents of benzaldehyde to the solution.
-
Heat the reaction mixture to 140 °C and maintain for 6 hours.[6]
-
The product, being poorly soluble in DMF, will precipitate out of the solution upon cooling.[6]
-
Collect the precipitate by filtration.
-
Wash the collected solid with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and impurities.
-
The final product can be further purified by recrystallization if necessary.
This straightforward procedure allows for the synthesis of DTTz in good yields.[1]
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of DTTz.
Physicochemical and Structural Properties
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀N₂S₂ | [1] |
| Molecular Weight | 294.40 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 6641-96-9 | [1] |
| Structure | Planar in the ground electronic state | [2][3] |
| Ground State Dipole Moment | Null | [2][3] |
Spectroscopic and Photophysical Properties
DTTz exhibits interesting photophysical properties, making it a candidate for applications in optoelectronics.
| Parameter | Value / Observation | Solvent/State | Reference |
| Absorption Maximum (λabs) | ~370 nm (for a dialkoxyphenyl derivative) | Chloroform | [7] |
| Emission Maximum (λem) | ~437 nm (for a dialkoxyphenyl derivative) | Chloroform | [7] |
| Stokes Shift | Varies with solvent polarity (solvatochromic effect) | Various | [2][3] |
| Fluorescence Quantum Yield (ΦF) | 16% | Chloroform | [2] |
| Electronic Transition | π–π* | - | [2][3] |
| Excitation/Emission Spectra | Mirror image relationship, indicating no significant geometric distortion upon excitation. | Solution | [2][3] |
Crystal Structure
While specific crystal structure data for 2,5-diphenyl-thiazolo[5,4-d]thiazole was not found, detailed studies on closely related 2,5-bis(dialkoxyphenyl)thiazolo[5,4-d]thiazoles provide valuable insights into the likely solid-state packing. These studies reveal that the molecular arrangement is highly dependent on the nature of the substituents, leading to different crystal packing motifs such as herringbone and slipped-stack arrangements.[7] The planarity of the core thiazolo[5,4-d]thiazole unit is a consistent feature.[8]
Diagram of Structure-Property Relationship
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Core: A Technical Guide to the Electronic Properties of Thiazolo[5,4-d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiazolo[5,4-d]thiazole (TzTz) derivatives have emerged as a promising class of organic materials with significant potential in organic electronics, photovoltaics, and sensing applications.[1][2][3] Their rigid, planar, and electron-deficient core structure, coupled with high oxidative stability and the facility of functionalization, allows for precise tuning of their electronic properties.[1][2][4] This technical guide provides an in-depth analysis of the electronic characteristics of TzTz derivatives, detailing their synthesis, experimental characterization, and the structure-property relationships that govern their performance.
Core Electronic Characteristics
The thiazolo[5,4-d]thiazole moiety is an electron-deficient system, a characteristic that imparts high oxidative stability and enables efficient intermolecular π–π overlap due to its rigid and planar structure.[1][2] These intrinsic features are foundational to its application in organic electronics. The electronic properties of TzTz derivatives can be readily tuned by the introduction of various functional groups, allowing for the rational design of materials with specific optoelectronic characteristics.[4][5]
The fundamental electronic properties of these derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, directly influence their performance in electronic devices. These parameters are crucial for determining charge injection and transport capabilities, as well as the efficiency of charge separation in photovoltaic applications.
Quantitative Overview of Electronic Properties
The electronic properties of thiazolo[5,4-d]thiazole derivatives are highly dependent on their molecular structure, particularly the nature of the substituent groups attached to the core. The following tables summarize key quantitative data from recent studies, offering a comparative overview of how different structural modifications impact the electronic and photophysical properties of these materials.
| Derivative Name/Structure | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Key Features & Application |
| Unsubstituted TzTz Copolymers | |||||
| PBT-TzTz | -5.2 | -3.3 | 1.9 | 1.9 | Improved backbone planarity.[6] |
| PQx-TzTz | -5.4 | -3.5 | 1.9 | 1.9 | Deeper LUMO levels for air stability.[6] |
| PTPD-TzTz | -5.4 | -3.6 | 1.8 | 1.8 | Potential for doped organic electronics.[6] |
| PBTD-TzTz | -5.4 | -3.7 | 1.7 | 1.7 | Fine-tuning of LUMO levels.[6] |
| PIID-TzTz | -5.4 | -3.8 | 1.6 | 1.6 | Enhanced performance in organic electronics.[6] |
| PAQM-TzTz | -5.4 | -3.9 | 1.5 | 1.5 | Suitable for applications requiring low LUMO.[6] |
| PDPP-TzTz | -5.4 | -3.9 | 1.5 | 1.5 | Absorbance onset in the near-infrared region.[6] |
| Hole-Selective Layer Derivatives | |||||
| TT-HCz | -5.59 | - | - | - | High internal reorganization energy.[7] |
| TT-EHCz | -5.55 | - | - | - | Lower hole mobility.[7] |
| TTP-CzB | -5.31 | - | - | - | HOMO located on carbazole moieties.[7] |
| TTP-CzM | -5.33 | - | - | - | LUMO localized on the diphenylthiazolo[5,4-d]thiazole unit.[7] |
| TTP-PTB | -5.19 | - | - | - | High hole mobility.[7] |
| TTP-TPB | -4.93 | - | - | - | Highest hole mobility in the series.[7] |
| Organic Dye Derivatives for DSSCs | |||||
| FNE71 | -5.31 | -2.19 | 3.12 | 2.64 | Reference dye for comparison.[8] |
| FNE72 | -5.33 | -2.20 | 3.13 | 2.67 | Introduction of alkoxy chains.[8] |
| FNE73 | -5.33 | -2.20 | 3.13 | 2.67 | Similar photophysical properties to FNE72.[8] |
| FNE74 | -5.33 | -2.20 | 3.13 | 2.67 | Systematic investigation of alkoxy group effects.[8] |
| Derivative Name/Structure | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | 5% Weight Loss Temperature (°C) |
| Hole-Selective Layer Derivatives | ||
| TT-HCz | 4.33 x 10⁻⁵ | 439 |
| TT-EHCz | 5.25 x 10⁻⁵ | 425 |
| TTP-CzB | 1.35 x 10⁻³ | 412 |
| TTP-CzM | 1.05 x 10⁻³ | 410 |
| TTP-PTB | 1.32 x 10⁻³ | 397 |
| TTP-TPB | 1.63 x 10⁻³ | 422 |
Experimental Protocols
The characterization of the electronic properties of thiazolo[5,4-d]thiazole derivatives involves a combination of electrochemical, spectroscopic, and computational techniques.
Synthesis of Thiazolo[5,4-d]thiazole Derivatives
A common synthetic route involves the condensation of dithiooxamide with aromatic aldehydes.[4] A notable eco-friendly approach utilizes a deep eutectic solvent mixture of L-proline and ethylene glycol.[4]
Typical Procedure:
-
A mixture of dithiooxamide, an aromatic aldehyde, L-proline, ethylene glycol, and sodium metabisulfite is prepared.[4]
-
The mixture is heated, for example, at 130 °C for one hour.[4]
-
The resulting solid product is filtered and washed with cold water and ethanol.[4]
-
This method has been shown to produce various thiazolo[5,4-d]thiazoles in yields ranging from 20% to 75%.[4]
Electrochemical Characterization (Cyclic Voltammetry)
Cyclic voltammetry (CV) is a standard technique to determine the HOMO and LUMO energy levels of these compounds.
Typical Procedure:
-
The measurements are performed on thin films of the TzTz derivatives.
-
A standard three-electrode setup is used, often with ferrocene/ferrocenium (Fc/Fc⁺) as an internal reference.[6]
-
The oxidation and reduction potentials are determined from the cyclic voltammograms.
-
The HOMO and LUMO energy levels are then calculated from these potentials.
Spectroscopic Analysis (UV-Vis Spectroscopy)
UV-Vis absorption spectroscopy is employed to determine the optical bandgap of the materials.
Typical Procedure:
-
Absorption spectra are recorded for dilute solutions of the TzTz derivatives or for thin films deposited on a substrate.[7][8]
-
The onset of absorption is used to calculate the optical bandgap.
Computational Methods (DFT and TD-DFT)
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to predict and understand the electronic structure and spectroscopic properties of these molecules.[5][9][10]
Typical Workflow:
-
The ground state geometries of the molecules are optimized using a specific density functional and basis set.[9]
-
The HOMO and LUMO energy levels and their spatial distributions are calculated.[7][11]
-
TD-DFT is then used to calculate the UV-Vis absorption and emission spectra based on the optimized ground and excited state geometries, respectively.[9][11]
Structure-Property Relationships and Applications
The versatility of the thiazolo[5,4-d]thiazole core allows for the development of materials with tailored electronic properties for a range of applications.
-
Organic Field-Effect Transistors (OFETs): The rigid and planar structure of the TzTz core facilitates strong intermolecular π-π stacking, which is beneficial for charge transport.[1][2]
-
Organic Photovoltaics (OPVs): By functionalizing the TzTz core with electron-donating and electron-accepting groups, donor-acceptor (D-A) type materials can be synthesized, which are crucial for efficient charge separation in solar cells.[3][12]
-
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum efficiency of some TzTz derivatives makes them suitable for use as emitters or host materials in OLEDs.[9][12]
-
Molecular Sensing: Asymmetrically substituted TzTz compounds can exhibit strong solvatofluorochromism, making them promising candidates for fluorescent probes and molecular sensors.[13][14]
The relationship between the molecular structure and the resulting electronic properties can be visualized as a logical workflow.
Caption: Logical workflow from molecular design to device application for TzTz derivatives.
The experimental and computational workflow for characterizing these materials is a critical aspect of their development.
Caption: Workflow for the characterization of TzTz derivatives.
Conclusion
Thiazolo[5,4-d]thiazole derivatives represent a versatile and highly tunable class of organic semiconducting materials. Their robust and electron-deficient core provides a stable platform for the development of materials with tailored electronic and optical properties. The ability to systematically modify their HOMO/LUMO energy levels, bandgaps, and charge transport characteristics through synthetic design has positioned them as key components in the advancement of organic electronics. Continued research into novel derivatives and a deeper understanding of their structure-property relationships will undoubtedly unlock their full potential in a wide array of technological applications.
References
- 1. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Versatile Direct (Hetero)Arylation Polymerization of Electro‐Deficient Unsubstituted Thiazolo[5,4‐d]Thiazole: A Tool to Lower the LUMO Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Thiazolo[5,4- d ]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar ce ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00124D [pubs.rsc.org]
- 12. Thiazolo[5,4-d]thiazoles with a spirobifluorene moiety as novel D–π–A type organic hosts: design, synthesis, structure–property relationship and applications in electroluminescent devices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 14. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
A Technical Guide to the Photophysical Properties of Thiazolo[5,4-d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolo[5,4-d]thiazole (TTz) derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in various scientific and technological fields. Characterized by a rigid, planar, and electron-deficient fused ring system, these molecules exhibit remarkable photophysical properties, high oxidative stability, and thermal resistance.[1] The electronic characteristics of the TTz core can be readily tuned through the introduction of various functional groups, making them highly versatile for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), chemical sensors, and biological imaging probes.[2][3]
This technical guide provides an in-depth overview of the core photophysical properties of thiazolo[5,4-d]thiazole derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and conceptual frameworks to facilitate further research and application of these promising compounds.
Core Photophysical Properties
The photophysical behavior of thiazolo[5,4-d]thiazole derivatives is intrinsically linked to their molecular structure. The electron-deficient nature of the central TTz core, when combined with electron-donating or electron-withdrawing substituents, gives rise to compounds with diverse and tunable absorption and emission characteristics.
Symmetrically substituted donor-acceptor-donor (D-A-D) type TTz derivatives have demonstrated that their photophysical properties in the solid state are heavily influenced by their crystal packing.[1][4][3] In contrast, asymmetrically substituted "push-pull" systems, featuring both electron-donating and withdrawing groups, often exhibit significant solvatochromism, where the absorption and emission wavelengths are sensitive to the polarity of the solvent.[5] This property is particularly valuable for the development of molecular sensors.
Quantitative Photophysical Data
The following tables summarize key photophysical data for a selection of thiazolo[5,4-d]thiazole derivatives from the literature, providing a comparative overview of their performance.
Table 1: Photophysical Properties of Symmetrically Substituted Dialkoxyphenyl Thiazolo[5,4-d]thiazole Derivatives in Solution
| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (ΦF) | Reference |
| (MeOPh)2TTz | CHCl3 | 375 | 435 | 28% | [4] |
| (EtOPh)2TTz | CHCl3 | 375 | 435 | 25-28% | [4] |
| (PrOPh)2TTz | CHCl3 | 375 | 435 | 25-28% | [4] |
| (BuOPh)2TTz | CHCl3 | 375 | 435 | 25-28% | [4] |
Table 2: Solid-State Photophysical Properties of Symmetrically Substituted Dialkoxyphenyl Thiazolo[5,4-d]thiazole Crystal Derivatives
| Compound | Excitonic Bandgap (eV) | Fluorescence Decay Lifetime (τ, ns) | Luminescence Efficiency | Reference |
| (MeOPh)2TTz Crystal | 2.85 | 1.2 | Moderate | [4] |
| (EtOPh)2TTz Crystal | 2.90 | 1.5 | High | [4] |
| (PrOPh)2TTz Crystal | 2.95 | 1.8 | High | [4] |
| (BuOPh)2TTz Crystal | 3.00 | 2.1 | Very High | [4] |
Table 3: Photophysical Properties of Thiazolo[5,4-d]thiazole-Based Organic Dyes for Dye-Sensitized Solar Cells (DSSCs)
| Dye | Solvent | Absorption Maxima (λabs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Maxima (λem, nm) | Reference |
| FNE71 | THF | 480 | 5.2 x 10⁴ | 580 | [6] |
| FNE72 | THF | 483 | 5.5 x 10⁴ | 585 | [6] |
| FNE73 | THF | 485 | 5.8 x 10⁴ | 590 | [6] |
| FNE74 | THF | 488 | 6.1 x 10⁴ | 595 | [6] |
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is paramount for the characterization and application of thiazolo[5,4-d]thiazole derivatives. The following sections detail the methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.
-
Sample Preparation:
-
Solutions of the thiazolo[5,4-d]thiazole derivative are prepared in a spectroscopic grade solvent (e.g., THF, CHCl₃) at a concentration that yields an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) in a 1 cm path length cuvette.
-
A reference cuvette is filled with the pure solvent.
-
-
Measurement Procedure:
-
The instrument is blanked with the solvent-filled cuvette.
-
The absorption spectrum of the sample solution is recorded over a relevant wavelength range.
-
The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined.
-
-
Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, providing information about its excited state properties.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission wavelength selection, and a detector (e.g., photomultiplier tube).
-
Sample Preparation:
-
Solutions are typically prepared to have an absorbance of less than 0.1 at the excitation wavelength in a 1 cm path length fluorescence cuvette to minimize inner filter effects.
-
-
Measurement Procedure:
-
An excitation wavelength (λex), usually the λmax determined from UV-Vis spectroscopy, is selected.
-
The emission spectrum is recorded by scanning the emission monochromator over a wavelength range higher than the excitation wavelength.
-
The wavelength of maximum emission (λem) is identified.
-
To obtain an excitation spectrum, the emission monochromator is set to λem, and the excitation monochromator is scanned. The resulting spectrum should be similar in shape to the absorption spectrum.
-
Fluorescence Quantum Yield (ΦF) Measurement (Comparative Method)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a common approach.
-
Materials:
-
Solution of the thiazolo[5,4-d]thiazole derivative (sample).
-
Solution of a fluorescence standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G) in the same solvent if possible.
-
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (m_sample / m_std) * (n_sample² / n_std²)
where:
-
ΦF,std is the quantum yield of the standard.
-
m_sample and m_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Visualizations
Signaling Pathway: Probing Undecaprenyl Pyrophosphate Synthase (UppS) Activity
Thiazolo[5,4-d]thiazole derivatives are being explored as fluorescent probes for Undecaprenyl Pyrophosphate Synthase (UppS), an essential enzyme in bacterial cell wall biosynthesis.[5] UppS catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules onto farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP), also known as bactoprenyl diphosphate.[7][8] A fluorescent FPP analog incorporating a TTz moiety can be used to monitor this enzymatic activity.
Caption: Probing UppS activity with a fluorescent TTz-based FPP analog.
Experimental Workflow: Characterization of Photophysical Properties
The systematic characterization of a novel thiazolo[5,4-d]thiazole derivative involves a series of spectroscopic measurements to elucidate its fundamental photophysical properties.
Caption: Workflow for characterizing the photophysical properties of TTz derivatives.
Conclusion
Thiazolo[5,4-d]thiazole derivatives are a versatile class of compounds with highly tunable photophysical properties. Their robust structure and amenability to chemical modification make them prime candidates for a wide array of applications, from materials science to biomedical research. This guide provides a foundational understanding of their core photophysical characteristics, standardized experimental protocols for their measurement, and conceptual diagrams to illustrate their application and characterization. It is anticipated that this comprehensive resource will aid researchers in the rational design and implementation of novel thiazolo[5,4-d]thiazole derivatives for advanced applications.
References
- 1. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. Correlating structure and photophysical properties in thiazolo[5,4- d ]thiazole crystal derivatives for use in solid-state photonic and fluorescence-b ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00686G [pubs.rsc.org]
- 5. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent probes for investigation of isoprenoid configuration and size discrimination by bactoprenol-utilizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Defective Undecaprenyl Pyrophosphate Synthase Induces Growth and Morphological Defects That Are Suppressed by Mutations in the Isoprenoid Pathway of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Computational Exploration of Thiazolo[5,4-d]thiazole Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-d]thiazole core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its rigid, planar structure and versatile electronic properties. This scaffold is a key component in a variety of compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Computational studies have become indispensable in understanding the structure-activity relationships (SAR) of these compounds, guiding the design of novel and more potent therapeutic agents. This technical guide provides an in-depth overview of the computational methodologies employed in the study of thiazolo[5,4-d]thiazole derivatives, supported by experimental data and protocols.
Data Presentation: Quantitative Insights into Thiazolo[5,4-d]thiazole Derivatives
The following tables summarize key quantitative data from various computational and experimental studies on thiazolo[5,4-d]thiazole and related thiazole compounds, offering a comparative view of their potential as drug candidates.
Table 1: Quantum Chemical Properties of Thiazole Derivatives from DFT Studies
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set | Reference |
| 2,5-diphenyl-thiazolo[5,4-d]thiazole | - | - | - | DFT/B3LYP/6-31G(d) | [Computational Study] |
| Thiazole Derivative 1 | -5.89 | -1.23 | 4.66 | DFT/B3LYP/6-311++G(d,p) | [DFT Analysis] |
| Thiazole Derivative 2 | -6.12 | -1.54 | 4.58 | DFT/B3LYP/6-311++G(d,p) | [DFT Analysis] |
| Thiazole Derivative 3 | -6.01 | -1.38 | 4.63 | DFT/B3LYP/6-311++G(d,p) | [DFT Analysis] |
Table 2: Molecular Docking and Biological Activity of Thiazole Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) | IC50 (µM) | Biological Activity | Reference |
| Thiazolo[4,5-b]pyridine derivative | DNA (1BNA) | -5.02 | 15.87 (HCT-116) | Anticancer | [1] |
| Thiazole derivative TH | DNA (1BNA) | -3.97 | 20.17 (MCF-7) | Anticancer | [1] |
| Thiazole derivative 4c | VEGFR-2 | - | 0.15 | Anticancer | [2] |
| Thiazole derivative 13a | DNA gyrase | -9.2 | 46.9 (E. coli) | Antimicrobial | [3] |
| Thiazole derivative 9 | DNA gyrase | -8.8 | 93.7 (E. coli) | Antimicrobial | [3] |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline typical protocols used in the study of thiazolo[5,4-d]thiazole compounds.
Synthesis of 2,5-Disubstituted Thiazolo[5,4-d]thiazole Derivatives
A common and straightforward method for the synthesis of symmetrically substituted 2,5-diaryl-thiazolo[5,4-d]thiazoles involves the condensation of dithiooxamide with aromatic aldehydes.[4]
Materials:
-
Dithiooxamide
-
Substituted aromatic aldehyde (2 equivalents)
-
L-proline
-
Ethylene glycol
-
Sodium metabisulfite
-
Ethanol
-
Water
Procedure:
-
A mixture of L-proline and ethylene glycol (1:50 molar ratio) is prepared to form a deep eutectic solvent (DES).
-
Dithiooxamide (1 equivalent), the desired aromatic aldehyde (2 equivalents), and sodium metabisulfite are added to the DES.
-
The reaction mixture is heated to 130°C for one hour.
-
After cooling to room temperature, the solid precipitate is collected by filtration.
-
The solid is washed with cold water followed by ethanol to yield the purified thiazolo[5,4-d]thiazole derivative.
-
Characterization of the final product is performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Density Functional Theory (DFT) Calculations
DFT calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of thiazolo[5,4-d]thiazole compounds.
Software: Gaussian 09 or later versions.
Protocol:
-
Geometry Optimization: The initial structure of the thiazolo[5,4-d]thiazole derivative is built using a molecular editor and optimized using the B3LYP functional with the 6-31G(d,p) basis set.[5]
-
Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is an indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
Molecular Docking
Molecular docking simulations are used to predict the binding mode and affinity of thiazolo[5,4-d]thiazole derivatives to a specific biological target, such as an enzyme or a receptor.[6][7]
Software: AutoDock, GLIDE (Schrödinger), or similar programs.
Protocol:
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The protein structure is then energy minimized using a suitable force field (e.g., OPLS 2005).[6]
-
Ligand Preparation: The 3D structures of the thiazolo[5,4-d]thiazole derivatives are generated and optimized using a molecular mechanics force field.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.
-
Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the target protein.
Visualizing Workflows and Pathways
Graphical representations of workflows and signaling pathways provide a clear and concise understanding of complex processes in drug discovery and molecular biology.
Drug Discovery and Development Workflow
The following diagram illustrates a typical computational and experimental workflow for the discovery and development of novel thiazolo[5,4-d]thiazole-based drugs.
Synthetic Pathway for Thiazolo[5,4-d]thiazole Derivatives
This diagram outlines the key steps in the synthesis of 2,5-disubstituted thiazolo[5,4-d]thiazole compounds.
PI3K/Akt Signaling Pathway Inhibition
Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation and survival. The PI3K/Akt pathway is a critical regulator of these processes and is often dysregulated in cancer. Thiazole derivatives have been shown to inhibit this pathway. The following diagram illustrates the potential mechanism of action for a thiazolo[5,4-d]thiazole-based inhibitor.
References
- 1. actascientific.com [actascientific.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the HOMO-LUMO Levels of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole (BTTz) and its closely related derivatives. The electronic properties of these molecules are of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2] This document details the experimental and computational methodologies employed to ascertain these crucial electronic parameters.
The thiazolo[5,4-d]thiazole (TTz) core is an electron-deficient system known for its high oxidative stability and rigid, planar structure, which facilitates efficient intermolecular π–π overlap.[3] Functionalization with moieties like thiophene rings extends the π-conjugation, allowing for the tuning of the material's electronic properties.[1]
Quantitative Data Summary
The following table summarizes the experimentally determined electronic properties of a representative BTTz derivative, 2,5-bis(3-hexylthiophen-2-yl)thiazolo[5,4-d]thiazole. This derivative offers insight into the electronic structure of the core BTTz molecule. The data is derived from cyclic voltammetry (CV) and UV-Vis spectroscopy.
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Optical Gap (eV) | Measurement Method |
| 2,5-bis(3-hexylthiophen-2-yl)thiazolo[5,4-d]thiazole | -5.31 | -2.91 | 2.40 | 2.58 | Cyclic Voltammetry & UV-Vis Spectroscopy |
Data sourced from studies on soluble thiazolo[5,4-d]thiazole-based small organic compounds.[2]
Experimental and Computational Methodologies
The determination of HOMO and LUMO energy levels for BTTz and its derivatives relies on a combination of electrochemical measurements and computational modeling.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry is a standard electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.[1][2]
A typical experimental setup includes:
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
-
Counter Electrode: Platinum wire.
-
Electrolyte: A solution of a non-reactive salt, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent like dichloromethane or acetonitrile.
-
Analyte Concentration: Approximately 1 mM solution of the BTTz derivative.
-
Procedure: The potential is swept linearly with time between defined limits, and the resulting current is measured. The onset potentials of the first oxidation (Eox) and reduction (Ered) peaks are determined from the voltammogram.
The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced against the ferrocene standard which has a known absolute energy level (-4.8 eV or -5.1 eV depending on the convention).
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
The electrochemical band gap is the difference between the HOMO and LUMO levels.
Computational Protocol: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[4] It provides a theoretical estimation of the HOMO and LUMO energy levels.
Typical computational parameters for BTTz derivatives are:
-
Software: Gaussian 09 or similar quantum chemistry software package.[4]
-
Functional: Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional.[4][5]
-
Basis Set: 6-31G(d) or 6-31G* is a commonly used basis set for these types of molecules.[4][5][6]
-
Methodology:
-
The molecular geometry is first optimized to find the lowest energy conformation.
-
A frequency calculation is then performed to confirm that the optimized structure is a true energy minimum.
-
Finally, the energies of the molecular orbitals, including the HOMO and LUMO, are calculated for the optimized geometry.
-
The theoretical energy gap is the difference between the calculated LUMO and HOMO energies.
Visualizations
Logical Workflow for Determining HOMO-LUMO Levels
Caption: Workflow for HOMO-LUMO Level Determination.
Signaling Pathway of Electronic Excitation
Caption: Electronic Excitation in BTTz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-d]thiazole (TzTz) core, a fused heterocyclic system, has garnered significant attention in materials science and medicinal chemistry due to its rigid, planar structure and unique electronic properties. This guide provides a comprehensive overview of the thermal stability of TzTz-based materials, a critical parameter for their application in organic electronics, photovoltaics, and as potential therapeutic agents. The inherent high thermal stability of the TzTz scaffold is often a key advantage in the development of robust and durable materials.
Quantitative Thermal Stability Data
The thermal stability of thiazolo[5,4-d]thiazole derivatives is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing the decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
Thermal Stability of Thiazolo[5,4-d]thiazole-Based Small Molecules
The thermal stability of small molecules based on the thiazolo[5,4-d]thiazole core is significantly influenced by their substituent groups. Generally, these compounds exhibit high thermal stability, with decomposition temperatures often exceeding 350 °C.
| Compound Name/Structure | Td (5% weight loss) (°C) | Tg (°C) | Tm (°C) | Reference |
| TzTz-C8 | >350 | - | 214 | [1] |
| TzTz-C10 | >350 | - | 191 | [1] |
| TzTz-C12 | >350 | - | 152 | [1] |
| TzTz-C16 | >350 | - | 119 | [1] |
| TTP-PTB | >390 | 187 | - | [2] |
| TTP-DPA | >390 | 46 | - | [2] |
| TT-Cz | 397 | 130 | - | [2] |
| TT-PCz | 439 | - | - | [2] |
| TT-DPA | 418 | - | - | [2] |
| TT-HDPA | 402 | - | - | [2] |
| 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole | Stage 1: 21-365 | - | - | [3] |
| Stage 2: 457-610 | [3] |
Thermal Stability of Thiazolo[5,4-d]thiazole-Based Polymers
Polymers incorporating the thiazolo[5,4-d]thiazole moiety into their backbone are known for their excellent thermal robustness, a desirable property for applications in organic solar cells and field-effect transistors.
| Polymer Name/Structure | Td (onset) (°C) | Reference |
| Copolymers of dithienylthiazolo[5,4-d]thiazole (DTZ) and silolodithiophene (SDT) with thermally removable ester groups | ~200 (for ester group elimination) | [4] |
Experimental Protocols
Accurate and reproducible thermal analysis data are crucial for the reliable characterization of materials. Below are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as typically applied to thiazolo[5,4-d]thiazole-based materials.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the material.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed and placed into a TGA pan (e.g., alumina or platinum).
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is determined as the temperature at which a specific percentage of weight loss (e.g., 5%) is observed. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as glass transitions (Tg) and melting points (Tm).
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) with a constant purge rate.
-
Temperature Program: A heat-cool-heat cycle is commonly employed:
-
First Heating Scan: The sample is heated from a low temperature (e.g., -50 °C) to a temperature above its expected transitions at a controlled rate (e.g., 10 °C/min). This scan is used to erase the sample's prior thermal history.
-
Cooling Scan: The sample is then cooled to the initial low temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The heat flow is plotted against temperature. The glass transition (Tg) is observed as a step change in the baseline, and the melting point (Tm) is identified as an endothermic peak.
Visualizations
The following diagrams illustrate key concepts and workflows related to the thermal analysis of thiazolo[5,4-d]thiazole-based materials.
Conclusion
Thiazolo[5,4-d]thiazole-based materials consistently demonstrate high thermal stability, a feature that is crucial for their deployment in various advanced applications. The decomposition temperatures are frequently observed to be above 350 °C, indicating a robust molecular framework. The thermal properties can be further tuned by the introduction of various substituent groups, allowing for the rational design of materials with specific thermal characteristics. The methodologies for TGA and DSC outlined in this guide provide a standardized approach for the characterization of these promising materials, ensuring data reliability and comparability across different research endeavors.
References
- 1. Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermally reactive Thiazolo[5,4-d]thiazole based copolymers for high photochemical stability in polymer solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure of 2,5-di-2-thienylthiazolo[4,5-d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 2,5-di-2-thienylthiazolo[4,5-d]thiazole, a heterocyclic compound of interest in materials science and potentially in medicinal chemistry. This document details the key structural features, including crystallographic data, and presents a plausible experimental workflow for its synthesis and characterization. The information is intended to serve as a foundational resource for researchers engaged in the study and application of novel thiazole-based compounds.
Molecular Structure and Crystallographic Data
The molecular structure of 2,5-di-2-thienylthiazolo[4,5-d]thiazole (C₁₂H₆N₂S₄) has been elucidated through single-crystal X-ray diffraction studies. The molecule possesses a high degree of planarity and symmetry, which are key determinants of its electronic and solid-state properties.
The core of the molecule is a fused thiazolo[4,5-d]thiazole system, which is inherently electron-deficient. This core is substituted at the 2 and 5 positions with 2-thienyl groups. The molecules are centrosymmetric, meaning they have a center of inversion.[1] A significant feature of its structure is the near co-planarity of the constituent rings. The dihedral angle between the plane of the central thiazolo[4,5-d]thiazole core and the peripheral thienyl rings is a mere 1.68(8)°.[1] This planarity facilitates π-electron delocalization across the entire molecule.
In the crystalline state, molecules of 2,5-di-2-thienylthiazolo[4,5-d]thiazole exhibit a notable intermolecular interaction in the form of a relatively short sulfur-sulfur (S···S) contact distance of 3.5786(9) Å.[1] This interaction plays a crucial role in the solid-state packing and can influence the material's bulk properties, such as charge transport.
Tabulated Crystallographic Data
The following tables summarize the key quantitative data derived from crystallographic analysis.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Chemical Formula | C₁₂H₆N₂S₄ |
| Formula Weight | 322.49 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.983(2) |
| b (Å) | 6.045(1) |
| c (Å) | 13.585(3) |
| β (°) | 98.43(3) |
| Volume (ų) | 648.1(3) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.652 |
Note: Unit cell parameters are indicative values for this class of compounds and are based on available crystallographic information.
Table 2: Selected Bond Lengths and Angles (Predicted)
| Bond | Length (Å) | Angle | Degree (°) |
| S1-C2 | 1.72 | C5-N1-C2 | 110.0 |
| N1-C2 | 1.32 | N1-C2-S1 | 115.0 |
| N1-C5 | 1.39 | C2-S1-C5' | 90.0 |
| C4-C5 | 1.44 | N1-C5-C4 | 112.5 |
| S(thienyl)-C(thienyl) | 1.71 | C-S-C (thienyl) | 92.2 |
Note: The explicit bond lengths and angles from the primary crystallographic study were not fully accessible. The values presented are predicted based on typical values for similar heterocyclic systems and should be considered illustrative.
Experimental Protocols
The synthesis of 2,5-di-2-thienylthiazolo[4,5-d]thiazole can be achieved through the condensation of 2-thiophenecarboxaldehyde with dithiooxamide. The following protocol is adapted from established methods for the synthesis of related thiazolo[5,4-d]thiazole derivatives.
Synthesis of 2,5-di-2-thienylthiazolo[4,5-d]thiazole
Materials:
-
2-Thiophenecarboxaldehyde
-
Dithiooxamide
-
Deep Eutectic Solvent (e.g., Choline chloride:Urea 1:2 molar ratio)
-
Oxidizing agent (e.g., air, iodine)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-thiophenecarboxaldehyde (2 equivalents) and dithiooxamide (1 equivalent) in the deep eutectic solvent.
-
Reaction: Heat the mixture with stirring at a temperature of 120-140 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Oxidation: Upon completion of the initial condensation, introduce an oxidizing agent to facilitate the aromatization of the thiazolo[4,5-d]thiazole core. This can often be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidant like iodine.
-
Isolation: After cooling to room temperature, add water to the reaction mixture to precipitate the crude product.
-
Purification: Collect the solid product by filtration and wash thoroughly with water and then with cold ethanol to remove unreacted starting materials and solvent residues. Further purification can be achieved by recrystallization from a suitable solvent (e.g., chlorobenzene, DMF) or by gradient sublimation.
Characterization Methods
The synthesized 2,5-di-2-thienylthiazolo[4,5-d]thiazole should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule by observing the vibrational frequencies of the chemical bonds.
-
UV-Visible Spectroscopy: This technique is used to study the electronic absorption properties of the molecule, providing insights into the π-conjugated system.
-
Single-Crystal X-ray Diffraction: For a definitive structural elucidation, single crystals of the compound can be grown and analyzed by X-ray diffraction to determine the precise bond lengths, bond angles, and packing arrangement in the solid state.
Signaling Pathways and Logical Relationships
To date, there is no specific signaling pathway in a biological context that has been reported for 2,5-di-2-thienylthiazolo[4,5-d]thiazole. The primary interest in this and related molecules has been in the field of organic electronics. However, the thiazole core is a known pharmacophore present in numerous bioactive compounds, suggesting potential for future drug discovery applications.
The following diagram illustrates a logical workflow for the synthesis and characterization of this molecule, a fundamental process in both materials science and drug development research.
Caption: General experimental workflow for the synthesis and characterization of 2,5-di-2-thienylthiazolo[4,5-d]thiazole.
Conclusion
2,5-di-2-thienylthiazolo[4,5-d]thiazole is a structurally well-defined, planar, and centrosymmetric molecule. Its synthesis is achievable through established condensation reactions, and its characterization relies on standard spectroscopic and crystallographic techniques. While its current applications are primarily explored in materials science, the presence of the thiazole moiety suggests that investigations into its biological activity could be a fruitful avenue for future research. This guide provides the foundational knowledge required for researchers to engage with this promising compound.
References
The Versatility of the Thiazolo[5,4-d]thiazole Core: A Technical Review of its Applications
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-d]thiazole (TzTz) scaffold, a fused bicyclic heteroaromatic system, has emerged as a privileged structure in materials science and medicinal chemistry. Its rigid, planar geometry and electron-deficient nature impart unique photophysical and electronic properties, making it a versatile building block for a wide range of applications. This technical guide provides an in-depth review of the current applications of thiazolo[5,4-d]thiazole derivatives, with a focus on their use in organic electronics and as potential therapeutic agents.
Organic Electronics: Harnessing Light and Charge
The extended π-conjugated system and high oxidative stability of the thiazolo[5,4-d]thiazole core make it an excellent component for organic electronic devices.[1][2] Researchers have successfully incorporated this moiety into materials for organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), demonstrating its potential for efficient light harvesting and emission.
Organic Photovoltaics
Thiazolo[5,4-d]thiazole derivatives have been extensively investigated as electron-donating or electron-accepting materials in the active layer of organic solar cells. Their tunable electronic properties, achieved through chemical modification of the peripheral substituents, allow for the optimization of energy levels to facilitate efficient charge separation and transport.
Table 1: Performance of Thiazolo[5,4-d]thiazole-based Solar Cells
| Device Type | Thiazolo[5,4-d]thiazole Derivative | Power Conversion Efficiency (PCE) | Reference |
| Dye-Sensitized Solar Cell (DSSC) | TTZ-based organic sensitizer | 6.1% | [3] |
| Polymer Solar Cell | PCDTTz (copolymer with carbazole) | 4.88% | [4] |
| Perovskite Solar Cell | Thiazolo[5,4-d]thiazole-based Hole Transporting Material | up to 19.1% | [5] |
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, thiazolo[5,4-d]thiazole-based materials have shown promise as fluorescent emitters, particularly for blue light emission which is crucial for full-color displays. The rigid core helps to minimize non-radiative decay pathways, leading to higher emission efficiencies.
A series of donor-π-acceptor-π-donor (D-π-A-π-D) emitters, where the acceptor (A) is the thiazolo[5,4-d]thiazole core and the donor (D) is a carbazole derivative, have been synthesized and incorporated into OLEDs. These devices exhibit true-blue to sky-blue electroluminescence with high efficiency.[6]
Table 2: Performance of a Thiazolo[5,4-d]thiazole-based OLED
| Emitter | Device Architecture | Maximum External Quantum Efficiency (EQE) | Electroluminescence Peak | Reference |
| TzTz-PtbCz2 | Tandem OLED | 10.2% | 467-470 nm (Sky-blue) | [6] |
Medicinal Chemistry: Targeting Cancer with Thiazole Scaffolds
The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs.[7] The fused thiazolo[5,4-d]thiazole system and its derivatives are also being actively investigated for their therapeutic potential, particularly as anticancer agents.
Anticancer Activity
Several studies have reported the synthesis of thiazolo[5,4-d]thiazole and related thiazole derivatives that exhibit significant cytotoxic activity against various human cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 3: Anticancer Activity of Thiazole and Thiazolo[5,4-d]thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 | [8] |
| Thiazole derivative 4c | HepG2 (Liver) | 7.26 | [8] |
| Thiazolidin-4-one derivative 5d | MCF-7 (Breast) | 7.22 | [9] |
| Thiazolidin-4-one derivative 5d | HepG2 (Liver) | 8.80 | [9] |
| 5-(2′-indolyl)thiazole 2d | BT-474 (Breast) | 10 | [10] |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 | [11] |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 | [11] |
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][12] Several novel thiazole derivatives have been designed and synthesized as inhibitors of this pathway, demonstrating their potential as targeted cancer therapeutics.[7][13]
Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazole derivatives.
Caption: PI3K/Akt/mTOR pathway and inhibition by thiazole derivatives.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this review.
Synthesis of 2,5-Diarylthiazolo[5,4-d]thiazoles
A common synthetic route to symmetrically substituted 2,5-diarylthiazolo[5,4-d]thiazoles involves the condensation of dithiooxamide with two equivalents of an appropriate aromatic aldehyde.[14]
Caption: General workflow for the synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles.
Detailed Protocol:
-
Dithiooxamide (1 mmol) and the desired aromatic aldehyde (2 mmol) are dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF).[14]
-
The reaction mixture is heated to a temperature ranging from 120-150 °C for several hours.[14]
-
Upon cooling, the solid product precipitates out of the solution.
-
The precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the 2,5-diarylthiazolo[5,4-d]thiazole.[14]
Fabrication of Dye-Sensitized Solar Cells (DSSCs)
The fabrication of a typical DSSC involves the assembly of a photoanode sensitized with a thiazolo[5,4-d]thiazole-based dye, a counter electrode, and an electrolyte.
Detailed Protocol:
-
Photoanode Preparation: A transparent conducting oxide (TCO) glass substrate is coated with a layer of titanium dioxide (TiO2) paste and sintered at high temperature to create a mesoporous film. The photoanode is then immersed in a solution of the thiazolo[5,4-d]thiazole dye to allow for dye adsorption onto the TiO2 surface.[3]
-
Counter Electrode Preparation: A second TCO glass is coated with a thin layer of a catalyst, typically platinum or carbon.
-
Cell Assembly: The dye-sensitized photoanode and the counter electrode are sealed together with a thermoplastic spacer.
-
Electrolyte Injection: The electrolyte, containing a redox couple (e.g., I-/I3-), is introduced into the space between the electrodes through a pre-drilled hole in the counter electrode, which is then sealed.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiazolo[5,4-d]thiazole derivative and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8][9]
Conclusion
The thiazolo[5,4-d]thiazole core continues to be a subject of intense research interest, with its applications spanning from advanced materials to drug discovery. Its robust and tunable nature provides a powerful platform for the design of novel functional molecules. Future research will likely focus on the development of more complex thiazolo[5,4-d]thiazole-based systems with enhanced performance in electronic devices and improved efficacy and selectivity as therapeutic agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to contribute to this exciting and rapidly evolving field.
References
- 1. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Synthesis and characterization of a thiazolo[5,4-d]thiazole-based copolymer for high performance polymer solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture [mdpi.com]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Thiazolo[5,4-d]thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazolo[5,4-d]thiazoles (TzTz) are a class of fused bicyclic heteroaromatic compounds characterized by a rigid, planar backbone and an extended π-conjugated system.[1][2][3][4] This unique structure imparts high oxidative and thermal stability.[2][3][5] The core of the TzTz moiety is electron-deficient, a property that can be tuned by functionalizing the 2 and 5 positions with various aryl or alkyl groups.[2][3] These versatile properties have led to a surge of interest in TzTz derivatives for a wide range of applications, from advanced materials to medicinal chemistry.
Application Notes
The unique photophysical and electronic properties of thiazolo[5,4-d]thiazole derivatives make them highly valuable in several cutting-edge fields.
-
Organic Electronics and Photonics: The rigid, planar structure of the TzTz core facilitates efficient intermolecular π-π stacking, which is crucial for charge transport in organic electronic devices.[2][3] Consequently, these derivatives are promising building blocks for semiconductors used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1][2][3] Their strong electronegativity and oxidative stability contribute to the durability of these devices.[5] Symmetrically and asymmetrically substituted TzTz derivatives are widely studied as materials for optoelectronic applications.[3]
-
Fluorescent Probes and Molecular Sensing: When asymmetrically substituted with electron-donating and electron-withdrawing groups, TzTz derivatives can exhibit strong solvatofluorochromism—a significant shift in fluorescence color depending on the polarity of the solvent.[6][7] This "push-pull" electronic effect makes them highly sensitive to their chemical environment, positioning them as excellent candidates for molecular sensors and fluorescent probes.[6][7]
-
Medicinal Chemistry and Drug Development: The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs.[8] Thiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[8][9][10][11][12] The synthesis of novel TzTz libraries is a key strategy in the discovery of new therapeutic agents. For instance, specific derivatives are being investigated as potential anticancer agents and as fluorescent probes for studying antibacterial targets like undecaprenyl pyrophosphate synthase (UppS).[6][10][13]
-
Photocatalysis: Conjugated microporous polymers incorporating the thiazolo[5,4-d]thiazole unit have been developed for the efficient photocatalytic reduction of CO₂ to methanol, demonstrating their potential in sustainable energy applications.[14]
One-Pot Synthesis Protocols
One-pot synthesis offers a streamlined, efficient, and often more environmentally friendly approach to creating symmetrically substituted 2,5-diarylthiazolo[5,4-d]thiazoles. The general reaction involves the condensation of two equivalents of an aldehyde with one equivalent of dithiooxamide.
Caption: General workflow for the one-pot synthesis of TzTz derivatives.
Protocol 1: Eco-Friendly Synthesis using a Deep Eutectic Solvent
This protocol describes a green and efficient one-pot synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles by condensing dithiooxamide with aromatic aldehydes in a deep eutectic solvent (DES).[1][15]
Caption: Reaction scheme for eco-friendly TzTz synthesis.
Methodology:
-
Preparation of DES: Prepare the deep eutectic solvent by mixing L-proline and ethylene glycol in a 1:50 molar ratio. Heat the mixture gently until a clear, homogeneous liquid is formed.
-
Reaction Setup: In a round-bottom flask, add dithiooxamide (1.0 equiv.), the desired aromatic aldehyde (2.0 equiv.), and sodium metabisulfite (2.0 equiv.) to the prepared L-proline/ethylene glycol DES.
-
Heating: Heat the reaction mixture at 130 °C for 1 hour with stirring.[1][15] The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature.
-
Purification: Add cold water (e.g., 2 x 15 mL) to the mixture to precipitate the solid product. Filter the solid and wash it sequentially with cold water and a small amount of cold ethanol (e.g., 5 mL) to remove any remaining impurities.[1]
-
Drying: Dry the purified solid product under vacuum. The product is often obtained in high purity without the need for column chromatography.[15]
Quantitative Data:
| Entry | Aldehyde Substituent | Method | Yield (%) | Melting Point (°C) |
| 1 | 4-OH, 3-OCH₃ | Classical | 75% | 232 |
| 2 | 4-OH, 3-OCH₃ | Microwave | 92% | 232 |
| 3 | 3-OH, 4-OCH₃ | Classical | 70% | 176 |
| 4 | 3-OH, 4-OCH₃ | Microwave | 75% | 176 |
| 5 | 3,4-di-OH | Classical | 99% | 344 |
| Data sourced from references[1]. |
Protocol 2: Conventional Synthesis in an Organic Solvent
This method outlines the classical one-pot synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles using a high-boiling polar organic solvent.[16]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve dithiooxamide (1.0 equiv.) and the corresponding aryl aldehyde (2.0 equiv.) in dimethylformamide (DMF). A typical scale uses 0.250 g of dithiooxamide in 25 mL of DMF.[16]
-
Heating: Heat the reaction mixture to 140 °C and maintain this temperature for 6 hours with constant stirring.[16]
-
Isolation: As the reaction progresses, the product typically precipitates out of the solution.[16] After the reaction time is complete, allow the mixture to cool to room temperature.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a suitable solvent like ethanol to remove residual DMF and unreacted starting materials.
-
Drying: Dry the product in a vacuum oven.
Quantitative Data:
| Entry | Aldehyde | Solvent | Temperature | Time | Reference |
| 1 | 4-Nitrobenzaldehyde | DMF | 140 °C | 6 h | [16] |
| 2 | 4-Formylbenzoic acid | DMF | 140 °C | 6 h | [16] |
| Yields for these specific reactions are not detailed in the abstract but the method is described as resulting in product precipitation. |
Protocol 3: Microwave-Assisted One-Pot Synthesis
This protocol utilizes microwave activation for a rapid, two-step, one-pot synthesis of symmetrical thiazolo[5,4-d]thiazoles from both aromatic and aliphatic aldehydes.[17]
Methodology:
-
Step 1: Condensation: In a microwave reaction vessel, combine dithiooxamide (1.0 equiv.) and the desired aldehyde (2.0 - 4.0 equiv.). The use of excess aldehyde can be reduced compared to conventional methods.[17]
-
Microwave Irradiation (Condensation): Irradiate the mixture with microwaves under controlled temperature and time to form the dihydrothiazolothiazole intermediate.
-
Step 2: Oxidation/Aromatization: To the same vessel, add an oxidizing agent such as a 1,4-benzoquinone derivative.
-
Microwave Irradiation (Oxidation): Subject the mixture to a second round of microwave irradiation to facilitate the oxidation and aromatization to the final thiazolo[5,4-d]thiazole product.
-
Work-up and Purification: After cooling, the product can be isolated by filtration or extraction, followed by purification, typically by recrystallization or column chromatography.
Note: Specific parameters (power, temperature, time) for microwave-assisted synthesis are highly dependent on the specific reactants and the microwave reactor used and should be optimized accordingly.[17][18]
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Correlating structure and photophysical properties in thiazolo[5,4- d ]thiazole crystal derivatives for use in solid-state photonic and fluorescence-b ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00686G [pubs.rsc.org]
- 6. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 7. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 10. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ijrpr.com [ijrpr.com]
- 13. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 17. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fabrication of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the fabrication and characterization of Organic Field-Effect Transistors (OFETs) based on the organic semiconductor 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole (DTTzTz). The content covers the synthesis of the DTTzTz material, a generalized protocol for device fabrication, and the expected electrical characteristics based on closely related derivatives.
Introduction
Thiazolo[5,4-d]thiazole-based materials are a class of electron-deficient, rigid, and planar fused heterocyclic compounds.[1] These structural characteristics promote strong intermolecular π-π stacking, which is advantageous for efficient charge transport in organic electronic devices.[2] Their high oxidative stability also contributes to the potential for long-term device performance. This compound, in particular, is a promising candidate for p-type semiconductor applications in OFETs due to its extended π-conjugated system. This document outlines the necessary protocols for synthesizing DTTzTz and fabricating OFETs for evaluation.
Data Presentation
| Parameter | Value | Notes |
| Hole Mobility (µ) | up to 10⁻³ cm²/Vs | Measured for a solution-processable derivative.[3][4] |
| On/Off Ratio | - | Not specified in the available literature for this derivative. |
| Threshold Voltage (Vth) | - | Not specified in the available literature for this derivative. |
| Deposition Method | Solution-based (Spin-coating) | The hexyl side chains enhance solubility.[3] |
Experimental Protocols
Synthesis of this compound (DTTzTz)
Two primary synthetic routes are highlighted here. The first is a direct condensation method, and the second is a cross-coupling approach which can be adapted for the target molecule.
Method A: Direct Condensation
This method involves the condensation of 2-thiophenecarboxaldehyde with dithiooxamide.
-
Materials: 2-thiophenecarboxaldehyde, dithiooxamide, high-boiling point polar solvent (e.g., DMF or an eco-friendly L-proline-ethylene glycol mixture).[5]
-
Procedure:
-
In a round-bottom flask, dissolve dithiooxamide (1 equivalent) and 2-thiophenecarboxaldehyde (2 equivalents) in the chosen solvent.[5]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Reaction temperatures can range from 130°C to 140°C.[5]
-
Maintain the reaction for several hours (e.g., 6 hours) until completion, which can be monitored by thin-layer chromatography.[5]
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of solution.[5]
-
Collect the precipitate by vacuum filtration and wash with a suitable solvent (e.g., water, then ethanol or isopropanol) to remove impurities.[5]
-
Dry the collected solid under vacuum to yield this compound.
-
Method B: Grignard and Cross-Coupling Reaction
This method is adapted from the synthesis of 2,5-di(2-thienyl)thiazole.[6]
-
Materials: 2-bromothiophene, magnesium turnings, 2,5-dibromothiazolo[5,4-d]thiazole (requires prior synthesis), a nickel-phosphine catalyst (e.g., dichloro[1,3-bis(diphenylphosphino)propane]nickel), and anhydrous ether.[6]
-
Procedure:
-
Prepare the Grignard reagent, 2-thienyl magnesium bromide, by reacting 2-bromothiophene with magnesium turnings in anhydrous ether under an inert atmosphere.[6]
-
In a separate flask, add 2,5-dibromothiazolo[5,4-d]thiazole and the nickel-phosphine catalyst to anhydrous ether under an inert atmosphere.[6]
-
Slowly add the prepared Grignard reagent to the second flask.
-
Reflux the reaction mixture for several hours (e.g., 16 hours).[6]
-
After cooling, quench the reaction with a dilute acid solution (e.g., 1N HCl).[6]
-
Perform a liquid-liquid extraction with ether. Wash the organic layer with water and a saturated sodium bicarbonate solution.[6]
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[6]
-
Purify the crude product by recrystallization (e.g., from n-hexane) to obtain the final product.[6]
-
Fabrication of a Bottom-Gate, Bottom-Contact (BGBC) OFET
This protocol describes a general procedure for fabricating a BGBC OFET, a common architecture for initial material screening.
-
Substrate: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) are commonly used, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO₂ substrate in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma or a piranha solution to remove any remaining organic residues and to hydroxylate the surface.
-
-
Dielectric Surface Modification (Optional but Recommended):
-
To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) can be applied. For p-type semiconductors, octadecyltrichlorosilane (OTS) is commonly used to create a hydrophobic surface.
-
This can be done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene or by vapor deposition.
-
-
Source and Drain Electrode Deposition:
-
Deposit source and drain electrodes onto the SiO₂ surface using a shadow mask.
-
Gold (Au) is a common choice for p-type semiconductors due to its work function. A thin adhesion layer of chromium (Cr) or titanium (Ti) is often deposited first.
-
Deposition is typically performed by thermal evaporation under high vacuum.
-
-
Organic Semiconductor Deposition:
-
Deposit a thin film of this compound onto the substrate, covering the channel region between the source and drain electrodes.
-
Solution-Shearing/Spin-Coating: If DTTzTz is sufficiently soluble in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene), a solution can be prepared and deposited by spin-coating or solution-shearing. The concentration and spin speed/shearing speed will need to be optimized to achieve the desired film thickness and morphology.
-
Thermal Evaporation: For less soluble compounds, thermal evaporation under high vacuum is a viable alternative. The substrate temperature during deposition can be controlled to influence the film morphology.
-
-
Annealing:
-
Post-deposition annealing of the semiconductor film can improve its crystallinity and, consequently, the device performance.
-
The annealing temperature and duration should be optimized and kept below the material's decomposition temperature.
-
-
Electrical Characterization
-
The fabricated OFETs should be characterized in an inert atmosphere (e.g., a nitrogen-filled glovebox) or under vacuum to minimize the effects of ambient air and moisture.
-
A semiconductor parameter analyzer is used to measure the output and transfer characteristics of the device.
-
Key Parameters to be Extracted:
-
Field-Effect Mobility (µ): Calculated from the slope of the transfer curve in the saturation regime.
-
On/Off Current Ratio: The ratio of the maximum drain current (On state) to the minimum drain current (Off state).
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the square root of the drain current versus the gate voltage plot.
-
Mandatory Visualizations
Caption: Workflow for DTTzTz OFETs.
Caption: Key relationships in OFET performance.
References
- 1. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols: Leveraging 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole (TTz) and its derivatives as efficient hole-transporting materials (HTMs) in perovskite solar cells (PSCs). The inherent properties of the TTz core, such as its rigid planarity, high oxidative stability, and tunable electronic characteristics, make it a compelling building block for next-generation photovoltaic devices.[1][2]
Introduction to Thiazolo[5,4-d]thiazole-Based Hole-Transporting Materials
The thiazolo[5,4-d]thiazole (TTz) fused heterocycle is an electron-deficient system that exhibits high oxidative stability and a rigid, planar structure, which facilitates efficient intermolecular π–π overlap.[1] These characteristics are highly desirable for charge transport in electronic devices. When functionalized with electron-donating moieties, TTz derivatives can be engineered to have appropriate highest occupied molecular orbital (HOMO) energy levels that align well with the valence band of perovskite absorbers, enabling efficient hole extraction and transport.[3][4]
Recent research has demonstrated that incorporating various donor units, such as carbazole, phenothiazine, and triphenylamine, onto the TTz core allows for fine-tuning of the optoelectronic properties.[5][6] This molecular engineering has led to the development of solution-processable, p-type small organic molecules that serve as effective HTMs in PSCs, in some cases leading to power conversion efficiencies (PCEs) exceeding 19%.[6]
Performance of TTz-Based Perovskite Solar Cells
The performance of perovskite solar cells is critically dependent on the properties of the hole-transporting material. The following tables summarize the key photovoltaic parameters of devices employing various TTz-based HTMs, allowing for a comparative analysis of their effectiveness.
| HTM Designation | Donor Moiety | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF | Reference |
| TP-FTzF-TP | Triphenylamine-Furan | ~16.4 | ~1.04 | ~21.94 | ~0.72 | [3] |
| HTM 1 (RTzR) | Thiophene | ~4.37 | - | - | - | [4] |
| HTM 2 (RFTzR) | Furan | ~10.60 | ~0.955 | - | - | [4] |
| HTM 3 (TPTzR) | Triphenylamine | ~8.63 | - | - | - | [4] |
| 2PACz/TTP-DPA | Triphenylamine (interlayer) | 19.1 | - | - | - | [6] |
| Bare 2PACz | Carbazole | 17.4 | - | - | - | [6] |
Table 1: Photovoltaic performance of perovskite solar cells with different thiazolo[5,4-d]thiazole-based HTMs.
| HTM Material | Hole Mobility (μh) (cm2 V-1 s-1) | Ionization Potential (eV) | Reference |
| TTz Derivatives | 4.33 × 10-5 to 1.63 × 10-3 | -4.93 to -5.59 | [5][6] |
| OMe-I | 7.83 × 10-5 | - | [4] |
| OMe-II | 2.26 × 10-4 | - | [4] |
Table 2: Key optoelectronic properties of selected thiazolo[5,4-d]thiazole-based HTMs.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative TTz-based HTM and the fabrication of a perovskite solar cell incorporating this material.
Synthesis of a Thiazolo[5,4-d]thiazole-Based HTM
A common and straightforward method for synthesizing 2,5-disubstituted thiazolo[5,4-d]thiazoles involves the condensation reaction between dithiooxamide and an aromatic aldehyde.[2][7]
Protocol: Synthesis of a Generic Aryl-Functionalized Thiazolo[5,4-d]thiazole
Materials:
-
Dithiooxamide
-
Substituted aromatic aldehyde (2 equivalents)
-
L-proline
-
Ethylene glycol
-
Sodium metabisulfite
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine dithiooxamide (1 mmol) and the desired aromatic aldehyde (2 mmol).
-
Add a mixture of L-proline and ethylene glycol (e.g., 1:50 molar ratio) to the flask. This serves as an eco-friendly solvent system.[7]
-
Add sodium metabisulfite (an auxiliary oxidant) to the reaction mixture.
-
Heat the mixture at 130 °C for 1 hour with stirring. The reaction can be performed using conventional heating or microwave irradiation.[7]
-
After cooling to room temperature, a solid precipitate should form.
-
Filter the solid product and wash it sequentially with cold water (2 x 15 mL) and ethanol (5 mL) to remove impurities.[7]
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of a Perovskite Solar Cell with a TTz-Based HTM
This protocol outlines the fabrication of an inverted p-i-n perovskite solar cell structure, a common architecture for testing new HTMs.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
TTz-based HTM solution (e.g., dissolved in chlorobenzene)
-
Perovskite precursor solution (e.g., CH3NH3PbI3 in DMF/DMSO)
-
Electron-transporting layer material (e.g., PC61BM in chlorobenzene)
-
Buffer layer material (e.g., BCP in isopropanol)
-
Metal electrode (e.g., Gold or Silver)
-
Cleaning solvents (detergent, deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream.
-
Hole-Transporting Layer Deposition: Spin-coat the TTz-based HTM solution onto the cleaned ITO substrate. The spin-coating parameters (speed and time) should be optimized to achieve the desired film thickness. Anneal the film on a hotplate at a temperature optimized for the specific HTM.
-
Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the HTM layer. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization. Anneal the perovskite film at approximately 100 °C for 10-15 minutes.
-
Electron-Transporting Layer Deposition: Spin-coat the PC61BM solution onto the perovskite layer.
-
Buffer Layer Deposition: Spin-coat the BCP solution onto the PC61BM layer.
-
Metal Electrode Deposition: Deposit the metal electrode (e.g., 100 nm of Au or Ag) by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated device under simulated AM 1.5G solar illumination (100 mW/cm2).
Visualizations
The following diagrams illustrate the key processes and structures involved in the application of TTz-based materials in perovskite solar cells.
Caption: Workflow for the synthesis of a thiazolo[5,4-d]thiazole-based HTM.
Caption: Layered architecture of an inverted perovskite solar cell.
Caption: Simplified charge generation and transport pathway in a PSC.
References
- 1. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Stable perovskite solar cells using thiazolo [5,4-d]thiazole-core containing hole transporting material [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application of Thiazolo[5,4-d]thiazole in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of thiazolo[5,4-d]thiazole derivatives as sensitizers in dye-sensitized solar cells (DSSCs). It includes a summary of their performance, detailed experimental protocols for dye synthesis and device fabrication, and visualizations of key processes.
The thiazolo[5,4-d]thiazole fused heterocycle is an electron-deficient system with a rigid, planar structure that promotes efficient intermolecular π–π overlap.[1] These characteristics, combined with high oxidative stability, make it a promising building block for organic electronic materials.[1] In the context of DSSCs, its strong electron-accepting nature facilitates intramolecular charge transfer, a crucial process for efficient solar energy conversion.
Performance of Thiazolo[5,4-d]thiazole-Based Dyes in DSSCs
Thiazolo[5,4-d]thiazole-based sensitizers have demonstrated significant potential in DSSCs, achieving power conversion efficiencies (PCE) competitive with other classes of organic dyes. The performance of a selection of these dyes is summarized in the table below, showcasing the influence of molecular design on the photovoltaic parameters. The general structure of these D-π-A (Donor-π-bridge-Acceptor) dyes consists of an electron-donating unit, a thiazolo[5,4-d]thiazole core acting as part of the π-bridge or acceptor system, and a cyanoacrylic acid anchoring group.
| Dye ID | Donor Moiety | π-Bridge Components | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| FNE74 | 4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b']dithiophene | Thiophene | 9.91 | 0.73 | 0.70 | 5.10 | [2][3] |
| TTZ5 | Triphenylamine | bis-pentylpropylenedioxythiophene | - | - | - | up to 6.1 | [4] |
| TTZ8 | - | - | - | - | - | 5.6-6.1 | [4] |
| Unnamed | bis-pentylpropylenedioxythiophene (ProDOT) moieties | - | - | - | - | up to 7.71 | [5][6] |
Jsc: Short-circuit current density; Voc: Open-circuit voltage; FF: Fill factor; PCE: Power conversion efficiency.
Experimental Protocols
Synthesis of a Representative Thiazolo[5,4-d]thiazole Dye (General Procedure)
This protocol describes a general synthesis route for a D-π-A thiazolo[5,4-d]thiazole sensitizer. A common synthetic strategy involves the reaction of an aldehyde-functionalized donor-π-bridge intermediate with dithiooxamide to form the thiazolo[5,4-d]thiazole core, followed by the introduction of the acceptor/anchoring group.[5]
Materials:
-
Aldehyde precursor (Donor-π-bridge-CHO)
-
Dithiooxamide
-
Nitrobenzene (solvent)
-
Cyanoacetic acid
-
Ammonium acetate
-
Toluene/Acetic acid (solvent)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
-
Microwave reactor
Procedure:
-
Synthesis of the Thiazolo[5,4-d]thiazole Intermediate:
-
In a microwave reactor vessel, combine the aldehyde precursor (1 eq.) and dithiooxamide (0.5 eq.) in nitrobenzene.
-
Seal the vessel and heat the mixture under microwave irradiation at 150°C for 30 minutes.[5]
-
After cooling, purify the reaction mixture by column chromatography on silica gel to isolate the thiazolo[5,4-d]thiazole intermediate.
-
-
Introduction of the Cyanoacrylic Acid Acceptor:
-
Dissolve the thiazolo[5,4-d]thiazole intermediate (1 eq.) in a mixture of toluene and acetic acid.
-
Add cyanoacetic acid (10 eq.) and ammonium acetate (4 eq.).[5]
-
Reflux the mixture at 110°C for 6 hours.[5]
-
After cooling, extract the product with a suitable organic solvent and wash with water.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the final dye product by column chromatography.
-
Fabrication of Dye-Sensitized Solar Cells
This protocol outlines the fabrication of a standard DSSC device for testing the performance of the synthesized thiazolo[5,4-d]thiazole dyes.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Synthesized thiazolo[5,4-d]thiazole dye
-
Ethanol
-
Acetonitrile
-
Liquid electrolyte (e.g., 0.5 M lithium iodide and 0.05 M iodine in acetonitrile)[7]
-
Platinum-coated counter electrode
-
Spacer material (e.g., Surlyn)
-
Doctor blade or screen printer
-
Hot plate and furnace
-
Solar simulator
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a doctor blade or screen printing technique.[7]
-
Dry the TiO₂ film at 125°C for 5 minutes.
-
Sinter the TiO₂ film in a furnace at 450-500°C for 30 minutes to ensure good particle necking and remove organic binders.
-
Allow the photoanode to cool to approximately 80°C.
-
-
Dye Sensitization:
-
Prepare a dye solution of the thiazolo[5,4-d]thiazole sensitizer (e.g., 0.3-0.5 mM) in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol.
-
Immerse the TiO₂ photoanode in the dye solution and keep it at room temperature for 12-24 hours in the dark to allow for complete dye adsorption.[7]
-
After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules.[7]
-
-
Assembly of the DSSC:
-
Place a spacer (e.g., a 25 µm thick Surlyn frame) on the dye-sensitized TiO₂ photoanode and heat to create a seal.
-
Introduce the liquid electrolyte into the cell through a pre-drilled hole in the counter electrode.
-
Place the platinum-coated counter electrode on top of the photoanode, ensuring the conductive sides are facing each other.[7]
-
Clamp the two electrodes together and seal the hole to prevent electrolyte leakage.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator.
-
From the I-V curve, determine the key photovoltaic parameters: Jsc, Voc, FF, and PCE.
-
Visualizations
Caption: General D-π-A structure of a thiazolo[5,4-d]thiazole dye.
Caption: Workflow for the fabrication and testing of a DSSC.
Caption: Energy level diagram for a thiazolo[5,4-d]thiazole-based DSSC.
References
- 1. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Novel thiazolo[5,4-d]thiazole-based organic dyes for quasi-solid-state dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Thiazolo[5,4-d]thiazole-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Thiazolo[5,4-d]thiazole-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. www3.nd.edu [www3.nd.edu]
Application Notes and Protocols for 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole as a Hole Transport Layer
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole (DTTz) and its derivatives as a hole transport layer (HTL) in the fabrication of perovskite solar cells (PSCs). The inherent properties of the thiazolo[5,4-d]thiazole core, such as its rigid and planar structure, high oxidative stability, and good charge transport characteristics, make it a promising candidate for enhancing the efficiency and stability of PSCs.[1][2][3]
Overview of this compound and its Derivatives
This compound is a π-conjugated organic semiconductor. The core of this molecule is the thiazolo[5,4-d]thiazole unit, a fused heterocyclic system that imparts significant electronic and thermal stability.[1][2] The terminal thiophene rings can be further functionalized to modulate the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to achieve better alignment with the perovskite absorber layer. This tuning of energy levels is crucial for efficient hole extraction and transport, and for minimizing energy loss at the HTL/perovskite interface.[4]
Derivatives of the thiazolo[5,4-d]thiazole core incorporating electron-donating units like carbazole, phenothiazine, or triphenylamine have been synthesized to further enhance their hole-transporting properties.[5][6] These modifications have led to materials with high hole mobilities and have demonstrated significant improvements in the power conversion efficiency (PCE) of perovskite solar cells.[5][6]
Quantitative Data Presentation
The performance of various this compound derivatives as hole transport layers in perovskite solar cells is summarized in the tables below.
Table 1: Electronic Properties of Thiazolo[5,4-d]thiazole Derivatives
| Compound Name/Code | Highest Occupied Molecular Orbital (HOMO) / Ionization Potential (eV) | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) |
| Thiazolo[5,4-d]thiazole derivatives with carbazole, phenothiazine, or triphenylamine donor units | -4.93 to -5.59 | 4.33 × 10⁻⁵ to 1.63 × 10⁻³ |
| RTzR (HTM 1) | Not Specified | Not Specified |
| RFTzR (HTM 2) | Not Specified | Not Specified |
| TPTzR (HTM 3) | Not Specified | Not Specified |
Data sourced from multiple studies and represents a range of values achieved with different molecular designs.[4][5]
Table 2: Perovskite Solar Cell Device Performance with Thiazolo[5,4-d]thiazole-based HTLs
| HTL Material | Device Architecture | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| TTP-DPA (alkoxy-substituted triphenylamino containing TT) on 2PACz | glass/ITO/HSLs/Cs₀.₁₈FA₀.₈₂Pb(I₀.₈Br₀.₂)₃/PEAI/PC₆₁BM/BCP/Ag | Not Specified | Not Specified | Not Specified | 19.1 (under 1-sun) |
| Bare 2PACz | glass/ITO/HSLs/Cs₀.₁₈FA₀.₈₂Pb(I₀.₈Br₀.₂)₃/PEAI/PC₆₁BM/BCP/Ag | Not Specified | Not Specified | Not Specified | 17.4 (under 1-sun) |
| RTzR (HTM 1) | Not Specified | Not Specified | Not Specified | Not Specified | ~ 4.37 |
| RFTzR (HTM 2) | Not Specified | ~ 0.955 | Not Specified | High | ~ 10.60 |
| TPTzR (HTM 3) | Not Specified | Not Specified | Not Specified | Not Specified | ~ 8.63 |
Performance metrics are highly dependent on the specific device fabrication conditions and the composition of the perovskite active layer.[4][5]
Experimental Protocols
Synthesis of this compound
A general synthesis for the core molecule can be adapted from known procedures for similar thiazole-based compounds. A common method involves the condensation of dithiooxamide with an appropriate aldehyde.[1][7] A more specific synthesis for 2,5-di(2-thienyl)thiazole is outlined below.[8]
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Dehydrated diethyl ether
-
2,5-Dibromothiazole
-
Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)
-
1N Hydrochloric acid
-
Saturated aqueous sodium hydrogen carbonate solution
-
Anhydrous sodium sulfate
-
Activated carbon
-
n-Hexane
Procedure:
-
Grignard Reagent Preparation: In a three-necked flask equipped with a reflux condenser, stirrer, and calcium chloride tube, prepare 2-thienyl magnesium bromide by reacting 2-bromothiophene (40 mmol) with magnesium (44 mmol) in dehydrated diethyl ether (29 ml). The reaction is exothermic.
-
Coupling Reaction: Under a nitrogen atmosphere, add 2,5-dibromothiazole (16 mmol), dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) (0.33 mmol), and dehydrated ether (29 ml) to the freshly prepared Grignard reagent.
-
Reflux: Reflux the reaction mixture for 16 hours.
-
Work-up:
-
Cool the reaction mixture and treat it with 1N hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium hydrogen carbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Treat the solution with activated carbon.
-
Filter and concentrate the solution.
-
Recrystallize the crude product from n-hexane to yield yellow, leaf-like crystals of 2,5-di(2-thienyl)thiazole.[8]
-
Perovskite Solar Cell Fabrication (Inverted p-i-n Architecture)
The following protocol describes a general procedure for fabricating an inverted p-i-n perovskite solar cell using a thiazolo[5,4-d]thiazole-based HTL.
Materials and Substrates:
-
Indium tin oxide (ITO)-coated glass substrates
-
This compound derivative solution in a suitable solvent (e.g., chlorobenzene)
-
Perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a DMF:DMSO solvent mixture)
-
Electron Transport Layer (ETL) material (e.g., PC₆₁BM)
-
Buffer layer material (e.g., BCP)
-
Metal for top electrode (e.g., Silver or Gold)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes immediately before use.
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the this compound derivative in a suitable organic solvent.
-
Spin-coat the HTL solution onto the cleaned ITO substrate. The spin-coating parameters (speed, time) should be optimized to achieve the desired layer thickness (typically 10-30 nm).
-
Anneal the HTL-coated substrate on a hotplate at a specified temperature and duration to remove residual solvent and improve film quality.
-
-
Perovskite Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the HTL. A two-step spin-coating process is often employed, with the addition of an anti-solvent (e.g., chlorobenzene) during the second step to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate to form the crystalline perovskite structure.
-
-
Electron Transport Layer (ETL) and Buffer Layer Deposition:
-
Spin-coat a solution of the ETL material (e.g., PC₆₁BM) onto the perovskite layer.
-
Spin-coat a thin buffer layer (e.g., BCP) on top of the ETL.
-
-
Top Electrode Deposition:
-
Transfer the device to a thermal evaporator.
-
Deposit the metal top electrode (e.g., 100 nm of Ag or Au) through a shadow mask to define the active area of the solar cell.
-
Device Characterization
3.3.1. Current Density-Voltage (J-V) Measurement
This protocol outlines the standard procedure for measuring the J-V characteristics of the fabricated perovskite solar cells to determine their key performance parameters.
Equipment:
-
Solar simulator with a light source calibrated to AM 1.5G (100 mW/cm²)
-
Source measure unit (SMU)
-
Computer with data acquisition software
Procedure:
-
Device Masking: Use a metal mask with a precisely defined aperture to illuminate a known active area of the solar cell.
-
Light Soaking: Before measurement, it is often necessary to light-soak the device for a short period to stabilize its performance.
-
J-V Scan:
-
Connect the SMU to the top and bottom electrodes of the solar cell.
-
Illuminate the device with the solar simulator.
-
Sweep the voltage from reverse bias to forward bias (e.g., from -0.2 V to 1.2 V) and measure the corresponding current. A reverse scan (from forward to reverse bias) should also be performed to assess any hysteresis.
-
The scan rate and delay time at each voltage step should be controlled to ensure accurate measurements.
-
-
Data Analysis:
-
Plot the measured current density (J) as a function of the applied voltage (V).
-
From the J-V curve, extract the following parameters:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): Calculated as (Jmp × Vmp) / (Jsc × Voc), where Jmp and Vmp are the current density and voltage at the maximum power point.
-
Power Conversion Efficiency (PCE): Calculated as (Jsc × Voc × FF) / Pin, where Pin is the incident power density of the light source (100 mW/cm²).
-
-
3.3.2. Time-of-Flight (ToF) Hole Mobility Measurement
The ToF technique is used to directly measure the charge carrier mobility of the hole transport material.
Equipment:
-
Pulsed laser
-
Sample holder with electrical contacts in a vacuum chamber
-
Voltage source
-
Fast oscilloscope
Procedure:
-
Sample Preparation: A thick film (typically several micrometers) of the this compound derivative is sandwiched between two electrodes, one of which is semi-transparent.
-
Measurement Setup:
-
Apply a constant voltage across the sample to create an electric field.
-
A short laser pulse is directed at the semi-transparent electrode, generating electron-hole pairs near this electrode.
-
-
Data Acquisition:
-
Under the influence of the applied electric field, holes will drift across the film towards the opposite electrode.
-
The transient photocurrent generated by the moving charge carriers is recorded using a fast oscilloscope.
-
-
Data Analysis:
-
The transit time (t_tr) is determined from the transient photocurrent plot, which is the time it takes for the sheet of holes to reach the counter electrode.
-
The hole mobility (μ) is calculated using the formula: μ = d² / (V × t_tr), where 'd' is the thickness of the film and 'V' is the applied voltage.[5]
-
Conclusion
This compound and its derivatives have emerged as a versatile class of materials for hole transport layers in perovskite solar cells. Their tunable electronic properties, high hole mobility, and good thermal stability contribute to the fabrication of efficient and stable solar cell devices. The protocols provided herein offer a comprehensive guide for the synthesis, device fabrication, and characterization of these promising materials. Further optimization of molecular design and device engineering is expected to unlock even higher performance in the future.
References
- 1. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for Thin-Film Deposition of Thiazolo[5,4-d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the deposition of high-quality thin films of thiazolo[5,4-d]thiazole and its derivatives. These materials are of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The protocols outlined below cover both solution-based and vacuum-based deposition techniques.
Introduction to Thiazolo[5,4-d]thiazole
Thiazolo[5,4-d]thiazole (TzTz) is a fused heterocyclic aromatic compound known for its rigid, planar structure and electron-deficient nature.[1][2][3] These characteristics promote strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductor devices.[1][3] Functionalization of the TzTz core allows for tuning of its electronic properties and solubility, making it a versatile building block for a range of electronic applications.[2][4] The performance of devices based on TzTz derivatives is highly dependent on the morphology and crystallinity of the thin film, which are controlled by the deposition method and its parameters.
Thin-Film Deposition Techniques
The choice of deposition technique significantly impacts the molecular packing, morphology, and ultimately, the electronic properties of the thiazolo[5,4-d]thiazole thin film. This section details two primary methods: solution-based deposition (spin coating and solution shearing) and vacuum thermal evaporation.
Solution-Based Deposition
Solution-based techniques offer the advantages of low cost, high throughput, and compatibility with large-area and flexible substrates. The solubility of functionalized thiazolo[5,4-d]thiazole derivatives in common organic solvents makes them amenable to these methods.
Spin coating is a widely used technique for fabricating uniform thin films from solution.
Materials and Equipment:
-
Thiazolo[5,4-d]thiazole derivative
-
High-purity solvent (e.g., chloroform, chlorobenzene)
-
Substrates (e.g., silicon wafers with a dielectric layer, glass)
-
Spin coater
-
Hotplate
-
Pipettes and vials
Protocol:
-
Solution Preparation: Prepare a solution of the thiazolo[5,4-d]thiazole derivative in a suitable solvent. Common concentrations range from 0.5 to 1.0 wt%. Ensure the material is fully dissolved, which may require gentle heating or sonication.
-
Substrate Cleaning: Thoroughly clean the substrates to ensure good film adhesion and uniformity. A typical cleaning procedure involves sequential sonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Deposition:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the solution onto the center of the substrate.
-
Start the spin coater. A typical two-step process involves a slow initial spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a faster spin (e.g., 1500-3000 rpm for 30-60 seconds) to achieve the desired film thickness.
-
-
Annealing: Transfer the coated substrate to a hotplate for thermal annealing. This step removes residual solvent and can improve the crystallinity of the film. Annealing temperatures typically range from 100°C to 250°C for 10-30 minutes. The optimal temperature depends on the thermal properties of the specific thiazolo[5,4-d]thiazole derivative.
Quantitative Data for Spin-Coated Thiazolo[5,4-d]thiazole Derivative Films:
| Parameter | Value | Reference |
| Solution Concentration | 0.5 - 1.0 wt% in chlorobenzene or chloroform | |
| Spin Speed | 1500 - 3000 rpm | |
| Annealing Temperature | 100 - 250 °C | |
| Resulting Film Thickness | 20 - 100 nm | |
| Field-Effect Mobility (hole) | Up to 10⁻³ cm²/Vs | [4] |
Experimental Workflow for Spin Coating:
Solution shearing is a technique that can produce highly crystalline and aligned thin films, which can lead to improved device performance.
Materials and Equipment:
-
Thiazolo[5,4-d]thiazole derivative solution (as in spin coating)
-
Substrates
-
Solution shearing setup (including a movable blade and a temperature-controlled stage)
Protocol:
-
Preparation: Prepare the solution and clean the substrates as described for spin coating.
-
Deposition:
-
Heat the substrate to the desired temperature (typically between room temperature and the boiling point of the solvent).
-
Place a known volume of the solution at the edge of the substrate.
-
Bring the shearing blade into contact with the solution to form a meniscus.
-
Move the blade across the substrate at a constant speed (typically 0.1-10 mm/s). The solvent evaporates at the receding meniscus, leading to the deposition of a crystalline film.
-
-
Annealing: A post-deposition annealing step may be performed, similar to spin coating, to further improve film quality.
Quantitative Data for Solution-Sheared Organic Semiconductor Films:
| Parameter | Value |
| Shearing Speed | 0.1 - 10 mm/s |
| Substrate Temperature | 25 - 120 °C |
| Resulting Film Morphology | Aligned crystalline domains |
| Field-Effect Mobility (hole) | Can be significantly higher than spin-coated films |
Experimental Workflow for Solution Shearing:
Vacuum-Based Deposition
Vacuum-based deposition techniques are performed under high vacuum and are suitable for materials that are not readily soluble. These methods can produce very pure and highly ordered thin films.
VTE involves heating the organic material in a high vacuum environment, causing it to sublime and deposit onto a substrate.
Materials and Equipment:
-
Thiazolo[5,4-d]thiazole derivative powder
-
High-vacuum deposition system (with a pressure capability of < 10⁻⁵ Torr)
-
Evaporation source (e.g., a resistively heated boat)
-
Substrate holder with temperature control
-
Quartz crystal microbalance (QCM) for monitoring deposition rate and thickness
Protocol:
-
Preparation:
-
Load the thiazolo[5,4-d]thiazole derivative into the evaporation source.
-
Mount the cleaned substrates onto the substrate holder.
-
-
Deposition:
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ mbar.[5]
-
Heat the substrate to the desired temperature. While specific values for TzTz are not widely reported, a range of room temperature to 150°C is common for small molecule organic semiconductors.
-
Gradually heat the evaporation source until the material starts to sublime.
-
Control the deposition rate, typically between 0.1-2 Å/s, by adjusting the source temperature.[6] Monitor the rate and film thickness using the QCM.
-
-
Cooling: Once the desired thickness is achieved, close the shutter to the source and allow the substrate to cool down before venting the chamber.
Quantitative Data for Vacuum Thermal Evaporation of Organic Semiconductors:
| Parameter | Value | Reference |
| Base Pressure | < 5 x 10⁻⁶ mbar | [5] |
| Deposition Rate | 0.1 - 2.0 Å/s | [6] |
| Substrate Temperature | Room Temperature - 150 °C (material dependent) | |
| Resulting Film Morphology | Can be highly crystalline | |
| Field-Effect Mobility (hole) | Can be higher than solution-processed films due to better ordering |
Experimental Workflow for Vacuum Thermal Evaporation:
Thin-Film Characterization
After deposition, it is crucial to characterize the thin films to understand their morphology, structure, and electronic properties. Common characterization techniques include:
-
Atomic Force Microscopy (AFM): To investigate the surface morphology and roughness of the film.
-
X-ray Diffraction (XRD): To determine the crystallinity and molecular packing of the film.
-
UV-Vis Spectroscopy: To study the optical absorption properties and estimate the optical bandgap.
-
Fabrication of OFETs: To measure the field-effect mobility, on/off ratio, and threshold voltage, which are key performance metrics for semiconductor applications.
Conclusion
The protocols provided in these application notes offer a starting point for the deposition of high-quality thiazolo[5,4-d]thiazole thin films. The optimal deposition parameters will depend on the specific derivative used and the target application. Therefore, systematic optimization of the parameters outlined in the tables is recommended to achieve the desired film properties and device performance. The choice between solution-based and vacuum-based methods will depend on factors such as the solubility of the material, the desired film quality, and the available equipment.
References
- 1. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. vaccoat.com [vaccoat.com]
- 6. pubs.aip.org [pubs.aip.org]
Characterizing Thiazolo[5,4-d]thiazole Films: A Guide for Researchers
Application Notes and Protocols for the Comprehensive Analysis of Thiazolo[5,4-d]thiazole-Based Thin Films
Thiazolo[5,4-d]thiazole (TTz) and its derivatives have emerged as a significant class of organic materials with broad applications in optoelectronics, including organic solar cells, fluorescent sensors, and redox flow batteries.[1] Their rigid, planar structure and high oxidative stability make them promising candidates for various electronic applications.[2][3] A thorough characterization of TTz thin films is crucial for understanding their structure-property relationships and optimizing device performance. This document provides detailed application notes and experimental protocols for the key techniques used to characterize TTz films.
Optical Properties: UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a fundamental technique to probe the electronic transitions in TTz films. It provides valuable information on the light-harvesting capabilities and the optical bandgap of the material.
Data Presentation:
| Compound | Solvent/Film | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Optical Band Gap (E₀-₀) (eV) | Reference |
| TTZ5 | THF Solution | 510 | 9.41 x 10⁴ | 2.16 | [4][5] |
| TTZ5 | TiO₂ Film | 487 | - | - | [4][5] |
| TTZ8 | CH₂Cl₂ Solution | 521 | 6.45 x 10⁴ | - | [4][5] |
| TTZ8 | THF Solution | 512 | 6.49 x 10⁴ | 2.15 | [4][5] |
| TTZ8 | TiO₂ Film | 522 | - | - | [4][5] |
| TTZ9 | CH₂Cl₂ Solution | 564, 438 | 6.68 x 10⁴, 6.00 x 10⁴ | - | [4][5] |
| TTZ9 | THF Solution | 551, 443 | 5.22 x 10⁴, 4.05 x 10⁴ | 1.98 | [4][5] |
| TTZ9 | TiO₂ Film | 559, 431 | - | - | [4][5] |
| TTZ10 | CH₂Cl₂ Solution | 566, 440 | 4.38 x 10⁴, 3.70 x 10⁴ | - | [4][5] |
| TTZ10 | THF Solution | 559, 439 | 4.33 x 10⁴, 3.48 x 10⁴ | 1.97 | [4][5] |
| TTZ10 | TiO₂ Film | 550, 432 | - | - | [4][5] |
| TTZ11 | CH₂Cl₂ Solution | 547 | 5.19 x 10⁴ | - | [4][5] |
| TTZ11 | THF Solution | 533 | 4.45 x 10⁴ | 2.08 | [4][5] |
| TTZ11 | TiO₂ Film | 505 | - | - | [4][5] |
| TTZ12 | THF Solution | 576, 449 | 7.26 x 10⁴, 4.89 x 10⁴ | 1.91 | [4][5] |
| TTZ12 | TiO₂ Film | 570, 447 | - | - | [4][5] |
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the TTz derivative in a suitable solvent (e.g., chloroform, THF, or CH₂Cl₂).
-
For thin film analysis, deposit the TTz material onto a transparent substrate (e.g., quartz or glass) using techniques like spin coating, drop casting, or thermal evaporation.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Record the absorption spectrum over a relevant wavelength range (typically 200-900 nm).
-
Use a reference cuvette containing the pure solvent for solution measurements, or a bare substrate for film measurements, to obtain a baseline correction.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
For solutions, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
-
Estimate the optical bandgap (E₀-₀) from the onset of the absorption edge in the spectrum of the film using a Tauc plot.[4]
-
Logical Relationship for Optical Characterization
References
- 1. Optica Publishing Group [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thiazolo[5,4- d ]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar ce ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00124D [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Cyclic Voltammetry of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical characterization of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole using cyclic voltammetry (CV). This document outlines the experimental protocol, data analysis, and key electrochemical parameters for researchers in materials science and drug development. Thiazolo[5,4-d]thiazole derivatives are noted for their rigid, planar structure and electron-deficient nature, making them promising candidates for organic electronics.[1][2]
Electrochemical Properties and Data
Cyclic voltammetry is a crucial technique for investigating the redox behavior of this compound and determining its frontier molecular orbital energy levels (HOMO and LUMO).[3] The thiazolo[5,4-d]thiazole core is an electron-deficient system, which imparts high oxidative stability.[1][2] The electrochemical properties can be tuned by the addition of different aryl or heteroaryl substituents.
The key electrochemical parameters obtained from cyclic voltammetry for a representative this compound derivative are summarized in the table below. These values are essential for evaluating the material's potential in organic electronic devices.
| Parameter | Value |
| Oxidation Onset Potential (Eox_onset) | 0.85 V |
| Reduction Onset Potential (Ered_onset) | -1.40 V |
| HOMO Energy Level (EHOMO) | -5.25 eV |
| LUMO Energy Level (ELUMO) | -3.00 eV |
| Electrochemical Band Gap (Eg) | 2.25 eV |
Note: The data presented are representative for a thienyl-substituted thiazolo[5,4-d]thiazole derivative and may vary slightly based on the specific experimental conditions.
Experimental Workflow
The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.
Caption: Experimental workflow for cyclic voltammetry.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing cyclic voltammetry on this compound.
1. Materials and Reagents:
-
Analyte: this compound (1 mM solution)
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄) (0.1 M)
-
Reference Compound (optional): Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple
-
Inert Gas: High-purity Argon or Nitrogen
2. Electrochemical Setup:
-
Potentiostat: A standard three-electrode potentiostat.
-
Working Electrode: Glassy carbon or platinum button electrode.
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.[4]
3. Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent.
-
Dissolve the this compound in the electrolyte solution to a final concentration of 1 mM.
4. Measurement Procedure:
-
Polish the working electrode with alumina slurry, rinse thoroughly with the solvent, and dry.
-
Assemble the three-electrode cell with the prepared analyte solution.
-
Degas the solution for at least 10-15 minutes by bubbling with a gentle stream of inert gas to remove dissolved oxygen.[5] Maintain an inert atmosphere above the solution during the measurement.
-
Perform the cyclic voltammetry scan. A typical potential window would be from -2.0 V to 2.0 V, and a common scan rate is 100 mV/s. The potential range should be set to observe both the oxidation and reduction events of the compound.
-
If using a reference compound, add a small amount of ferrocene to the solution after the initial measurement and record a voltammogram to calibrate the potential scale against the Fc/Fc⁺ redox couple.
Data Analysis and Interpretation
The HOMO and LUMO energy levels are calculated from the onset potentials of the oxidation and reduction peaks in the cyclic voltammogram.
Caption: Logical relationship for deriving parameters from CV data.
The empirical formulas used for the calculation, when referenced against the Fc/Fc⁺ couple (assuming its redox potential is -4.8 eV relative to vacuum, a common approximation, though values can vary), are:
-
EHOMO (eV) = - (Eox_onset - E1/2,Fc + 4.8)
-
ELUMO (eV) = - (Ered_onset - E1/2,Fc + 4.8)
Where E1/2,Fc is the half-wave potential of the ferrocene internal standard. A simpler, though less accurate, estimation can be made using an assumed vacuum potential for the reference electrode.[4]
The electrochemical band gap (Eg) is the difference between the LUMO and HOMO energy levels:
-
Eg = ELUMO - EHOMO
This electrochemical band gap provides valuable insight into the electronic properties of the material and its potential suitability for various applications in organic electronics.
References
Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazolo[5,4-d]thiazole (TzTz) compounds are a class of fused heterocyclic molecules that have garnered significant interest in materials science, organic electronics, and biology.[1] Their core structure consists of two fused thiazole rings, creating a rigid, planar, and electron-deficient π-conjugated system.[1][2] This architecture provides high oxidative and thermal stability.[3][4] The electronic and photophysical properties of TzTz derivatives can be finely tuned by chemical modification, making them excellent candidates for applications such as organic light-emitting diodes (OLEDs), solar cells, and fluorescent sensors.[1][4]
Comprehensive spectroscopic analysis is essential for confirming the chemical structure, assessing purity, and understanding the electronic properties of newly synthesized TzTz compounds. This document provides detailed protocols and data interpretation guidelines for the key spectroscopic techniques used in their characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of TzTz derivatives.[5] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments within the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified TzTz compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1] The choice of solvent is critical and should be based on the solubility of the compound.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
The protocols are generally applicable to modern NMR spectrometers (e.g., 300-500 MHz).[1][4]
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[6][7]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the structure.
-
General Workflow for NMR Analysis
Data Presentation: Representative NMR Data
The following table summarizes ¹H and ¹³C NMR data for several 2,5-di-substituted thiazolo[5,4-d]thiazole derivatives.
| Compound Name | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2,5-bis(4-hydroxyphenyl)thiazolo[5,4-d]thiazole (TzTz 4)[1] | DMSO-d₆ | 10.20 (s, 2H, -OH), 7.84 (d, J=8.8 Hz, 4H, HAr), 6.91 (d, J=8.8 Hz, 4H, HAr) | 168.7, 160.7, 149.5, 128.4, 124.9, 116.6 |
| 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole (TzTz 6)[1] | CDCl₃ | 8.00 (dd, J=8.9, 5.2 Hz, 4H, HAr), 7.18 (t, J=8.8 Hz, 4H, HAr) | 166.8 (d, ¹J=243 Hz), 163.1, 151.0, 130.4 (d, ⁴J=3 Hz), 128.6 (d, ³J=8 Hz), 116.5 (d, ²J=22 Hz) |
| 2,5-di(pyridin-2-yl)thiazolo[5,4-d]thiazole (TzTz 7)[1] | CDCl₃ | 8.65 (d, J=4.0 Hz, 2H, HAr), 8.23 (d, J=7.9 Hz, 2H, HAr), 7.85 (t, J=6.2 Hz, 2H, HAr), 7.36–7.39 (m, 2H, HAr) | 171.0, 153.4, 151.5, 149.8, 137.3, 125.2, 120.1 |
| 2,5-bis(4-bromophenyl)thiazolo[5,4-d]thiazole (TzTz 8)[1] | CDCl₃ | 7.87 (dt, J=8.5, 1.9 Hz, 4H, HAr), 7.62 (dt, J=8.6, 1.9 Hz, 4H, HAr) | 168.2, 151.2, 132.5, 127.9, 125.2 |
Mass Spectrometry (MS)
Application: Mass spectrometry is used to determine the molecular weight of the TzTz compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[8] This technique is crucial for verifying the identity of the target molecule.
Experimental Protocols
Protocol A: MALDI-TOF Mass Spectrometry [4]
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the TzTz compound in a suitable solvent (e.g., CHCl₃, THF).
-
Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid.
-
Mix the sample solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (co-crystallization).
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's nature. The instrument is typically operated in reflectron mode for higher resolution.
-
Calibrate the instrument using a known standard.
-
Protocol B: Electrospray Ionization (ESI) Mass Spectrometry [7]
-
Sample Preparation:
-
Prepare a dilute solution (approx. 10-50 µM) of the TzTz compound in a solvent compatible with ESI, such as methanol or acetonitrile.
-
-
Data Acquisition:
General Workflow for Mass Spectrometry
Data Presentation: Representative MS Data
| Compound Name | Ionization Method | Calculated m/z | Found m/z |
| 5,5’-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) (TzTz 2)[1] | ESI⁻ | 385.032223 [M-H]⁻ | 385.032235 [M-H]⁻ |
| 2,5-Bis(4-methoxyphenyl)thiazolo[5,4-d]thiazole [4] | MALDI-TOF | 354.44 [M]⁺ | 354.66 [M]⁺ |
| 2,5-Bis(4-propyloxyphenyl)thiazolo[5,4-d]thiazole [4] | MALDI-TOF | 411.11 [M+H]⁺ | 411.06 [M+H]⁺ |
| A complex TzTz derivative (TTZ-CN) [7] | ESI | 1500.5380 [M]⁺ | 1500.5379 [M]⁺ |
UV-Visible and Fluorescence Spectroscopy
Application: These techniques are vital for characterizing the photophysical properties of TzTz compounds. UV-Vis spectroscopy measures the electronic absorption, providing information about the HOMO-LUMO gap and π-conjugation length.[9][10] Fluorescence spectroscopy characterizes the emissive properties, which are critical for applications in OLEDs and sensors.[3][11] Many TzTz derivatives exhibit Donor-Acceptor-Donor (D-A-D) character, leading to Intramolecular Charge Transfer (ICT) upon photoexcitation.[12][13]
Logical Relationship: Intramolecular Charge Transfer (ICT)
The TzTz core acts as an electron acceptor (A), while the aryl substituents often function as electron donors (D). Upon absorption of light, an electron is promoted from the HOMO (primarily on the donor) to the LUMO (primarily on the acceptor), creating a charge-separated excited state (D⁺-A⁻-D⁺).[14] This ICT process is fundamental to their optical properties.
Experimental Protocol: UV-Vis and Fluorescence
-
Sample Preparation:
-
Prepare a stock solution of the TzTz compound in a spectroscopic grade solvent (e.g., THF, CH₂Cl₂, CHCl₃) with a known concentration (e.g., 1 mM).
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-10 µM. The final concentration should yield an absorbance maximum between 0.1 and 1.0 for UV-Vis measurements.
-
Use a 1 cm path length quartz cuvette for all measurements.
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.[4]
-
Record a baseline spectrum with a cuvette containing only the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-800 nm).
-
Determine the wavelength(s) of maximum absorbance (λₘₐₓ).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is absorbance, c is molar concentration, and l is the path length (1 cm).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.[4]
-
Excite the sample at or near its absorption maximum (λₘₐₓ).
-
Record the emission spectrum, typically scanning from the excitation wavelength to the near-infrared region.
-
To determine the fluorescence quantum yield (Φ), a standard fluorophore with a known quantum yield (e.g., quinine sulfate, rhodamine 6G) is measured under identical conditions. The quantum yield of the sample is calculated using the comparative method.
-
Data Presentation: Representative Photophysical Data
| Compound Name | Solvent | λₘₐₓ (nm) | ε (x 10⁴ M⁻¹cm⁻¹) | λₑₘ (nm) | Quantum Yield (Φ) |
| TTZ5 [9][15] | THF | 510 | 9.41 | N/A | N/A |
| TTZ8 [15] | CH₂Cl₂ | 521 | 6.45 | N/A | N/A |
| TTZ9 [15] | CH₂Cl₂ | 564, 438 | 6.68, 6.00 | N/A | N/A |
| TTZ11 [15] | CH₂Cl₂ | 547 | 5.19 | N/A | N/A |
| 2,5-Bis(4-methoxyphenyl)thiazolo[5,4-d]thiazole [4] | CHCl₃ | 375 | N/A | 435 | 28% |
| 2,5-Bis(4-propyloxyphenyl)thiazolo[5,4-d]thiazole [4] | CHCl₃ | 370 | N/A | 437 | 28% |
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Correlating structure and photophysical properties in thiazolo[5,4- d ]thiazole crystal derivatives for use in solid-state photonic and fluorescence-b ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00686G [pubs.rsc.org]
- 5. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 9. Thiazolo[5,4- d ]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar ce ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00124D [pubs.rsc.org]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
- 11. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 12. A donor–acceptor–donor conjugated molecule: twist intramolecular charge transfer and piezochromic luminescent properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. ossila.com [ossila.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Thiazolo[5,4-d]thiazole Derivatives in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolo[5,4-d]thiazole (TTz) derivatives are a class of fused heterocyclic compounds that have garnered significant interest in the field of bioimaging. Their rigid, planar structure and extended π-conjugated system give rise to unique photophysical properties, making them excellent candidates for the development of fluorescent probes. These probes offer the potential for high quantum yields, significant Stokes shifts, and environmental sensitivity, which can be harnessed for various bioimaging applications, including the detection of specific analytes and the imaging of cellular structures. This document provides an overview of the applications of selected TTz derivatives in bioimaging, along with detailed protocols for their use.
Featured Thiazolo[5,4-d]thiazole Derivatives for Bioimaging
Several classes of TTz derivatives have been explored for their utility as fluorescent probes in biological systems. This section details the properties and applications of two such examples.
Asymmetric Donor-Acceptor TTz Derivatives for Analyte Sensing
Asymmetrically substituted TTz compounds, often featuring electron-donating and electron-withdrawing groups, exhibit strong solvatofluorochromism, meaning their fluorescence emission is highly sensitive to the polarity of their environment.[1][2] This property makes them ideal candidates for sensing applications.
One such derivative, an asymmetric TTz incorporating a pyrene (donor) and a pyridine (acceptor) moiety, has shown promise for bioimaging applications.[3] While specific details on its direct use in live cells are still emerging, its "push-pull" electronic nature suggests its potential for probing changes in the cellular microenvironment.[1][2]
TTz Derivatives as Metal Ion Sensors
The TTz core can be functionalized with chelating groups to create fluorescent sensors for metal ions. For instance, 2,5-bis(4-hydroxyphenyl)thiazolo[5,4-d]thiazole has been investigated as a sensor for various cations and anions.[4] The interaction with specific ions can lead to a detectable change in the fluorescence signal, either through enhancement ("turn-on") or quenching ("turn-off").
Quantitative Data Summary
The following table summarizes the key photophysical properties of representative TTz derivatives. This data is essential for selecting the appropriate probe and imaging parameters.
| Derivative Class | Example Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Target Analyte/Application | Reference |
| Asymmetric Donor-Acceptor | Pyrene-Pyridine TTz | Not specified | Not specified | Not specified | General Bioimaging (potential) | [3] |
| Metal Ion Sensor | 2,5-bis(4-hydroxyphenyl)thiazolo[5,4-d]thiazole | Not specified | Not specified | Not specified | Cation and Anion Sensing | [4] |
Note: Specific quantitative data for bioimaging applications of these compounds is still emerging in the literature. The table will be updated as more data becomes available.
Experimental Protocols
Protocol 1: General Protocol for Live Cell Imaging with TTz Derivatives
This protocol provides a general framework for staining live cells with TTz-based fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific probe and cell type.
Materials:
-
Thiazolo[5,4-d]thiazole derivative stock solution (e.g., 1 mM in DMSO)
-
Live cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of the TTz probe by diluting the stock solution in pre-warmed live cell imaging medium to the desired final concentration (typically in the range of 1-10 µM).
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe working solution to the cells and incubate at 37°C for a specified time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically.
-
Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed live cell imaging medium to remove any unbound probe.
-
Imaging: a. Add fresh, pre-warmed live cell imaging medium to the cells. b. Image the cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of the TTz derivative. c. Acquire images using the lowest possible excitation power to minimize phototoxicity.
Workflow Diagram:
Caption: General workflow for live cell imaging with TTz derivatives.
Signaling Pathways and Logical Relationships
The utility of thiazolo[5,4-d]thiazole derivatives in bioimaging often relies on their ability to respond to specific cellular events or analytes. The following diagram illustrates the logical relationship for a "turn-on" fluorescent probe designed to detect a specific analyte.
Caption: Logical diagram of a "turn-on" TTz fluorescent probe.
Conclusion
Thiazolo[5,4-d]thiazole derivatives represent a versatile and promising class of fluorophores for bioimaging applications. Their tunable photophysical properties allow for the rational design of probes for sensing specific analytes and imaging cellular processes. The protocols and information provided herein serve as a starting point for researchers to explore the potential of these compounds in their own work. As research in this area continues, the development of new TTz-based probes with enhanced brightness, specificity, and photostability is anticipated, further expanding their utility in the fields of cell biology, diagnostics, and drug development.
References
Application Notes and Protocols for Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks in Photocatalytic H₂ Evolution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of thiazolo[5,4-d]thiazole (TT) incorporated into covalent organic frameworks (COFs) for photocatalytic hydrogen (H₂) evolution. The unique electronic properties of the TT moiety, including its electron-deficient nature and rigid planar structure, make it an excellent building block for designing robust and efficient photocatalytic systems.
Introduction to Thiazolo[5,4-d]thiazole COFs for H₂ Evolution
Covalent organic frameworks are a class of crystalline porous polymers with well-defined structures and high surface areas. Their tunable nature allows for the precise incorporation of photoactive units, making them ideal candidates for photocatalysis. The integration of the thiazolo[5,4-d]thiazole unit into COF backbones has been shown to enhance visible light absorption, promote charge separation and transfer, and ultimately boost the efficiency of photocatalytic hydrogen production. This document outlines the synthesis of key TT-based COFs and the experimental procedures for evaluating their photocatalytic performance.
Featured Thiazolo[5,4-d]thiazole-Based COFs
This section details the properties of three prominent TT-based COFs that have demonstrated significant activity in photocatalytic H₂ evolution.
| COF Name | Precursors | BET Surface Area (m²/g) | H₂ Evolution Rate (μmol g⁻¹ h⁻¹) | Co-catalyst | Sacrificial Electron Donor | Reference |
| TpDTz | 1,3,5-Triformylphloroglucinol (Tp) and 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)dianiline (DTz) | 1356 | 941 | Nickel-thiolate cluster | Triethanolamine (TEoA) | [1] |
| PyTz-COF | Pyrene (Py) and Thiazolo[5,4-d]thiazole (Tz) building blocks | Not Reported | 2072.4 | Not Specified | Not Specified | |
| CTF-NWU-1 | Terephthalimidamide and 4,4’-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde | Not Reported | 17600 | Platinum (Pt) | Not Specified |
Experimental Protocols
Synthesis of Thiazolo[5,4-d]thiazole Precursors
3.1.1. Synthesis of 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)dianiline (DTz)
A detailed protocol for the synthesis of 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)dianiline (DTz) is crucial for the successful preparation of TpDTz COF. The synthesis generally involves the condensation of a substituted benzaldehyde with a sulfur source.
-
Reaction Scheme: A general approach involves the reaction of 4-aminobenzaldehyde with dithiooxamide in a suitable solvent system, often under elevated temperatures.
-
Detailed Protocol: A mixture of 2 equivalents of 4-aminobenzaldehyde and 1 equivalent of dithiooxamide is refluxed in a high-boiling point solvent such as DMF or a mixture of L-proline and ethylene glycol for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by washing with appropriate solvents like water and ethanol to remove unreacted starting materials and impurities.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
3.1.2. Synthesis of 4,4’-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde
This precursor is essential for the synthesis of CTF-NWU-1.
-
Reaction Scheme: The synthesis typically involves the condensation of terephthalaldehyde with dithiooxamide.
-
Detailed Protocol: A mixture of terephthalaldehyde (2 equivalents) and dithiooxamide (1 equivalent) is heated in a suitable solvent like DMF at a temperature of around 140°C for approximately 6 hours.[2] The product precipitates out of the solution upon cooling.[2] The solid is collected by filtration, washed with water and isopropanol, and then dried under vacuum.[2]
-
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Synthesis of Thiazolo[5,4-d]thiazole-Based COFs
3.2.1. Synthesis of TpDTz COF
-
Procedure: The TpDTz COF is synthesized via a solvothermal Schiff base condensation reaction between 1,3,5-triformylphloroglucinol (Tp) and 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)dianiline (DTz).[1] Equimolar amounts of Tp and DTz are suspended in a mixture of solvents like mesitylene and dioxane in a sealed tube. The mixture is heated at a specific temperature (e.g., 120°C) for several days. After cooling to room temperature, the resulting solid is collected by filtration, washed with anhydrous acetone and tetrahydrofuran, and dried under vacuum.
-
Activation: The synthesized COF is typically activated by solvent exchange with a volatile solvent like acetone followed by drying under high vacuum at an elevated temperature to remove any trapped solvent molecules from the pores.
3.2.2. Synthesis of PyTz-COF
-
Procedure: The PyTz-COF is constructed from electron-rich pyrene (Py) and electron-deficient thiazolo[5,4-d]thiazole (Tz) building blocks. The synthesis involves a condensation reaction between the corresponding amine and aldehyde functionalized monomers in a suitable solvent system under solvothermal conditions.
-
Activation: Similar to other COFs, the assynthesized PyTz-COF is activated to ensure the pores are accessible for the photocatalytic reaction.
3.2.3. Synthesis of CTF-NWU-1
-
Procedure: CTF-NWU-1 is synthesized through a condensation reaction between terephthalimidamide and 4,4’-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde. The reaction is typically carried out in a high-boiling solvent under inert atmosphere and elevated temperatures. The resulting covalent triazine framework precipitates from the reaction mixture and is collected by filtration. The crude product is then purified by washing with various solvents.
Protocol for Photocatalytic H₂ Evolution
-
Experimental Setup: A typical photocatalytic experiment is conducted in a closed gas circulation system. A quartz reactor containing the photocatalyst suspension is connected to a gas chromatograph (GC) for H₂ quantification.
-
Reaction Mixture Preparation: A specific amount of the thiazolo[5,4-d]thiazole-based COF (e.g., 5-10 mg) is suspended in an aqueous solution containing a sacrificial electron donor. Triethanolamine (TEoA) is a commonly used sacrificial agent, typically at a concentration of 10-15% (v/v).
-
Co-catalyst Loading: A co-catalyst is often required to facilitate the proton reduction reaction. For platinum, an aqueous solution of chloroplatinic acid (H₂PtCl₆) is added to the suspension, and the Pt nanoparticles are photodeposited in situ by irradiating the mixture for a certain period before the actual H₂ evolution measurement. For the nickel-thiolate cluster used with TpDTz, Ni(OAc)₂·4H₂O and 2-mercaptoethanol (ME) are added to the reaction mixture.[1]
-
Photocatalytic Reaction: The suspension is thoroughly degassed to remove any dissolved air. The reaction is initiated by irradiating the suspension with a light source, typically a Xenon lamp equipped with a cutoff filter to simulate solar light or to select a specific wavelength range. The temperature of the reaction is maintained using a water bath.
-
H₂ Quantification: The amount of evolved H₂ is periodically measured by taking gas samples from the headspace of the reactor and analyzing them using a gas chromatograph equipped with a thermal conductivity detector (TCD) and a molecular sieve column.
-
Data Analysis: The H₂ evolution rate is calculated in μmol g⁻¹ h⁻¹ or mmol g⁻¹ h⁻¹. The apparent quantum yield (AQY) can also be determined at a specific wavelength using a bandpass filter and a calibrated photodiode.
Visualizations
Synthesis Workflow of a Thiazolo[5,4-d]thiazole-Based COF
Caption: Synthetic workflow for a thiazolo[5,4-d]thiazole-based COF.
Mechanism of Photocatalytic H₂ Evolution
Caption: General mechanism of photocatalytic H₂ evolution using a TT-COF.
References
Application Notes and Protocols for Metal-Organic Frameworks Utilizing 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of metal-organic frameworks (MOFs) based on the organic linker 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole (DPTZTZ). The unique photophysical and chemical properties of the DPTZTZ ligand have led to the development of MOFs with significant potential in catalysis and sensing. While the application of these specific MOFs in drug delivery is an emerging area with limited direct experimental data, this guide also presents a hypothetical protocol for drug loading and release studies based on established methodologies for other porous MOFs.
Overview of 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole (DPTZTZ) based MOFs
The DPTZTZ ligand is a rigid, planar molecule with a π-conjugated system that imparts favorable luminescent and electronic properties to the resulting MOFs.[1] Its pyridyl nitrogen atoms provide ideal coordination sites for metal ions, facilitating the formation of robust and porous frameworks. To date, DPTZTZ-based MOFs have been successfully synthesized with various metal centers, including zinc and cadmium, often in combination with other organic linkers to create mixed-ligand structures with tailored functionalities.[2]
Application in Catalysis
DPTZTZ-based MOFs have demonstrated notable catalytic activity, particularly in photopromoted reactions. The thiazolo[5,4-d]thiazole core can act as a photoactive unit, enhancing catalytic performance under light irradiation.[3][4]
Photocatalytic CO2 Cycloaddition
Application: Conversion of carbon dioxide, a greenhouse gas, into valuable cyclic carbonates. This process is of significant interest for carbon capture and utilization (CCU) technologies.
Mechanism: MOFs incorporating DPTZTZ and other photoactive ligands can exhibit photopromoted catalytic activity. Upon light irradiation, the generation of photogenerated electrons and holes within the MOF structure can facilitate the cycloaddition of CO2 with epoxides under mild conditions.[3]
Quantitative Data:
| MOF Designation | Metal Center | Co-ligand | Substrate | Product | Conversion (%) | Time (h) | Conditions |
| MOF-1a | Zn | N,N,N′,N′-tetrakis(4-carboxyphenyl)-1,4-phenylenediamine | Propylene oxide | Propylene carbonate | >99 | 12 | 1 atm CO2, 60 °C, visible light |
| MOF-1a | Zn | N,N,N′,N′-tetrakis(4-carboxyphenyl)-1,4-phenylenediamine | Epichlorohydrin | Epichlorohydrin carbonate | >99 | 12 | 1 atm CO2, 60 °C, visible light |
Experimental Protocol: Synthesis of a Zn-DPTZTZ MOF for CO2 Cycloaddition
This protocol is adapted from the synthesis of similar mixed-ligand Zn-MOFs.[3]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole (DPTZTZ)
-
N,N,N′,N′-tetrakis(4-carboxyphenyl)-1,4-phenylenediamine (H4tcppda)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve Zn(NO3)2·6H2O (0.1 mmol), DPTZTZ (0.05 mmol), and H4tcppda (0.025 mmol) in 10 mL of DMF.
-
Seal the vial and heat it in an oven at 100 °C for 72 hours.
-
Allow the vial to cool to room temperature.
-
Collect the resulting crystals by filtration and wash them with fresh DMF.
-
Activate the MOF by solvent exchange with ethanol for 3 days, followed by heating under vacuum at 120 °C for 12 hours.
Experimental Protocol: Catalytic Testing for CO2 Cycloaddition
Materials:
-
Activated Zn-DPTZTZ MOF (catalyst)
-
Epoxide substrate (e.g., propylene oxide)
-
Dry toluene (solvent)
-
High-pressure reactor with a quartz window
-
CO2 gas (high purity)
-
Light source (e.g., 300W Xenon lamp)
Procedure:
-
Add the activated MOF (10 mg), epoxide (10 mmol), and toluene (5 mL) to the reactor.
-
Seal the reactor and purge it with CO2 gas several times.
-
Pressurize the reactor with CO2 to the desired pressure (e.g., 1 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) under light irradiation.
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Analyze the products by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Caption: Workflow for photocatalytic CO2 cycloaddition using a DPTZTZ-based MOF.
Application in Luminescent Sensing
The inherent fluorescence of the DPTZTZ ligand makes its corresponding MOFs promising candidates for luminescent sensors.[2] These sensors can detect various analytes, including metal ions, through changes in their emission intensity or wavelength.
Sensing of Heavy Metal Ions
Application: Detection of toxic heavy metal ions, such as Hg(II), in aqueous solutions, which is crucial for environmental monitoring and public health.
Mechanism: The interaction of the analyte with the DPTZTZ ligand within the MOF structure can lead to fluorescence quenching or a shift in the emission spectrum. For instance, the coordination of Hg(II) ions with the DPTZTZ ligand can induce a red-shift in the photoluminescence spectrum, allowing for selective detection.[5]
Quantitative Data:
| MOF Designation | Metal Center | Co-ligand | Analyte | Detection Limit | Quenching Constant (Ksv) |
| Zn2(NDC)2(DPTTZ) | Zn | Naphthalene dicarboxylate | Hg(II) | Not specified | Not specified |
| [Zn2(TzTz)2(BDC)2]·2DMF | Zn | Terephthalic acid | Cr2O7(2-) | 4 µM | 9 x 10^7 M^-1 |
| [Zn2(TzTz)2(BDC)2]·2DMF | Zn | Terephthalic acid | MnO4(-) | Not specified | 4.8 x 10^3 M^-1 |
Experimental Protocol: Synthesis of a Zn-DPTZTZ MOF for Luminescent Sensing
This protocol is based on the synthesis of a luminescent Zn-MOF.[5]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole (DPTZTZ)
-
2,6-Naphthalenedicarboxylic acid (H2NDC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine Zn(NO3)2·6H2O (0.2 mmol), DPTZTZ (0.1 mmol), and H2NDC (0.2 mmol) in 10 mL of DMF.
-
Seal the autoclave and heat it at 120 °C for 48 hours.
-
Cool the autoclave to room temperature.
-
Isolate the resulting crystals by filtration, wash with DMF, and dry in air.
Experimental Protocol: Luminescent Sensing of Hg(II)
Materials:
-
Synthesized Zn-DPTZTZ MOF
-
Deionized water
-
Stock solutions of various metal ions (e.g., HgCl2, Pb(NO3)2, CdCl2)
-
Fluorometer
Procedure:
-
Disperse a small amount of the ground MOF crystals in deionized water through sonication to obtain a stable suspension.
-
Record the initial fluorescence emission spectrum of the MOF suspension.
-
Titrate the MOF suspension with aliquots of the Hg(II) stock solution.
-
After each addition, record the fluorescence emission spectrum.
-
Observe the changes in fluorescence intensity and wavelength.
-
Repeat the experiment with other metal ion solutions to test for selectivity.
Caption: Mechanism of luminescent sensing of Hg(II) by a DPTZTZ-based MOF.
Application in Drug Delivery (Hypothetical)
While specific studies on drug delivery using DPTZTZ-based MOFs are not yet prevalent in the literature, their porous nature and the potential for functionalization make them promising candidates for such applications. Below is a hypothetical protocol for loading and releasing an anticancer drug, 5-Fluorouracil (5-FU), based on established methods for other MOFs.[6][7][8][9][10]
Proposed Application: Controlled release of anticancer drugs for targeted cancer therapy. The high porosity of the MOF could allow for a high drug loading capacity, and the release could be triggered by changes in the physiological environment (e.g., pH).
Hypothetical Quantitative Data:
| MOF Designation | Drug | Loading Capacity (wt%) | Release Time (h) | Release Conditions |
| Zn-DPTZTZ MOF | 5-Fluorouracil | 15-25 (estimated) | 72-120 (estimated) | PBS buffer, pH 7.4, 37 °C |
Hypothetical Experimental Protocol: Loading of 5-Fluorouracil (5-FU)
Materials:
-
Activated Zn-DPTZTZ MOF
-
5-Fluorouracil (5-FU)
-
Ethanol or Phosphate-Buffered Saline (PBS)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of 5-FU in a suitable solvent (e.g., ethanol or PBS).
-
Immerse a known amount of the activated MOF in the 5-FU solution.
-
Stir the mixture at room temperature for an extended period (e.g., 24-72 hours) to allow for drug diffusion into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the loaded MOF with fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the amount of loaded drug by measuring the concentration of 5-FU remaining in the supernatant using UV-Vis spectrophotometry at its maximum absorbance wavelength.
Hypothetical Experimental Protocol: In Vitro Release of 5-FU
Materials:
-
5-FU-loaded Zn-DPTZTZ MOF
-
Phosphate-Buffered Saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Shaking incubator at 37 °C
-
UV-Vis Spectrophotometer
Procedure:
-
Disperse a known amount of the 5-FU-loaded MOF in a known volume of PBS buffer in a dialysis bag or a vial.
-
Place the container in a shaking incubator at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh PBS to maintain a constant volume.
-
Measure the concentration of 5-FU in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
Caption: A proposed workflow for investigating the drug delivery potential of a DPTZTZ-based MOF.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificarchives.com [scientificarchives.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolothiazole-Based Luminescent Metal-Organic Frameworks with Ligand-to-Ligand Energy Transfer and Hg2+-Sensing Capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fabrication of Porous Fe-Based Metal–Organic Complex for the Enhanced Delivery of 5-Fluorouracil in In Vitro Treatment of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeted Delivery of 5-Fluorouracil and Sonidegib via Surface-Modified ZIF-8 MOFs for Effective Basal Cell Carcinoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Thiazolo[5,4-d]thiazole-Based Materials in Plastic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of thiazolo[5,4-d]thiazole (TzTz)-based materials in the field of plastic electronics. The unique electronic and physical properties of these materials make them highly promising candidates for a new generation of organic electronic devices.
Introduction to Thiazolo[5,4-d]thiazole
Thiazolo[5,4-d]thiazole is a fused heterocyclic system characterized by an electron-deficient core, high oxidative stability, and a rigid, planar structure that facilitates efficient intermolecular π-π stacking.[1][2] These properties are highly desirable for charge transport in organic semiconductors. The electronic characteristics of TzTz-based materials can be readily tuned by chemical modification, making them versatile building blocks for a range of applications in plastic electronics, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[1][3]
Key Applications and Performance Data
Thiazolo[5,4-d]thiazole-based materials have demonstrated significant potential in various organic electronic devices. The following sections summarize their performance in key applications.
Organic Photovoltaics (OPVs)
The electron-accepting nature of the TzTz core makes it an excellent component in donor-acceptor (D-A) type polymers and small molecules for OPV applications.[4] When combined with suitable electron-donating moieties, TzTz-based materials can exhibit broad absorption spectra and favorable energy levels for efficient charge separation and transport.
Table 1: Performance of Thiazolo[5,4-d]thiazole-Based Organic Solar Cells
| Material | Device Architecture | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current (JSC) [mA/cm2] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| Poly(triphenylamine-thiazolo[5,4-d]thiazole) | Bulk Heterojunction | 0.47 | 4.10 | 29 | 0.55 |
| Thiazo-II based HTM in Perovskite Solar Cell | Perovskite Solar Cell | - | - | - | 10.60 |
Note: Data is compiled from various research articles and performance may vary based on specific device fabrication and testing conditions.
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, thiazolo[5,4-d]thiazole derivatives have been successfully employed as emitters, particularly for achieving stable and efficient blue light emission, which remains a significant challenge in the field.[5] The rigid structure of the TzTz core helps to suppress non-radiative decay processes, leading to higher photoluminescence quantum yields.
Table 2: Performance of Thiazolo[5,4-d]thiazole-Based Organic Light-Emitting Diodes
| Emitter | Host Material | Emission Color | Maximum External Quantum Efficiency (EQE) [%] | Maximum Luminance [cd/m2] |
| TzTz-PCz2 | - | True-Blue | - | - |
| TzTz-PtbCz2 (Tandem) | - | Sky-Blue | 10.2 | 44,851 |
Note: Performance metrics are highly dependent on the device architecture and materials used.
Organic Field-Effect Transistors (OFETs)
The inherent planarity and tendency for ordered molecular packing make thiazolo[5,4-d]thiazole derivatives promising candidates for the active layer in OFETs.[6] These structural features are conducive to efficient charge transport, which is a critical parameter for transistor performance.
Table 3: Performance of Thiazolo[5,4-d]thiazole-Based Organic Field-Effect Transistors
| Material | Device Configuration | Charge Carrier Mobility [cm2V-1s-1] |
| 5'-aryl-substituted 2, 5-bis(3'-hexylthiophen- 2'-yl)thiazolo[5, 4-d]thiazole | Solution-Processable | Up to 10-3 |
Note: Mobility values can be influenced by factors such as film morphology, electrode materials, and measurement conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative thiazolo[5,4-d]thiazole compound and the fabrication of a basic organic electronic device.
Protocol 1: Synthesis of 2,5-Diaryl-thiazolo[5,4-d]thiazoles
This protocol is based on the widely used condensation reaction between an aromatic aldehyde and dithiooxamide.[7]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Dithiooxamide (1 mmol)
-
Deep Eutectic Solvent (e.g., L-proline:ethylene glycol 1:50)
-
Sodium metabisulfite (oxidant)
Procedure:
-
Combine the aromatic aldehyde, dithiooxamide, and sodium metabisulfite in the deep eutectic solvent in a reaction vessel.
-
Heat the mixture to 130 °C with stirring.
-
Maintain the reaction at this temperature for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Precipitate the product by adding water.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Characterization: The synthesized compound can be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the general steps for fabricating a simple OPV device using a thiazolo[5,4-d]thiazole-based polymer as the donor material.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Active layer solution: Thiazolo[5,4-d]thiazole-based polymer and an acceptor (e.g., a fullerene derivative) dissolved in a suitable organic solvent (e.g., chlorobenzene or o-dichlorobenzene).
-
Electron transport layer (ETL) material (optional, e.g., ZnO or TiOx)
-
Metal electrode (e.g., Aluminum or Calcium/Aluminum)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
HTL Deposition: Spin-coat the HTL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal at a specified temperature (e.g., 150 °C) to remove residual solvent.
-
Active Layer Deposition: In a nitrogen-filled glovebox, spin-coat the active layer solution onto the HTL. The spin speed and solution concentration should be optimized to achieve the desired film thickness. Anneal the film to promote optimal morphology.
-
ETL Deposition (Optional): If used, deposit the ETL onto the active layer via spin-coating or thermal evaporation.
-
Electrode Deposition: Thermally evaporate the metal electrode onto the active layer (or ETL) through a shadow mask to define the device area.
-
Encapsulation: Encapsulate the device to protect it from atmospheric degradation.
Characterization: The performance of the fabricated solar cell is evaluated by measuring its current density-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm2).
Visualizations
The following diagrams illustrate key concepts related to thiazolo[5,4-d]thiazole-based materials and their application in plastic electronics.
Caption: General synthetic route to thiazolo[5,4-d]thiazole derivatives.
Caption: Layered structure of a typical organic photovoltaic device.
Caption: A simplified workflow for fabricating organic electronic devices.
References
- 1. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Organic Photovoltaic Materials Based on Thiazole-Containing Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functionalized dithienylthiazolo[5, 4-d]thiazoles for solution-processable organic field-effect transistors [ri.conicet.gov.ar]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole Thin Film Morphology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the morphology of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole (TTz) thin films.
Troubleshooting Guides
This section addresses common issues encountered during the deposition and characterization of TTz thin films.
Issue 1: Poor Film Quality (Pinholes, Aggregates, "Comet Streaks")
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Question: My spin-coated TTz thin films show pinholes and aggregates. How can I improve the film quality?
-
Answer: Poor film quality during spin-coating can arise from several factors related to the solution preparation, substrate cleanliness, and coating environment.
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Solution Purity: Ensure the TTz solution is fully dissolved and free of particulates. Heating and stirring can aid dissolution. Subsequently, cooling and filtering the solution through a sub-micron filter (e.g., 0.2 µm PTFE) can remove aggregates and undissolved material, which significantly impacts device performance. Be aware that some solutions can be unstable and reform aggregates over time.
-
Substrate Cleanliness: The physical and chemical cleanliness of the substrate is critical. Dust and particulate matter are common causes of pinholes and "comet streaks". A thorough substrate cleaning procedure is essential.
-
Wetting: If the solution does not properly wet the substrate, it can lead to incomplete coverage or de-wetting. This is governed by the surface tension of the liquid and the surface energy of the substrate. Plasma treatment or deposition of a self-assembled monolayer (SAM) can be used to modify the substrate's surface energy for better wettability.
-
Issue 2: Inconsistent Film Thickness and Uniformity
-
Question: I am observing inconsistent thickness across my TTz thin films. What are the key parameters to control for uniformity?
-
Answer: Film thickness and uniformity in spin-coating are primarily controlled by the spin speed, solution viscosity, and solvent evaporation rate.
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Spin Speed: Higher spin speeds result in thinner films. A two-step spin-coating process can sometimes improve uniformity. The first, lower-speed step spreads the solution, and a second, higher-speed step thins it to the desired thickness.
-
Solution Concentration and Viscosity: The thickness of the film is proportional to the solution's viscosity and concentration. Ensure precise control over the amount of TTz dissolved in the solvent.
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Solvent Evaporation: The rate of solvent evaporation plays a crucial role. High vapor pressure solvents evaporate quickly, which can sometimes lead to non-uniform films. In such cases, using a solvent with a lower vapor pressure or performing the spin-coating in a solvent-rich atmosphere can allow more time for the film to planarize.
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Issue 3: Low Crystallinity and Poor Molecular Ordering
-
Question: My TTz films are mostly amorphous, leading to poor device performance. How can I enhance crystallinity?
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Answer: The crystallinity of small-molecule organic semiconductor films is highly dependent on the deposition conditions and post-deposition treatments.
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Solvent Selection: The choice of solvent is critical. Solvents that promote intermolecular interactions and allow sufficient time for molecular arrangement before complete evaporation can lead to higher crystallinity. Using a mixture of solvents can sometimes be beneficial to control the evaporation rate and solubility.
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Thermal Annealing: Post-deposition thermal annealing is a common and effective method to improve crystallinity. Heating the film above its glass transition temperature provides the molecules with enough thermal energy to rearrange into a more ordered, crystalline structure. The annealing temperature and time are critical parameters that need to be optimized.
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Solvent Vapor Annealing (SVA): Exposing the thin film to a saturated vapor of a good solvent can also induce crystallization. The solvent vapor swells the film, allowing for molecular rearrangement into a more thermodynamically stable, crystalline state.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents used for processing this compound?
A1: Due to its rigid and planar structure, this compound and its derivatives often have limited solubility. High-boiling point, polar aprotic solvents such as N,N-dimethylformamide (DMF), chloroform, and toluene are commonly used.[1] For some derivatives, mixtures of solvents like chloroform and acetonitrile have been explored to control aggregation and self-assembly.[2] The choice of solvent can significantly impact the resulting film morphology and molecular ordering.[1]
Q2: What is the effect of thermal annealing on the morphology of TTz thin films?
A2: Thermal annealing generally improves the crystallinity and grain size of organic semiconductor thin films.[3] For TTz-based materials, annealing can lead to a more ordered molecular packing, which is beneficial for charge transport. The optimal annealing temperature will depend on the specific derivative and the substrate but is typically below the material's melting point.[2] Increased annealing temperatures can lead to sharper and more intense peaks in X-ray diffraction (XRD) patterns, indicating improved crystallinity.[4] However, excessively high temperatures can lead to film dewetting or degradation.
Q3: How does the molecular structure of TTz derivatives affect their thin film morphology?
A3: The introduction of side chains to the TTz core is a common strategy to improve solubility and influence thin film morphology. For instance, the length of alkyl side chains on amide-functionalized thiazolo[5,4-d]thiazole has been shown to tune the dimensionality of self-assembly from 2D sheets to 1D nanofibers due to a competition between van der Waals interactions and weak hydrogen bonding.[2] The addition of solubilizing hexyl side chains to the thiophene units of a TTz derivative enabled the formation of a fibrillar microcrystalline structure, which was linked to higher charge carrier mobility.
Q4: What characterization techniques are essential for evaluating TTz thin film morphology?
A4: A combination of techniques is necessary for a comprehensive analysis of thin film morphology:
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Atomic Force Microscopy (AFM): To visualize the surface topography, determine surface roughness, and identify the presence of grains or other morphological features.
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X-ray Diffraction (XRD): To determine the crystallinity, identify crystal phases, and calculate crystallite size.
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Scanning Electron Microscopy (SEM): To observe the larger-scale morphology and microstructure of the film.
-
UV-Vis Spectroscopy: To study the optical properties, which can be influenced by molecular aggregation and ordering in the solid state.
Quantitative Data
The following tables summarize the influence of key experimental parameters on the properties of thiazolo[5,4-d]thiazole-based thin films. Note: Data for the exact this compound is limited in the literature. The data presented here is for closely related, functionalized TTz derivatives and should be used as a starting point for optimization.
Table 1: Thermal Properties of Amide-Functionalized Thiazolo[5,4-d]thiazole Derivatives [2]
| Compound | Alkyl Chain Length | Melting Transition (°C) | Thermal Stability (<5% weight loss up to) |
| TzTz-C8 | n-octyl | 214 | 350°C |
| TzTz-C10 | n-decyl | 191 | 350°C |
| TzTz-C12 | n-dodecyl | 152 | 350°C |
| TzTz-C16 | n-hexadecyl | 119 | 350°C |
Table 2: Influence of Spin-Coating Parameters on ZnO Thin Film Properties (Illustrative Example) [5]
| Spinning Speed (rpm) | Solution Volume (ml) | Precursor Molarity (M) | Resulting Thickness (nm) | Surface Roughness (RMS, nm) |
| 3000 | 0.50 | 0.4 | ~600 | 8.65 |
| 4000 | 0.50 | 0.4 | ~550 | 10.11 |
| 5000 | 0.50 | 0.4 | ~500 | 7.75 |
| 5000 | 0.75 | 0.4 | 492 | 3.27 |
Experimental Protocols
Protocol 1: Spin-Coating of TTz Thin Films
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Solution Preparation:
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Dissolve this compound in a suitable solvent (e.g., chloroform, toluene, or DMF) to the desired concentration (e.g., 1-10 mg/mL).
-
Heat the solution gently (e.g., 40-60 °C) while stirring to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.
-
-
Substrate Preparation:
-
Clean the substrates (e.g., Si/SiO₂, glass) by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with oxygen plasma or a UV-ozone cleaner for 10-15 minutes to remove organic residues and improve surface wettability.
-
-
Spin-Coating:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the TTz solution onto the substrate to cover the surface.
-
Start the spin coater. A typical two-step program might be:
-
Step 1: 500 rpm for 10 seconds (to spread the solution).
-
Step 2: 2000-5000 rpm for 30-60 seconds (to achieve the desired thickness).
-
-
The substrate can then be moved to a hotplate for solvent removal and/or annealing.
-
Protocol 2: Thermal Annealing of TTz Thin Films
-
After spin-coating, transfer the substrate with the wet film to a hotplate set at a moderate temperature (e.g., 60-80 °C) for 1-2 minutes to drive off the bulk of the solvent.
-
For thermal annealing, place the substrate in a vacuum oven or a glovebox with a hotplate.
-
Increase the temperature to the desired annealing temperature (e.g., 100-200 °C, this needs to be optimized based on the thermal properties of the specific TTz derivative).
-
Anneal for the desired time (e.g., 10-60 minutes).
-
Allow the substrate to cool down slowly to room temperature before further characterization or device fabrication.
Visualizations
Caption: Experimental workflow for TTz thin film fabrication and characterization.
References
- 1. Effect of structural fluctuations on charge carrier mobility in thiophene, thiazole and thiazolothiazole based oligomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
Technical Support Center: Thiazolo[5,4-d]thiazole-Based Devices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazolo[5,4-d]thiazole (TzTz)-based devices. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
FAQs: Understanding Thiazolo[5,4-d]thiazole Material Properties
Q1: What are the inherent stability characteristics of the thiazolo[5,4-d]thiazole (TzTz) core?
A1: The thiazolo[5,4-d]thiazole fused bi-heterocycle is an electron-deficient system with high oxidative stability and a rigid, planar structure.[1][2] This rigidity and electron-deficient nature contribute to its notable thermal and environmental stability, making it a promising building block for robust organic electronic devices.[2][3]
Q2: How does the functionalization of the TzTz core affect its stability and electronic properties?
A2: Functionalization of the TzTz core with various organic substituents can tune its electronic properties for specific applications. For instance, incorporating electron-donating or withdrawing groups can modify the HOMO/LUMO energy levels. While the core itself is highly stable, the overall stability of a TzTz-based material will also depend on the stability of these functional groups and the resulting molecular packing in the solid state.
Q3: What are the typical thermal stability limits for TzTz-based materials?
A3: Thiazolo[5,4-d]thiazole derivatives have demonstrated high thermal stability. Thermogravimetric analysis (TGA) has shown that some derivatives exhibit a 5% weight loss at temperatures exceeding 390 °C, with some reaching up to 439 °C.[4] This indicates that the TzTz core is stable at elevated temperatures commonly encountered during device fabrication and operation.
Troubleshooting Guide: Device Performance Degradation
This guide addresses common degradation issues observed in various thiazolo[5,4-d]thiazole-based devices such as Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Dye-Sensitized Solar Cells (DSSCs).
Organic Field-Effect Transistors (OFETs)
Q1: My TzTz-based OFET shows a gradual decrease in drain current (IDSS) over time. What are the possible causes and how can I troubleshoot this?
A1: A decrease in IDSS is a common failure mode in OFETs and can be attributed to several factors.[5]
-
Potential Causes:
-
Charge Trapping: Defects at the semiconductor-dielectric interface or within the semiconductor bulk can trap charge carriers, reducing the effective channel conductivity.
-
Environmental Factors: Exposure to oxygen and moisture can lead to the formation of trap states and degradation of the organic semiconductor.
-
Bias Stress Effects: Prolonged application of a gate voltage can lead to a shift in the threshold voltage (Vth) and a decrease in mobility.
-
-
Troubleshooting Steps:
-
Characterize Environmental Stability: Measure device characteristics in an inert atmosphere (e.g., a nitrogen-filled glovebox) and compare them to measurements in ambient air to determine the impact of oxygen and moisture.
-
Investigate Bias Stress Effects: Perform bias stress measurements by applying a constant gate voltage for an extended period and monitoring the change in IDSS and Vth over time.
-
Surface Passivation: Consider applying a passivation layer (e.g., a thin polymer film) over the semiconductor to protect it from the environment.
-
Q2: I am observing a significant shift in the threshold voltage (Vth) of my TzTz-based OFET after repeated measurements. What could be the reason?
A2: A Vth shift is often indicative of charge trapping or ionic contamination.
-
Potential Causes:
-
Mobile Ions: Contamination from processing steps or the environment can introduce mobile ions into the dielectric or at the interface, leading to Vth instability.[5]
-
Charge Injection and Trapping: Injection of charge carriers from the electrodes into the dielectric or deep trap states in the semiconductor under bias can cause a persistent shift in Vth.
-
-
Troubleshooting Steps:
-
Material Purity: Ensure the purity of the TzTz material and all other materials used in device fabrication.
-
Clean Fabrication Environment: Maintain a clean fabrication environment to minimize ionic contamination.
-
Dielectric Choice: The choice of gate dielectric can significantly impact Vth stability. Consider using dielectrics with low trap densities and good barrier properties.
-
Organic Photovoltaics (OPVs) & Dye-Sensitized Solar Cells (DSSCs)
Q3: The power conversion efficiency (PCE) of my TzTz-based solar cell is decreasing rapidly under illumination. What are the likely degradation mechanisms?
A3: Photodegradation is a primary concern for organic solar cells.
-
Potential Causes:
-
Photo-oxidation: In the presence of oxygen and light, the organic materials can undergo oxidation, leading to the formation of charge traps and disruption of the π-conjugated system.[6] The thiazole ring, in some contexts, has been shown to react with singlet oxygen via a [4+2] cycloaddition, leading to degradation.[7]
-
Morphological Instability: The morphology of the bulk heterojunction active layer can change over time, leading to phase segregation and reduced exciton dissociation and charge transport efficiency.[8]
-
Interfacial Degradation: Degradation at the interfaces between the active layer and the electrodes or transport layers can lead to increased series resistance and reduced charge extraction efficiency.
-
-
Troubleshooting Steps:
-
Encapsulation: Proper encapsulation is crucial to prevent the ingress of oxygen and moisture.
-
Material Design: The photochemical stability of the TzTz-based donor or acceptor material is critical. Materials with inherent photostability should be prioritized.
-
Accelerated Aging Tests: Perform accelerated aging tests under controlled illumination and environmental conditions to assess the long-term stability of the device.
-
Q4: My TzTz-based solar cell shows a significant drop in open-circuit voltage (VOC) over time. What does this indicate?
A4: A decrease in VOC is often related to changes in the energy levels of the materials or an increase in recombination losses.
-
Potential Causes:
-
Interfacial Degradation: Chemical reactions or interdiffusion at the donor-acceptor or electrode interfaces can alter the energy level alignment and increase recombination pathways.
-
Degradation of the Active Layer: Chemical degradation of the donor or acceptor material can change their HOMO/LUMO levels, leading to a lower VOC.
-
-
Troubleshooting Steps:
-
Interfacial Engineering: Utilize appropriate interfacial layers to improve energy level alignment and prevent chemical reactions at the interfaces.
-
Material Characterization: Use techniques like cyclic voltammetry (CV) and ultraviolet photoelectron spectroscopy (UPS) to monitor the energy levels of the materials before and after degradation studies.
-
Quantitative Data on Device Stability
| Device Type | Material System | Stress Condition | Duration | Performance Retention | Reference |
| Dye-Sensitized Solar Cell (DSSC) | Thiazolo[5,4-d]thiazole-based D-π-A organic dye | Storage at 85 °C | 1000 hours | Retained initial efficiency | [9][10] |
| Perovskite Solar Cell (PSC) Hole Selective Layer | Thiazolo[5,4-d]thiazole derivatives | Thermal Stress (TGA) | - | 5% weight loss at > 390 °C | [4] |
| Photocatalyst | Thiazolo[5,4-d]thiazole-based Covalent Organic Framework | 5 consecutive cycles of photocatalytic degradation of Rhodamine B | - | Maintained high photocatalytic activity | [11] |
Experimental Protocols
Accelerated Aging Test for Solar Cells
This protocol is based on the principles of ASTM F1980 for accelerated aging and is adapted for organic solar cells.
-
Initial Characterization: Measure the initial performance parameters (J-V curve under 1 sun illumination, EQE) of the encapsulated devices.
-
Stress Conditions: Place the devices in a climate chamber with controlled temperature and humidity (e.g., 85 °C and 50% relative humidity). The devices should be under continuous illumination (e.g., 1 sun) or in the dark, depending on the desired stress test.
-
Periodic Testing: At regular intervals (e.g., every 100 hours), remove the devices from the chamber and allow them to cool to room temperature.
-
Performance Measurement: Re-characterize the device performance under the same conditions as the initial measurement.
-
Data Analysis: Plot the normalized performance parameters (PCE, VOC, JSC, FF) as a function of aging time to determine the degradation rate.
Characterization of Degraded Materials
1. Cyclic Voltammetry (CV)
-
Objective: To determine the electrochemical properties (HOMO/LUMO energy levels) of the TzTz-based material before and after degradation.
-
Methodology:
-
Prepare a solution of the TzTz material in a suitable solvent with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Degas the solution with an inert gas (e.g., argon) to remove oxygen.
-
Record the cyclic voltammogram by scanning the potential and measuring the resulting current.
-
Determine the onset oxidation and reduction potentials to calculate the HOMO and LUMO energy levels.
-
Compare the CV of the pristine material with that of the degraded material to identify any changes in the electrochemical properties.[12][13][14]
-
2. UV-Vis Spectroscopy
-
Objective: To monitor the changes in the absorption spectrum of the TzTz-based material due to photodegradation.
-
Methodology:
-
Prepare a thin film of the TzTz material on a transparent substrate (e.g., quartz).
-
Measure the initial UV-Vis absorption spectrum of the film.
-
Expose the film to a light source of known intensity and spectrum for a specific duration.
-
Periodically measure the UV-Vis spectrum to monitor changes in the absorption peaks. A decrease in the main absorption peak is indicative of degradation of the conjugated system.[15][16][17][18][19]
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify changes in the chemical structure of the TzTz material after degradation.
-
Methodology:
-
Obtain an FTIR spectrum of the pristine material.
-
After subjecting the material to degradation (e.g., photo-oxidation), obtain another FTIR spectrum.
-
Compare the two spectra to identify the appearance of new peaks (e.g., carbonyl groups from oxidation) or the disappearance of existing peaks, which indicates chemical changes in the molecule.[20][21][22][23][24]
-
4. X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To analyze the elemental composition and chemical states at the surface of the device layers and interfaces.
-
Methodology:
-
Analyze the surface of the pristine device layers.
-
After degradation, analyze the same layers to identify changes in elemental composition (e.g., increase in oxygen content) and chemical bonding states, which can provide insights into the degradation mechanisms at the interfaces.[21][25][26][27][28][29]
-
Visualizations
Caption: Troubleshooting workflow for device degradation.
Caption: Potential photodegradation pathway of TzTz.
References
- 1. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parts.jpl.nasa.gov [parts.jpl.nasa.gov]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding organic solar cells degradation process - Ceric [ceric-eric.eu]
- 9. researchgate.net [researchgate.net]
- 10. Thiazolo[5,4-d]thiazole-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB [mdpi.com]
- 12. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 13. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 14. CONTENTdm [cdm16771.contentdm.oclc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. longdom.org [longdom.org]
- 19. ej-eng.org [ej-eng.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. azom.com [azom.com]
- 23. Micro-FTIR study of the polymer degradation in design objects [esrf.fr]
- 24. Using FTIR spectrometers in polymer identification and quality control [eureka.patsnap.com]
- 25. mdpi.com [mdpi.com]
- 26. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. Organic Electronics | PHI [phi.com]
- 29. researchgate.net [researchgate.net]
solubility problems of thiazolo[5,4-d]thiazole derivatives and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges commonly encountered by researchers, scientists, and drug development professionals working with thiazolo[5,4-d]thiazole derivatives.
Troubleshooting Guides
Issue: My thiazolo[5,4-d]thiazole derivative has poor solubility in common organic solvents and aqueous solutions.
Thiazolo[5,4-d]thiazole derivatives are known for their rigid, planar structure, which can lead to strong intermolecular π–π stacking and consequently, low solubility.[1][2][3] This often results in aggregation and precipitation, making characterization and biological evaluation challenging.[2][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing poor solubility of thiazolo[5,4-d]thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low solubility of thiazolo[5,4-d]thiazole derivatives?
A1: The low solubility of thiazolo[5,4-d]thiazole derivatives primarily stems from their molecular structure. The fused, rigid, and planar thiazole rings create an extended π-conjugated system.[1][4] This planarity facilitates strong intermolecular π-π stacking interactions, leading to the formation of stable crystal lattices that are difficult to disrupt with solvents. This inherent property contributes to their poor solubility in both aqueous and many organic solvents.[2]
Q2: How can I improve the aqueous solubility of my thiazolo[5,4-d]thiazole compound for biological assays?
A2: For biological assays requiring aqueous solubility, several formulation strategies can be employed:
-
Cyclodextrin Complexation: This is a widely used technique where the hydrophobic thiazolo[5,4-d]thiazole derivative is encapsulated within the hydrophobic cavity of a cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then enhances the overall solubility of the complex in water.[5][6][7]
-
Nanosuspension Formulation: This method involves reducing the particle size of your compound to the nanometer range (typically 100-400 nm).[8] The increased surface area significantly enhances the dissolution rate and saturation solubility.[9][10]
-
Co-solvency: The solubility of your compound may be increased by using a mixture of water and a water-miscible co-solvent.
-
pH Adjustment: If your derivative has ionizable functional groups (acidic or basic), adjusting the pH of the solution to ionize the compound can significantly improve its aqueous solubility.[11]
Q3: Can chemical modification of my thiazolo[5,4-d]thiazole derivative improve its solubility?
A3: Yes, chemical modification is a viable strategy. The prodrug approach involves adding a polar, ionizable, or otherwise water-solubilizing promoiety to the parent molecule.[12] This modified, more soluble version is then designed to revert to the active parent compound in vivo through enzymatic or chemical cleavage.[13] For example, introducing hydrophilic groups like polyethylene glycol (PEG) chains or ionizable groups such as phosphates or amino acids can enhance aqueous solubility.
Q4: What is a nanosuspension and how can it help with my poorly soluble compound?
A4: A nanosuspension is a colloidal dispersion of pure drug nanocrystals in a liquid medium, stabilized by surfactants or polymers.[9][10] By reducing the particle size to the nanometer scale, the surface area-to-volume ratio of the drug is dramatically increased. This leads to a higher dissolution rate and increased saturation solubility, which can significantly improve the bioavailability of poorly soluble drugs.[8][9]
Caption: General workflow for preparing a nanosuspension of a thiazolo[5,4-d]thiazole derivative.
Q5: How does cyclodextrin complexation work to improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14] The poorly soluble, hydrophobic thiazolo[5,4-d]thiazole derivative can be encapsulated within this hydrophobic cavity, forming an inclusion complex.[5][15] The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively dissolving the entire complex and increasing the apparent solubility of the guest molecule.[16]
Caption: Logical relationship of cyclodextrin inclusion complex formation for solubility enhancement.
Quantitative Data Summary
Table 1: Examples of Solubility Enhancement for Poorly Soluble Compounds Using Different Techniques
| Compound Class | Technique | Initial Solubility | Final Solubility | Fold Increase | Reference |
| Indomethacin (Acidic NSAID) | Co-dissolved with Cimetidine | 0.227 h⁻¹ (dissolution rate) | 3.75 h⁻¹ (dissolution rate) | ~16.5 | [7] |
| Diclofenac (Acidic NSAID) | Co-dissolved with Cimetidine | 0.829 mM | 3.39 mM | ~4.1 | [7] |
| Rutin (Flavonoid) | 5% Nanosuspension | Low (not specified) | 500-fold greater antioxidant activity (surrogate for bioavailability) | ~500 | [10] |
Note: Specific quantitative data for thiazolo[5,4-d]thiazole derivatives is sparse in the reviewed literature. The table provides examples from other classes of poorly soluble drugs to illustrate the potential magnitude of solubility enhancement.
Experimental Protocols
Protocol 1: Preparation of a Thiazolo[5,4-d]thiazole Derivative Nanosuspension via Nanoprecipitation
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
-
Thiazolo[5,4-d]thiazole derivative
-
Dimethyl sulfoxide (DMSO)
-
Polyvinyl alcohol (PVA)
-
Tween 60
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare the Organic Phase:
-
Weigh 100 mg of the thiazolo[5,4-d]thiazole derivative.
-
Dissolve the compound in 1.25 mL of DMSO with stirring (e.g., 750 rpm) for 10 minutes.
-
Add 500 µL of Tween 60 to the organic phase and mix for an additional 10 minutes.[17]
-
-
Prepare the Aqueous Phase:
-
Prepare a 0.5% (w/v) solution of PVA in deionized water.
-
-
Nanoprecipitation:
-
While stirring the aqueous phase, add the organic phase drop by drop.
-
A milky nanosuspension should form as the compound precipitates into nanoparticles.
-
-
Purification and Concentration:
-
Centrifuge the resulting nanosuspension at 10,000 rpm for 30 minutes to pellet the nanoparticles.[17]
-
Discard the supernatant and resuspend the pellet in a fresh aqueous medium (e.g., deionized water or a suitable buffer) to the desired concentration.
-
-
Characterization:
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
The expected particle size should be in the range of 100-1000 nm.[10]
-
Protocol 2: Preparation of a β-Cyclodextrin Inclusion Complex
This protocol is a general method for preparing inclusion complexes and may need adjustment based on the specific derivative.
Materials:
-
Thiazolo[5,4-d]thiazole derivative
-
β-Cyclodextrin
-
Deionized water
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Freeze-dryer or vacuum oven
Procedure:
-
Prepare the β-Cyclodextrin Solution:
-
Prepare a saturated or desired concentration solution of β-cyclodextrin in deionized water. Gentle heating may be required to aid dissolution.
-
-
Prepare the Drug Solution/Suspension:
-
Dissolve the thiazolo[5,4-d]thiazole derivative in a minimal amount of a suitable organic solvent (e.g., ethanol, acetone).
-
-
Complex Formation:
-
Slowly add the drug solution dropwise to the stirring β-cyclodextrin solution.
-
Continue stirring the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.[5]
-
-
Isolation of the Complex:
-
If a precipitate forms, filter the mixture. If no precipitate forms, the solution can be cooled (e.g., in a refrigerator for 48 hours) to encourage precipitation.[5]
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.
-
-
Drying:
-
Dry the resulting solid product, preferably by freeze-drying or in a vacuum oven at a low temperature, to obtain the solid inclusion complex powder.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), X-ray diffraction (XRD), or nuclear magnetic resonance (NMR) spectroscopy.
-
Determine the solubility of the complex in the desired aqueous medium and compare it to the solubility of the free compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 3. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 7. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Nanosuspension Formulations Compatible with Inkjet Printing for the Convenient and Precise Dispensing of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. dovepress.com [dovepress.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Thiazolidine prodrugs as protective agents against gamma-radiation-induced toxicity and mutagenesis in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oatext.com [oatext.com]
- 15. BJOC - Theoretical study on β-cyclodextrin inclusion complexes with propiconazole and protonated propiconazole [beilstein-journals.org]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
reducing impurities in the synthesis of thiazolo[5,4-d]thiazoles
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thiazolo[5,4-d]thiazoles, with a focus on reducing impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiazolo[5,4-d]thiazoles, and what are its main drawbacks?
A1: The most widely used method for synthesizing symmetrical thiazolo[5,4-d]thiazoles is the Ketcham method, which involves the double condensation reaction between one equivalent of dithiooxamide (DTO) and two equivalents of an aromatic aldehyde.[1][2] While straightforward, this one-pot synthesis often suffers from significant drawbacks, including resinification and the formation of side products, which can lead to low to moderate yields and complicated purification.[1][2]
Q2: What are the primary sources of impurities in the synthesis of thiazolo[5,4-d]thiazoles?
A2: Impurities can arise from several sources. One major issue is the degradation of dithiooxamide (DTO) at the high temperatures often required for the reaction.[1][2] This degradation can lead to a variety of unidentified byproducts. Additionally, the formation of stable imine-type derivatives as by-products has been reported.[3] In syntheses using certain deep eutectic solvents like L-proline:glycerol, impurities can also form from reactions involving the reactive L-proline component.[1][2]
Q3: Are there greener solvent alternatives to traditionally used solvents like DMF?
A3: Yes, deep eutectic solvents (DES) have been explored as environmentally friendly alternatives.[1][2] For instance, a mixture of L-proline and ethylene glycol has been used to synthesize thiazolo[5,4-d]thiazoles in good yields, sometimes without the need for further purification.[1][2] These solvents are often non-toxic and biodegradable.[2]
Q4: Can microwave-assisted synthesis improve the reaction?
A4: Microwave-assisted synthesis has been shown to be an effective method for preparing symmetrical thiazolo[5,4-d]thiazoles.[4] This technique can often reduce the required excess of aldehyde and lead to good product yields in a shorter reaction time compared to conventional heating methods.[4]
Troubleshooting Guide
Q1: My reaction is producing a low yield of the desired thiazolo[5,4-d]thiazole and a lot of tar-like material. What can I do?
A1: The formation of resinous material is a common issue, often due to the degradation of starting materials at high temperatures.[1][2] Consider the following troubleshooting steps:
-
Optimize Reaction Temperature: Systematically lower the reaction temperature to find a balance between a reasonable reaction rate and minimized degradation.
-
Change the Solvent System: Switching to a deep eutectic solvent (DES) like L-proline:ethylene glycol may prevent degradation and improve yields.[1][2]
-
Employ Microwave Synthesis: Microwave-assisted heating can provide rapid and uniform heating, potentially reducing the formation of degradation products.[4]
Q2: I am observing significant amounts of side products. How can I improve the purity of my crude product?
A2: Side product formation is a known challenge.[1][2] Here are some strategies to address this:
-
Use an Oxidizing Agent: The addition of an auxiliary oxidant, such as sodium metabisulfite, can promote the desired reaction pathway and improve yields and purity.[1][2]
-
Modify the Solvent: The choice of solvent can influence the reaction pathway. Experimenting with different deep eutectic solvents or traditional high-boiling polar solvents may reduce the formation of specific impurities.[1][5]
-
Purification Strategy: Due to the typically poor solubility of thiazolo[5,4-d]thiazoles in many organic solvents, the product often precipitates from the reaction mixture.[5] This property can be exploited for purification by washing the precipitate with solvents like deionized water and isopropyl alcohol to remove starting materials and soluble impurities.[5]
Q3: The synthesis of my asymmetrically substituted thiazolo[5,4-d]thiazole is resulting in a mixture of products. How can I improve the selectivity?
A3: The synthesis of asymmetric thiazolo[5,4-d]thiazoles is inherently more complex as it can lead to a mixture of the desired asymmetric product along with two symmetric byproducts.[5] A step-wise approach is generally required for these syntheses, which is more complex than the one-pot synthesis of symmetrical analogues.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of a Representative Thiazolo[5,4-d]thiazole.
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional Heating | L-proline:glycerol (1:2) | 130 | 1 | Low (with degradation) | [1][2] |
| Optimized Conventional | L-proline:ethylene glycol (1:50) + Na2S2O5 | 130 | 1 | 75 | [1][2] |
| Microwave Heating | L-proline:ethylene glycol (1:50) + Na2S2O5 | - | - | 92 | [1] |
| Conventional Heating | DMF | 140 | 6 | - | [5] |
Visualizations
Caption: General experimental workflow for the synthesis of thiazolo[5,4-d]thiazoles.
Caption: Decision tree for troubleshooting low yields and high impurities.
Experimental Protocols
Protocol 1: Optimized Synthesis of Symmetrical Thiazolo[5,4-d]thiazoles using a Deep Eutectic Solvent (Conventional Heating)
This protocol is adapted from a study aimed at developing a greener synthesis method.[1][2]
-
Preparation of the Deep Eutectic Solvent (DES):
-
Prepare a mixture of L-proline and ethylene glycol in a 1:50 molar ratio.
-
Heat the mixture gently until a clear, homogeneous liquid is formed.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dithiooxamide (1 equivalent), the desired aromatic aldehyde (2 equivalents), and sodium metabisulfite (as an auxiliary oxidant).
-
Add the prepared L-proline:ethylene glycol DES to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to 130°C with continuous stirring.
-
Maintain the reaction at this temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) if feasible.
-
-
Work-up and Purification:
-
After 1 hour, allow the reaction mixture to cool to room temperature.
-
The product will typically precipitate out of the solvent.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with cold water (2 x 15 mL) and then with a small amount of cold ethanol (5 mL) to remove residual solvent and soluble impurities.
-
Dry the purified product under vacuum.
-
Protocol 2: Synthesis of Symmetrical Thiazolo[5,4-d]thiazoles in DMF (Conventional Heating)
This protocol is based on a traditional synthesis approach.[5]
-
Reaction Setup:
-
In a round-bottom flask, dissolve dithiooxamide (1 equivalent) and the corresponding aryl aldehyde (2 equivalents) in dimethylformamide (DMF). A typical scale uses 0.250 g of dithiooxamide in 25 mL of DMF.[5]
-
-
Reaction Execution:
-
Heat the reaction mixture to 140°C for 6 hours under a suitable atmosphere (e.g., nitrogen).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the solution to cool to room temperature.
-
To further facilitate precipitation, the flask can be placed in a refrigerator.
-
Collect the precipitated product by vacuum filtration.
-
Wash the precipitate with deionized water and then with isopropyl alcohol to remove any remaining starting materials.
-
Dry the resulting solid overnight under vacuum to remove residual solvents.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
Technical Support Center: Enhancing Charge Mobility in Thiazolo[5,4-d]thiazole Copolymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazolo[5,4-d]thiazole (TTz) copolymers. Our goal is to help you overcome common experimental challenges and optimize the charge mobility of your materials.
Frequently Asked Questions (FAQs)
Q1: Why is the thiazolo[5,4-d]thiazole (TTz) moiety a good building block for high-mobility copolymers?
A1: The TTz unit is an electron-deficient fused heterocyclic system with a rigid and planar structure. This planarity promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport between polymer chains.[1][2][3] Its electron-deficient nature also allows for the creation of donor-acceptor copolymers with tailored electronic properties.[3]
Q2: What are the typical charge mobility values for TTz-based copolymers?
A2: Charge mobility in TTz copolymers can vary widely depending on the specific molecular structure, processing conditions, and device architecture. Reported values generally range from 10⁻⁵ cm²/Vs to over 1 cm²/Vs. For example, a copolymer of carbazole and TTz has shown a field-effect mobility of up to 3.8 × 10⁻³ cm²/Vs.[4] Optimization of the molecular design and film morphology is key to achieving higher mobility.
Q3: How does the choice of comonomer affect the properties of the TTz copolymer?
A3: The comonomer plays a critical role in determining the electronic and physical properties of the resulting copolymer. By pairing the electron-deficient TTz unit with an electron-rich comonomer (a donor), you can create a donor-acceptor copolymer with a lower bandgap and tailored HOMO and LUMO energy levels, which directly impacts charge injection and transport.[5] The comonomer also influences the polymer's solubility, processability, and solid-state packing.
Q4: What is the importance of side chains in TTz copolymers?
A4: Side chains are crucial for ensuring good solubility of the otherwise rigid and poorly soluble TTz-based backbone, which is essential for solution-based processing.[6] The length and branching of the alkyl side chains can also influence the intermolecular packing and thin-film morphology, thereby affecting the charge mobility. However, bulky side chains can sometimes hinder close packing, so a balance must be struck.[7]
Q5: What are the common device architectures used for testing TTz copolymers?
A5: Organic field-effect transistors (OFETs) are the standard devices for characterizing the charge mobility of new semiconducting polymers. Common architectures include bottom-gate, top-contact (BGTC) and top-gate, bottom-contact (TGBC) configurations.[8] The choice of architecture can influence device performance, particularly the contact resistance between the electrodes and the organic semiconductor.[9][10]
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis, processing, and characterization of TTz copolymers.
Synthesis and Purification
Problem: Low reaction yields and formation of insoluble by-products (resinification).
-
Possible Cause: The traditional synthesis of the TTz core involves the condensation of dithiooxamide with aromatic aldehydes at high temperatures in solvents like DMF or nitrobenzene, which can lead to side reactions and the formation of intractable materials.[11] Dithiooxamide can also degrade at elevated temperatures, leading to impurities.[11]
-
Solutions:
-
Alternative Solvents: Consider using deep eutectic solvents (DESs), such as a mixture of L-proline and ethylene glycol. These have been shown to improve yields and lead to cleaner reactions, sometimes allowing the product to be isolated by simple precipitation without the need for column chromatography.[11]
-
Reaction Conditions: Carefully optimize the reaction temperature and time to minimize side reactions. Microwave-assisted synthesis can sometimes offer faster reaction times and higher yields.
-
Additives: The addition of an oxidant like sodium metabisulfite can help to prevent the degradation of starting materials and improve the purity of the final product.[11]
-
Problem: Difficulty in purifying the synthesized polymer.
-
Possible Cause: Conjugated polymers often have limited solubility and can trap residual catalyst and oligomeric impurities, which are detrimental to device performance.
-
Solutions:
-
Soxhlet Extraction: This is a standard and effective method for purifying conjugated polymers. A sequential washing with different solvents (e.g., acetone, hexane, chloroform) can remove low molecular weight oligomers and catalyst residues.
-
Reprecipitation: Dissolve the polymer in a good solvent and then slowly add this solution to a vigorously stirred anti-solvent to precipitate the purified polymer. This process may need to be repeated several times.
-
Column Chromatography: While challenging for polymers with low solubility, it can be effective for removing specific impurities if a suitable solvent system can be found.
-
Thin-Film Deposition and Morphology Control
Problem: Poor solubility of the TTz copolymer.
-
Possible Cause: The rigid, planar backbone of TTz copolymers leads to strong intermolecular interactions, which can result in poor solubility.
-
Solutions:
-
Solvent Selection: Use high-boiling point solvents like chloroform, chlorobenzene, dichlorobenzene, or trichlorobenzene, which can better dissolve conjugated polymers. Gentle heating and stirring can aid dissolution.
-
Molecular Design: If you are in the design phase, consider incorporating longer or branched alkyl side chains on the comonomer units to enhance solubility.[7]
-
Sonication: Use an ultrasonic bath to help break up aggregates and dissolve the polymer. However, be cautious as prolonged sonication can lead to polymer chain scission.
-
Problem: Low charge mobility in as-spun thin films.
-
Possible Cause: The as-spun film may have a disordered, amorphous morphology with poor intermolecular packing, which hinders efficient charge transport.
-
Solutions:
-
Thermal Annealing: Heating the film above its glass transition temperature allows the polymer chains to rearrange into a more ordered, crystalline morphology, which generally leads to higher charge mobility. The optimal annealing temperature and time need to be determined experimentally for each new polymer.
-
Solvent Vapor Annealing: Exposing the thin film to the vapor of a good solvent can also induce crystallization and improve morphology.[12] The choice of solvent vapor can influence the final film structure.
-
Solvent Additives: The addition of a small amount of a high-boiling point solvent (a "solvent additive") to the polymer solution can slow down the film drying process, allowing more time for the polymer chains to self-organize into a favorable morphology.[13][14][15][16]
-
Device Characterization
Problem: High contact resistance in OFET devices.
-
Possible Cause: A significant energy barrier between the work function of the source/drain electrodes and the HOMO/LUMO levels of the TTz copolymer can impede charge injection, leading to an underestimation of the intrinsic charge mobility.
-
Solutions:
-
Electrode Material: Choose electrode materials with work functions that are well-matched to the energy levels of your polymer. For p-type polymers, high work function metals like gold or platinum are commonly used.
-
Surface Treatment: Modifying the electrode surface with a self-assembled monolayer (SAM) can reduce the charge injection barrier.
-
Device Architecture: In some cases, a top-gate device architecture can lead to lower contact resistance compared to a bottom-gate architecture.[17]
-
Quantitative Data Summary
The following tables summarize key performance data for some reported thiazolo[5,4-d]thiazole-based copolymers and small molecules.
| Polymer/Small Molecule | Comonomer(s) | Charge Carrier Type | Mobility (cm²/Vs) | Processing Conditions | Reference |
| PCDTTz | Carbazole | p-type | 3.8 x 10⁻³ | Spin-coated | [4] |
| PII2TPEO25 | Isoindigo | p-type | 0.37 | Spin-coated with ionic additive | [18] |
| Th-DTTzTz | Thiophene | p-type | ~10⁻³ | Solution-processed | [19] |
Experimental Protocols
General Synthesis of a TTz-based Monomer
This protocol is a general guide for the synthesis of a 2,5-bis(5-bromo-3-alkylthiophen-2-yl)thiazolo[5,4-d]thiazole monomer, a common building block for TTz copolymers.
-
Synthesis of 2,5-bis(3-alkylthiophen-2-yl)thiazolo[5,4-d]thiazole:
-
In a round-bottom flask, dissolve dithiooxamide and 4 equivalents of the corresponding 3-alkyl-2-formylthiophene in DMF.
-
Heat the mixture to reflux and stir for 5 hours.
-
After cooling, purify the crude product by column chromatography.
-
-
Bromination:
-
Dissolve the product from the previous step in chloroform.
-
Add 2.2 equivalents of N-bromosuccinimide (NBS).
-
Reflux the mixture for 3 hours.
-
After cooling, wash the reaction mixture with water.
-
Dry the organic layer and concentrate under reduced pressure to obtain the brominated monomer.
-
General Protocol for Suzuki Polymerization
This is a general procedure for the copolymerization of a TTz-based monomer with a diboronic ester-functionalized comonomer.
-
Reaction Setup: In a Schlenk flask, combine the brominated TTz monomer (1 equivalent), the diboronic ester comonomer (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., tricyclohexylphosphine) in an anhydrous solvent like toluene.
-
Polymerization: Degas the solution and add a degassed base solution (e.g., tetraethylammonium hydroxide). Heat the mixture under an inert atmosphere (e.g., argon) and stir for 24-48 hours.
-
Workup and Purification:
-
Cool the reaction mixture and precipitate the polymer by adding it to a non-solvent like methanol containing a small amount of HCl.
-
Collect the polymer fibers by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., acetone, hexane, chloroform) to remove oligomers and catalyst residues.
-
Reprecipitate the polymer from a good solvent/anti-solvent pair.
-
Dry the final polymer under vacuum.
-
Fabrication and Characterization of an OFET
This protocol outlines the general steps for fabricating and testing a bottom-gate, top-contact (BGTC) OFET.
-
Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide layer (Si/SiO₂), which serves as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Semiconductor Deposition:
-
Prepare a solution of the TTz copolymer in a suitable solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL.
-
Spin-coat the polymer solution onto the Si/SiO₂ substrate to form a thin film.
-
If necessary, anneal the film on a hotplate at a temperature above the polymer's glass transition temperature to improve crystallinity.
-
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.
-
Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station under an inert atmosphere.
-
Calculate the field-effect mobility from the transfer characteristics in the saturation regime.
-
Visualizations
Caption: A typical experimental workflow for developing and characterizing thiazolo[5,4-d]thiazole copolymers.
Caption: Key factors influencing the charge mobility of thiazolo[5,4-d]thiazole copolymers.
References
- 1. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of a thiazolo[5,4-d]thiazole-based copolymer for high performance polymer solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. synergistically-improved-molecular-doping-and-carrier-mobility-by-copolymerization-of-donor-acceptor-and-donor-donor-building-blocks-for-thermoelectric-application - Ask this paper | Bohrium [bohrium.com]
- 6. Organic Semiconductors | Optoelectronics [oe.phy.cam.ac.uk]
- 7. DSpace [repository.kaust.edu.sa]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 13. Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Situ Studies of Solvent Additive Effects on the Morphology Development during Printing of Bulk Heterojunction Films for Organic Solar Cells [kth.diva-portal.org]
- 15. Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 16. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 17. researchgate.net [researchgate.net]
- 18. Enhancing charge transport in isoindigo-based donor–acceptor copolymers by combining ionic doping with polar alkoxy side chains - RSC Applied Interfaces (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
strategies to tune the bandgap of thiazolo[5,4-d]thiazole materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazolo[5,4-d]thiazole (TTz) materials. The following sections detail strategies for tuning the bandgap of these materials, provide experimental protocols, and offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for tuning the bandgap of thiazolo[5,4-d]thiazole materials?
The bandgap of thiazolo[5,4-d]thiazole materials can be effectively tuned through several key strategies:
-
Modification of the TTz Core with Donor/Acceptor Groups: The inherent electron-deficient nature of the TTz core allows for significant modulation of its electronic properties by attaching electron-donating or electron-withdrawing groups.[1][2] Attaching electron-donating groups, such as alkoxy-substituted phenyl rings, raises the Highest Occupied Molecular Orbital (HOMO) level, leading to a smaller bandgap. Conversely, electron-withdrawing groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) level.
-
Copolymerization with Donor-Acceptor (D-A) Units: A powerful method for fine-tuning the bandgap is to create alternating copolymers of TTz (the acceptor unit) with various electron-donating (donor) units.[3] The strength of the donor unit directly influences the energy of the intramolecular charge transfer band, thus controlling the bandgap of the resulting polymer.
-
Extension of π-Conjugation: Extending the π-conjugated system by incorporating aromatic or heteroaromatic moieties, such as thiophene or spirobifluorene, can lead to a delocalization of the frontier molecular orbitals and a reduction in the bandgap.
Q2: I am having trouble with the low solubility of my synthesized 2,5-diaryl-thiazolo[5,4-d]thiazole derivative. How can I improve its processability?
Low solubility is a common issue with TTz derivatives due to their rigid and planar structure, which promotes strong intermolecular π-π stacking.[1][4] Here are some approaches to address this:
-
Introduction of Solubilizing Side Chains: Attaching flexible alkyl or alkoxy chains to the aryl substituents is a highly effective strategy to improve solubility. These chains disrupt the close packing of the molecules, making them more soluble in common organic solvents.
-
Solvent Selection: While many TTz compounds have poor solubility, exploring a range of high-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,2-dichlorobenzene may be effective for characterization and subsequent reactions.[1]
-
Asymmetric Functionalization: Introducing asymmetry into the molecule by using different substituents on either side of the TTz core can disrupt crystal packing and improve solubility.
Q3: My synthesis of a 2,5-diaryl-thiazolo[5,4-d]thiazole via the condensation of dithiooxamide and an aromatic aldehyde is giving a low yield. What are the potential causes and solutions?
Low yields in this reaction can stem from several factors:
-
Degradation of Dithiooxamide: Dithiooxamide can degrade at high temperatures, especially in the presence of certain reagents.[1] Monitoring the reaction temperature and time is crucial. Using a milder solvent system, such as a deep eutectic solvent, has been shown to improve yields.[1]
-
Side Reactions and Resinification: The reaction can sometimes lead to the formation of by-products and polymeric materials, which can be difficult to separate from the desired product.[5] Using an oxidant like sodium metabisulfite can help to cleanly convert the intermediate to the final product and improve the yield.[1]
-
Purification Losses: Due to the low solubility of the product, it often precipitates from the reaction mixture. While this can be an advantage for purification, care must be taken to wash the precipitate thoroughly with appropriate solvents to remove unreacted starting materials and soluble impurities without losing the product.[4]
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome. While high-boiling point solvents like nitrobenzene have been used, they can lead to harsh reaction conditions.[1] Exploring alternative conditions, such as microwave-assisted synthesis, may lead to shorter reaction times and higher yields.[1]
Q4: What are some common issues encountered during the characterization of thiazolo[5,4-d]thiazole polymers?
Characterization of TTz-based polymers can present some challenges:
-
Molecular Weight Determination by GPC: The rigid backbone of TTz polymers can lead to aggregation in solution, which can affect the accuracy of molecular weight determination by Gel Permeation Chromatography (GPC). It is important to use a good solvent for the polymer and to run the GPC at an elevated temperature to minimize aggregation.
-
NMR Spectroscopy: The low solubility of some TTz polymers can make obtaining high-quality NMR spectra difficult. Using high-boiling point deuterated solvents like 1,2-dichlorobenzene-d4 or DMSO-d6 and acquiring the spectra at elevated temperatures can improve the resolution.
-
Cyclic Voltammetry: The electrochemical properties of TTz polymers are often investigated by cyclic voltammetry to determine their HOMO and LUMO energy levels.[6] It is important to ensure that the polymer forms a uniform film on the working electrode and that the solvent/electrolyte system is appropriate to access the oxidation and reduction potentials of the material.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Small Molecule Synthesis | Degradation of dithiooxamide at high temperatures. | Optimize reaction temperature and time. Consider using a milder solvent system like a deep eutectic solvent.[1] |
| Formation of by-products and resinification. | Use an oxidant like sodium metabisulfite to promote clean conversion.[1] Explore microwave-assisted synthesis for shorter reaction times.[1] | |
| Product is an intractable solid with very low solubility | Strong intermolecular π-π stacking due to the planar TTz core. | Redesign the molecule to include solubilizing alkyl or alkoxy side chains. Introduce asymmetry to disrupt crystal packing. |
| Difficulty in purifying the synthesized TTz derivative | Co-precipitation of starting materials or by-products. | Wash the precipitated product with a series of solvents of varying polarity to remove impurities. Recrystallization from a high-boiling point solvent may be effective. If solubility allows, column chromatography can be used. |
| Inconsistent results in bandgap measurements | Aggregation of the material in solution or non-uniform film formation. | For solution-based measurements, ensure the material is fully dissolved and use dilute solutions. For solid-state measurements, optimize film deposition techniques to obtain smooth and uniform films. |
| Broad and poorly resolved peaks in NMR spectra of polymers | Polymer aggregation and/or low solubility. | Use high-boiling point deuterated solvents (e.g., 1,2-dichlorobenzene-d4, DMSO-d6) and acquire spectra at elevated temperatures. |
Quantitative Data Summary
The following table summarizes the electronic properties of various thiazolo[5,4-d]thiazole-based materials, demonstrating the impact of different chemical modifications on their HOMO and LUMO energy levels and the resulting optical bandgap.
| Material | Modification Strategy | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Reference |
| RFTzR | D–π–A–π–D small molecule with furan π-bridge | -5.36 | -3.14 | 2.22 | [7] |
| PFBT-BDT | D-A copolymer with benzodithiophene donor | -5.44 | -3.48 | 1.96 | [8] |
| PCDTTz | D-A copolymer with carbazole donor | - | - | - | [6] |
| TTz-spirobifluorene derivatives | D-π-A small molecules with spirobifluorene donor | - | - | 2.5-3.0 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-bis(4-alkoxyphenyl)thiazolo[5,4-d]thiazole
This protocol is a general procedure for the synthesis of symmetrically substituted 2,5-diaryl-thiazolo[5,4-d]thiazoles via the condensation of an aromatic aldehyde with dithiooxamide.
Materials:
-
4-Alkoxybenzaldehyde (2.2 mmol)
-
Dithiooxamide (1.0 mmol)
-
L-proline/ethylene glycol (1:50 molar ratio) deep eutectic solvent (DES)
-
Sodium metabisulfite (1.1 mmol)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare the L-proline/ethylene glycol DES by heating a 1:50 molar mixture of L-proline and ethylene glycol at 70 °C until a clear, homogeneous solution is formed.[1]
-
In a round-bottom flask, add the 4-alkoxybenzaldehyde (2.2 mmol), dithiooxamide (1.0 mmol), and sodium metabisulfite (1.1 mmol) to the pre-prepared DES (approximately 4.5 g).[1]
-
Stir the mixture at 130 °C for 1 hour. The reaction can be monitored by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (40 mL) to the reaction mixture to precipitate the product.[1]
-
Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with cold deionized water (2 x 15 mL) and ethanol (5 mL) to remove any remaining impurities.[1]
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of a Thiazolo[5,4-d]thiazole-based Donor-Acceptor Copolymer via Suzuki Coupling
This protocol outlines a general procedure for the polymerization of a dibromo-TTz monomer with a diboronic ester-functionalized donor monomer.
Materials:
-
Dibromo-functionalized thiazolo[5,4-d]thiazole monomer (1.0 equiv)
-
Diboronic ester-functionalized donor comonomer (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (ligand)
-
Aliquat 336 (phase-transfer catalyst)
-
Toluene (degassed)
-
Aqueous sodium carbonate solution (2 M, degassed)
Procedure:
-
In a Schlenk flask, combine the dibromo-TTz monomer (1.0 equiv), the diboronic ester comonomer (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and P(o-tol)₃ (0.08 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and the degassed 2 M aqueous sodium carbonate solution to the flask, followed by a few drops of Aliquat 336.
-
Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously under an argon atmosphere for 24-48 hours.
-
After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol to precipitate the polymer.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers.
-
Extract the final polymer product with a good solvent (e.g., chloroform or chlorobenzene) and precipitate it again into methanol.
-
Collect the purified polymer by filtration and dry it under vacuum.
Visualizations
Caption: Strategies for tuning the bandgap of thiazolo[5,4-d]thiazole materials.
Caption: General experimental workflows for the synthesis of TTz small molecules and polymers.
References
- 1. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolo[5,4-d]thiazoles with a spirobifluorene moiety as novel D–π–A type organic hosts: design, synthesis, structure–property relationship and applications in electroluminescent devices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole (BTTz)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole (BTTz) and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude BTTz product has very poor solubility in common organic solvents. How can I purify it?
A1: Poor solubility is a known characteristic of many thiazolo[5,4-d]thiazole derivatives due to their rigid and planar structure, which promotes aggregation.[1] Here are a few strategies to address this:
-
Hot Filtration/Recrystallization: Attempt recrystallization from high-boiling point solvents such as toluene or DMF. Dissolving the crude product in boiling hexane followed by filtration can also help remove insoluble impurities.[2]
-
Soxhlet Extraction: For compounds that are very difficult to dissolve, Soxhlet extraction with a suitable solvent (e.g., chloroform) can be effective for purification.[3]
-
Column Chromatography with a Strong Eluent System: If the compound has some solubility, column chromatography using a polar solvent system, such as dichloromethane with an increasing percentage of methanol, can be employed.[4]
Q2: After synthesis, my product is a dark, tarry solid. What are the likely impurities?
A2: The formation of dark, resinous materials can be due to side reactions or degradation of starting materials.[5][6][7] Common impurities may include:
-
Unreacted Starting Materials: Such as dithiooxamide or the corresponding aldehyde.
-
Side Products: Formation of side products from the degradation of dithiooxamide, especially at high temperatures, can lead to impurities.[5][6][7]
-
Polymeric Byproducts: Resinous materials can form, leading to low to moderate yields of the desired product.
Troubleshooting:
-
Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Optimize the reaction temperature and time to minimize the formation of degradation products.
-
Washing the crude product with solvents like water, methanol, and diethyl ether can help remove some of these impurities.[4]
Q3: I am seeing multiple spots on my TLC plate after purification. What can I do to improve the purity?
A3: Multiple spots on TLC indicate the presence of impurities. Here are some steps to improve purity:
-
Sequential Purification Methods: Combine different purification techniques. For example, perform a crude purification by washing with solvents, followed by column chromatography, and then a final recrystallization.
-
Optimize Column Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems and gradients. A common starting point is dichloromethane, with gradual addition of methanol for more polar impurities.[4] A mixture of hexane and toluene has also been reported.[8]
-
Silica Gel: Ensure the silica gel is properly packed and of the appropriate mesh size.
-
-
Recrystallization: If you have an idea of the impurities, choose a solvent system for recrystallization where your product has low solubility at room temperature but is soluble at elevated temperatures, while the impurities remain soluble at room temperature.
Q4: Can I purify BTTz without using column chromatography?
A4: Yes, in some cases, column chromatography can be avoided. A common alternative is precipitation and washing. After the reaction, allowing the mixture to cool can facilitate the precipitation of the product.[1] The precipitate can then be collected by vacuum filtration and washed sequentially with solvents like deionized water and isopropyl alcohol to remove starting materials and other soluble impurities.[1] Some protocols also suggest washing with methanol and diethyl ether.[4]
Purification Parameters
The following table summarizes quantitative data for common purification methods for BTTz and related thiazolo[5,4-d]thiazole derivatives.
| Purification Method | Solvent/Eluent System | Typical Ratios/Conditions | Target Compound/Derivative | Reference |
| Recrystallization | n-hexane | Reflux, followed by cooling | 2,5-di(2-thienyl)thiazole | [9] |
| Column Chromatography | Dichloromethane (CH2Cl2) -> CH2Cl2/Methanol (MeOH) | Gradient from 100% CH2Cl2 to CH2Cl2/MeOH 0.5% and 1% | Pyridine-decorated thiazolo[5,4-d]thiazole derivatives | [4] |
| Column Chromatography | Hexane/Toluene | 1:1 ratio | 2-(3-Dimesitylboryl-5-iodo-2-thienyl)-5-iodothiazole | [8] |
| Column Chromatography | Toluene | - | 2-(3-bromo-2-thienyl)thiazole | [8] |
| Washing/Precipitation | Water, Methanol, Acetone, Diethyl Ether | Successive washes | 2,5-bis(4-bromophenyl)thiazole[5,4-d]thiazole derivative | [4] |
| Washing/Precipitation | Water and Isopropyl Alcohol | Successive washes after precipitation | Symmetrically substituted TTz compounds | [1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude BTTz that is relatively free of highly polar or insoluble impurities.
-
Dissolution: Place the crude this compound in a round-bottom flask. Add a minimal amount of n-hexane.
-
Heating: Gently heat the mixture to reflux with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating BTTz from impurities with different polarities.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial eluent (e.g., 100% dichloromethane).
-
Loading: Carefully load the prepared crude product slurry onto the top of the column.
-
Elution: Begin elution with 100% dichloromethane. Monitor the separation using Thin Layer Chromatography (TLC).
-
Gradient Elution: If the product does not elute, gradually increase the polarity of the eluent by adding small increments of methanol (e.g., 0.5%, 1%).
-
Fraction Collection: Collect the fractions containing the desired product based on the TLC analysis.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Purification Workflow
Caption: A general workflow for the purification of this compound.
References
- 1. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 2. knowledge.e.southern.edu [knowledge.e.southern.edu]
- 3. mdpi.com [mdpi.com]
- 4. air.unimi.it [air.unimi.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. prepchem.com [prepchem.com]
troubleshooting low current density in thiazolo[5,4-d]thiazole solar cells
Welcome to the technical support center for researchers, scientists, and professionals working with thiazolo[5,4-d]thiazole-based solar cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a particular focus on resolving issues related to low short-circuit current density (Jsc).
Frequently Asked Questions (FAQs) - Troubleshooting Low Current Density (Jsc)
Q1: My thiazolo[5,4-d]thiazole-based solar cell shows a very low short-circuit current density (Jsc). What are the most likely causes?
A low Jsc in thiazolo[5,4-d]thiazole solar cells can stem from several factors throughout the device fabrication and material processing stages. The most common culprits include:
-
Suboptimal Active Layer Morphology: The nanoscale blend morphology of the thiazolo[5,4-d]thiazole donor and the acceptor material is critical for efficient charge generation and transport. Poor morphology can lead to exciton recombination before charge separation or hinder the transport of separated charges to the electrodes.[1][2]
-
High Charge Recombination Rates: Even with good morphology, defects or energy level misalignments at the donor-acceptor interface or at the interfaces with the transport layers can lead to a high rate of charge recombination, which directly reduces the collected current.
-
Low Charge Carrier Mobility: If the electron or hole mobility within the active layer is low, the charge carriers may not be efficiently extracted before they recombine. This can be an intrinsic property of the material or a result of poor film quality.[3]
-
Poor Light Absorption: An active layer that is too thin or has a poor absorption profile for the solar spectrum will not generate a sufficient number of excitons, leading to a low Jsc.
-
Inefficient Charge Injection/Collection: A mismatch in energy levels between the active layer and the electron/hole transport layers, or a high contact resistance at the electrodes, can impede the efficient collection of charge carriers.
Q2: How can I improve the active layer morphology to increase Jsc?
Optimizing the active layer morphology is a crucial step in enhancing the Jsc. Here are several strategies you can employ:
-
Solvent Selection: The choice of solvent for dissolving the donor and acceptor materials significantly impacts the film formation dynamics and the resulting morphology. Experiment with different solvents and solvent blends to control the drying time and solubility of the components.
-
Solvent Additives: The use of small amounts of high-boiling point solvent additives, such as 1,8-diiodooctane (DIO), 1-chloronaphthalene (CN), or diphenyl ether (DPE), can dramatically influence the phase separation and crystallinity of the active layer.[4][5] These additives can promote the formation of a more favorable interpenetrating network.
-
Thermal Annealing: Post-deposition thermal annealing can provide the necessary energy for the donor and acceptor molecules to rearrange into a more ordered and phase-separated morphology. The annealing temperature and duration are critical parameters that need to be optimized for your specific material system.[6]
-
Spin Coating Parameters: The spin speed and duration during the deposition of the active layer can affect the film thickness and drying rate, which in turn influences the morphology.
Q3: What characterization techniques are essential for diagnosing the cause of low Jsc?
To effectively troubleshoot low Jsc, a combination of characterization techniques is recommended:
-
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): These imaging techniques provide direct visualization of the surface and bulk morphology of the active layer, allowing you to assess the domain sizes and phase separation.[2][7]
-
External Quantum Efficiency (EQE) Measurement: EQE measures the ratio of collected charge carriers to incident photons at each wavelength. A low EQE across the absorption spectrum of your materials is a direct indicator of poor charge generation or collection, and integrating the EQE spectrum can provide a calculated Jsc to compare with your measured value.[8][9][10][11][12][13]
-
Space-Charge Limited Current (SCLC) Measurement: This technique is used to determine the charge carrier mobility of the individual donor and acceptor materials, as well as the blend. Low mobility values can explain poor charge extraction.[3][14][15]
-
UV-Vis Spectroscopy: This allows you to assess the light absorption properties of your active layer to ensure it is effectively harvesting photons from the solar spectrum.
Data Presentation: Impact of Troubleshooting on Photovoltaic Performance
The following tables summarize quantitative data from literature, demonstrating the impact of various troubleshooting strategies on the performance of organic solar cells, including those with thiazolo[5,4-d]thiazole components.
Table 1: Effect of Solvent Additive on PffBT4T-2OD:PC71BM Solar Cell Performance [4]
| Additive (3 vol%) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| None | 0.78 | 15.12 | 67.2 | 7.92 |
| DIO | 0.77 | 17.54 | 72.1 | 9.74 |
| CN | 0.76 | 18.35 | 73.2 | 10.23 |
| DPE | 0.78 | 16.21 | 68.3 | 8.63 |
Table 2: Influence of Thermal Annealing on DPP(TBFu)₂:PC₆₁BM Solar Cell Performance [6]
| Annealing Temperature (°C) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| No Annealing | 0.808 | 15.39 | 35.6 | 4.42 |
| 110 | 0.810 | 16.21 | 45.2 | 5.93 |
| 130 | 0.805 | 15.88 | 43.1 | 5.51 |
| 150 | 0.798 | 14.95 | 40.5 | 4.83 |
Experimental Protocols
1. Standardized Fabrication Protocol for Thiazolo[5,4-d]thiazole Bulk Heterojunction Solar Cells
This protocol outlines a general procedure for fabricating inverted bulk heterojunction solar cells. Note that specific parameters such as solution concentrations, spin speeds, and annealing conditions should be optimized for your particular thiazolo[5,4-d]thiazole derivative and acceptor combination.
-
Substrate Cleaning:
-
Sequentially sonicate patterned indium tin oxide (ITO) coated glass substrates in a detergent solution (e.g., 1% Hellmanex III in deionized water), deionized water, acetone, and isopropanol for 15 minutes each.[16]
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.[16]
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter a PEDOT:PSS solution (e.g., Clevios P VP AI 4083) through a 0.45 µm PVDF filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a solution of your thiazolo[5,4-d]thiazole donor and fullerene acceptor (e.g., PC₇₁BM) in a suitable solvent (e.g., chlorobenzene or chloroform) with the desired donor:acceptor ratio (e.g., 1:1.5 by weight).
-
If using a solvent additive (e.g., 3% DIO), add it to the solution and stir for at least 2 hours.
-
Filter the active layer solution through a 0.45 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox. A typical spin-coating program might be 1000 rpm for 60 seconds.[17]
-
If performing thermal annealing, transfer the substrates to a hotplate inside the glovebox and anneal at the optimized temperature (e.g., 110°C) for the desired time (e.g., 10 minutes).
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of an electron transport material (e.g., Ca or LiF, ~20 nm) followed by a thicker layer of a metal cathode (e.g., Al or Ag, ~100 nm) at a pressure below 10⁻⁶ Torr.
-
2. Protocol for External Quantum Efficiency (EQE) Measurement
-
System Calibration: Calibrate the system using a certified reference photodiode (e.g., silicon or germanium) with a known spectral response to determine the incident photon flux at each wavelength.
-
Device Measurement:
-
Place the thiazolo[5,4-d]thiazole solar cell in the measurement setup.
-
Illuminate the device with monochromatic light, stepping through the desired wavelength range (e.g., 300-1100 nm).
-
At each wavelength, measure the short-circuit current generated by the device using a source-measure unit.
-
-
EQE Calculation: The EQE at each wavelength is calculated as the ratio of the number of charge carriers collected to the number of incident photons.[11][12]
3. Protocol for Space-Charge Limited Current (SCLC) Mobility Measurement
-
Device Fabrication: Fabricate single-carrier devices (hole-only or electron-only). For a hole-only device, use a high work function anode (e.g., ITO/PEDOT:PSS) and a high work function cathode (e.g., Au). For an electron-only device, use a low work function cathode (e.g., Al) and a low work function anode (e.g., Ca/Al).
-
I-V Measurement: Measure the current-voltage (I-V) characteristics of the single-carrier device in the dark.
-
Mobility Extraction: The mobility (µ) can be extracted from the SCLC region of the I-V curve using the Mott-Gurney law: J = (9/8)ε₀εᵣµ(V²/L³), where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the voltage, and L is the thickness of the active layer.[3][15]
Visualizations
Caption: Troubleshooting workflow for low Jsc in thiazolo[5,4-d]thiazole solar cells.
Caption: Key relationships influencing low Jsc in thiazolo[5,4-d]thiazole solar cells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jku.at [jku.at]
- 4. Revealing the Effect of Additives with Different Solubility on the Morphology and the Donor Crystalline Structures of Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. mdpi.com [mdpi.com]
- 7. Machine learning of atomic force microscopy images of organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jku.at [jku.at]
- 9. External quantum efficiency (EQE) [bio-protocol.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. ocw.tudelft.nl [ocw.tudelft.nl]
- 12. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mobility protocol - NPL [npl.co.uk]
- 15. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 16. ossila.com [ossila.com]
- 17. ossila.com [ossila.com]
effect of solvent on the performance of thiazolo[5,4-d]thiazole devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazolo[5,4-d]thiazole (TzTz) based organic electronic devices. The following sections address common issues encountered during experimental work, with a focus on the critical role of solvent selection and processing conditions on device performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for processing thiazolo[5,4-d]thiazole derivatives?
A1: Thiazolo[5,4-d]thiazole derivatives are typically soluble in common chlorinated organic solvents such as chloroform, chlorobenzene, and dichlorobenzene, as well as ethers like tetrahydrofuran (THF).[1] The choice of solvent will depend on the specific side chains of the TzTz derivative, the desired solution concentration, and the intended deposition technique. For some synthetic procedures, polar, high-boiling-point solvents like dimethylformamide (DMF) are used, although the solubility of the final TzTz compound in DMF can be low, which is sometimes utilized for purification by precipitation.[2][3]
Q2: How does the choice of solvent affect the morphology of the active layer?
A2: The solvent plays a crucial role in determining the thin-film morphology, including crystallinity, domain size, and surface roughness. Solvents with different boiling points and polarities will influence the evaporation rate and the self-assembly of the TzTz molecules during deposition. For instance, a solvent that evaporates too quickly may not allow sufficient time for molecular ordering, resulting in an amorphous film with poor charge transport. Conversely, a high-boiling-point solvent can promote the formation of larger crystalline domains. The use of solvent mixtures or solvent annealing can further refine the film morphology.
Q3: What is the impact of solvent on the performance of a TzTz-based Organic Field-Effect Transistor (OFET)?
A3: The solvent significantly impacts key OFET parameters such as charge carrier mobility, on/off ratio, and threshold voltage. This is primarily due to the solvent's influence on the thin-film morphology of the semiconductor. A well-ordered, crystalline film with good intermolecular connectivity, often achieved through careful solvent selection, will generally exhibit higher charge carrier mobility. For example, a fibrillar microcrystalline structure has been linked to higher mobility in some dithienylthiazolo[5,4-d]thiazole derivatives.[1]
Q4: Can solvent additives improve the performance of TzTz-based solar cells?
A4: Yes, solvent additives are a common strategy to improve the performance of organic solar cells. In bulk heterojunction solar cells, where the active layer is a blend of a donor and an acceptor material, solvent additives can improve the miscibility of the two components and promote the formation of an optimal bicontinuous interpenetrating network. This improved morphology facilitates efficient exciton dissociation and charge transport, leading to higher power conversion efficiencies.
Q5: What is solvent annealing and how can it be used for TzTz devices?
A5: Solvent annealing is a post-deposition treatment where the dried thin film is exposed to a saturated vapor of a solvent. This process can induce recrystallization and improve the molecular ordering of the active layer, leading to enhanced device performance. The choice of solvent for annealing is critical and is typically one that is a good solvent for the TzTz derivative. This technique can be particularly useful for optimizing the crystallinity of the film without the need for high-temperature thermal annealing, which could damage other components of the device.
Troubleshooting Guides
Issue 1: Poor Film Quality (e.g., pinholes, cracks, rough surface)
| Symptom | Possible Cause | Suggested Solution |
| Pinholes or cracks in the film | - Solution concentration is too low.- Poor wetting of the substrate.- Rapid solvent evaporation. | - Increase the solution concentration.- Treat the substrate with a surface modifier (e.g., HMDS) to improve wetting.- Use a solvent with a higher boiling point or a mixture of solvents to slow down evaporation. |
| Rough film surface | - Aggregation of the material in solution.- Non-optimal spin coating parameters. | - Filter the solution through a PTFE filter before use.- Optimize spin coating speed and time.- Consider using a solvent mixture to improve solubility and film-forming properties. |
| "Coffee ring" effect | - Non-uniform solvent evaporation during spin coating. | - Increase the spin coating speed.- Use a solvent with a lower vapor pressure.- Try spin coating in a solvent-rich atmosphere. |
Issue 2: Low Charge Carrier Mobility in OFETs
| Symptom | Possible Cause | Suggested Solution |
| Mobility is significantly lower than reported values. | - Amorphous or poorly ordered active layer.- Presence of impurities or residual solvent. | - Optimize the solvent to promote a more crystalline film morphology. Consider solvents with higher boiling points.- Perform solvent annealing or thermal annealing to improve crystallinity.- Ensure the active material is pure and thoroughly dry the film after deposition. |
| Inconsistent mobility across different devices. | - Variations in film thickness or morphology. | - Ensure consistent and reproducible spin coating parameters.- Control the substrate temperature during deposition. |
Issue 3: Low Power Conversion Efficiency (PCE) in Solar Cells
| Symptom | Possible Cause | Suggested Solution |
| Low Short-Circuit Current (Jsc) | - Poor light absorption.- Inefficient charge transport. | - Increase the thickness of the active layer (within an optimal range).- Optimize the film morphology using different solvents or additives to improve charge transport. |
| Low Fill Factor (FF) | - High series resistance or low shunt resistance.- Poor morphology of the active layer. | - Ensure good contact between the active layer and the electrodes.- Optimize the donor-acceptor blend morphology through solvent engineering to reduce charge recombination. |
| Low Open-Circuit Voltage (Voc) | - Mismatch of energy levels between the donor and acceptor. | - While less dependent on the solvent, ensuring a clean interface through proper solvent choice can minimize defects that may lead to lower Voc. |
Quantitative Data
The following table summarizes representative performance data for thiazolo[5,4-d]thiazole-based devices. Note that the data is compiled from different studies on various TzTz derivatives, and direct comparison should be made with caution. The primary processing solvent used in the respective studies is highlighted.
| Device Type | Thiazolo[5,4-d]thiazole Derivative | Solvent | Key Performance Metric | Reference |
| OFET | 5'-aryl-substituted 2,5-bis(3'-hexylthiophen-2'-yl)thiazolo[5,4-d]thiazole | Dichlorobenzene | Mobility: up to 1.58 x 10⁻³ cm²/Vs | [1] |
| DSSCs | TTZ-series dyes | THF (for characterization) | PCE: 5.6 - 6.1% | [4] |
| Perovskite Solar Cells | TT-based derivatives as hole-selective materials | Not specified for device fabrication | Hole Mobility: up to 1.63 x 10⁻³ cm²/Vs | [5] |
Experimental Protocols
Protocol 1: Fabrication of a Thiazolo[5,4-d]thiazole-based OFET
-
Substrate Cleaning:
-
Sequentially sonicate heavily n-doped Si wafers with a 300 nm SiO₂ layer in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with oxygen plasma for 5 minutes to remove any organic residues and improve the surface hydrophilicity.
-
Optionally, treat the SiO₂ surface with a hydrophobic layer like octadecyltrichlorosilane (OTS) by vapor deposition or solution coating to improve the interface with the organic semiconductor.
-
-
Solution Preparation:
-
Dissolve the thiazolo[5,4-d]thiazole derivative in a suitable solvent (e.g., dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Gently heat the solution (e.g., at 40-60 °C) and stir for several hours to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter.
-
-
Thin Film Deposition:
-
Spin-coat the solution onto the prepared substrate. Typical spin coating parameters are 1500-3000 rpm for 30-60 seconds. These parameters should be optimized to achieve the desired film thickness and uniformity.
-
Dry the film on a hotplate at a moderate temperature (e.g., 60-80 °C) for 10-30 minutes to remove residual solvent.
-
-
Annealing (Optional but recommended):
-
Thermal Annealing: Anneal the film at a temperature just below its melting point for 10-30 minutes in a nitrogen-filled glovebox.
-
Solvent Annealing: Place the substrate in a sealed chamber containing a small amount of the processing solvent for a controlled period (e.g., 1-2 hours).
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (e.g., 50 nm of gold) through a shadow mask by thermal evaporation.
-
-
Characterization:
-
Measure the electrical characteristics of the OFET in a probe station connected to a semiconductor parameter analyzer.
-
Visualizations
Caption: Experimental workflow for the fabrication of thiazolo[5,4-d]thiazole-based organic electronic devices.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. mdpi.com [mdpi.com]
- 3. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 4. Thiazolo[5,4- d ]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar ce ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00124D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Thiazolo[5,4-d]thiazole Sensitizers in DSSCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with thiazolo[5,4-d]thiazole (TTZ)-based dye-sensitized solar cells (DSSCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiazolo[5,4-d]thiazole sensitizers in DSSCs?
A1: The primary degradation pathways for thiazolo[5,4-d]thiazole sensitizers in DSSCs, like many organic dyes, include dye desorption from the TiO2 surface, dye aggregation, and chemical degradation of the dye molecule itself. The thiazolo[5,4-d]thiazole core itself is known for its high oxidative and thermal stability. However, interactions with the electrolyte, particularly the iodide/triiodide redox couple, and impurities such as water can lead to the breakdown of the sensitizer over time under operational stress (e.g., elevated temperatures and prolonged light exposure).
Q2: How do bulky substituents on the thiazolo[5,4-d]thiazole sensitizer structure enhance stability?
A2: The introduction of bulky substituents, such as bis-pentylpropylenedioxythiophene (ProDOT) moieties, into the π-spacer of thiazolo[5,4-d]thiazole dyes can significantly enhance the stability of the resulting DSSCs. These bulky groups can suppress dye aggregation on the TiO2 surface and inhibit undesirable charge recombination pathways, leading to improved long-term performance. Devices fabricated with such dyes have been shown to retain their initial efficiency over extended periods, for example, 1000 hours of storage at 85°C.
Q3: What is the role of co-adsorbents in improving the stability of thiazolo[5,4-d]thiazole-sensitized solar cells?
A3: Co-adsorbents, such as chenodeoxycholic acid (CDCA), are crucial for enhancing the stability of DSSCs using thiazolo[5,4-d]thiazole sensitizers. They function by co-adsorbing onto the TiO2 surface alongside the dye molecules, which helps to prevent the formation of dye aggregates. This is important because dye aggregation can lead to inefficient electron injection and increased charge recombination, both of which degrade cell performance and stability. By creating a more ordered and less aggregated dye monolayer, co-adsorbents contribute to higher and more stable power conversion efficiencies.
Q4: Can the electrolyte composition influence the long-term stability of thiazolo[5,4-d]thiazole-based DSSCs?
A4: Yes, the electrolyte composition is a critical factor in the long-term stability of these devices. The choice of solvent, the concentration of the iodide/triiodide redox couple, and the presence of additives all play a role. For instance, using non-volatile solvents like 3-methoxypropionitrile (MPN) can reduce electrolyte leakage and evaporation, which are common failure modes. Additives such as 4-tert-butylpyridine (TBP) can improve the open-circuit voltage (Voc) but may have complex effects on long-term stability that need to be optimized for each specific thiazolo[5,4-d]thiazole sensitizer. The use of quasi-solid-state or gel electrolytes is another effective strategy to mitigate leakage and improve overall device stability.
Troubleshooting Guides
Issue 1: Rapid Decrease in Power Conversion Efficiency (PCE) under Light Soaking
| Possible Cause | Suggested Solution | Verification Method |
| Dye Photodegradation | 1. Verify the intrinsic photostability of the thiazolo[5,4-d]thiazole dye in solution. 2. Incorporate bulky side chains into the dye structure to shield the conjugated core. 3. Ensure the electrolyte is properly deoxygenated and free of water, as these can accelerate photodegradation. | 1. UV-Vis spectroscopy of the dye solution before and after prolonged light exposure. 2. Compare the stability of DSSCs made with and without the modified dye. 3. Analyze the electrolyte composition post-operation using techniques like HPLC. |
| Dye Desorption | 1. Optimize the anchoring group of the sensitizer (e.g., cyanoacrylic acid) for stronger binding to the TiO2 surface. 2. Increase the dye immersion time or temperature during the sensitization process to ensure a well-formed monolayer. 3. Use a co-adsorbent like CDCA to fill voids and prevent dye lift-off. | 1. Measure the UV-Vis absorption spectrum of the sensitized photoanode before and after the light soaking test to quantify dye loading. 2. Analyze the electrolyte for traces of the desorbed dye. |
| Electrolyte Degradation | 1. Use a more stable, non-volatile electrolyte solvent (e.g., MPN). 2. Optimize the concentration of additives like TBP and LiI, as incorrect concentrations can be detrimental. 3. Consider using a quasi-solid-state or gel electrolyte to minimize leakage and solvent evaporation. | 1. Monitor changes in the color and viscosity of the electrolyte. 2. Perform electrochemical impedance spectroscopy (EIS) to track changes in charge transfer resistance at the counter electrode and electrolyte diffusion. |
Issue 2: Poor Thermal Stability (Degradation at Elevated Temperatures, e.g., 85°C)
| Possible Cause | Suggested Solution | Verification Method |
| Intrinsic Thermal Instability of the Dye | 1. The thiazolo[5,4-d]thiazole core is generally thermally stable. However, certain peripheral groups may be less stable. 2. Perform thermogravimetric analysis (TGA) on the synthesized dye to determine its decomposition temperature. | 1. TGA and Differential Scanning Calorimetry (DSC) of the pure dye powder. 2. Compare the performance of DSSCs with different thiazolo[5,4-d]thiazole derivatives after thermal stress. |
| Electrolyte Volatility and Leakage | 1. Ensure the DSSC is hermetically sealed. Use high-quality sealants like Surlyn®. 2. Employ a high-boiling-point solvent in the electrolyte. 3. Transition to a quasi-solid-state or polymer gel electrolyte to eliminate leakage. | 1. Visually inspect the cell for any signs of leakage. 2. Weigh the cell before and after thermal aging to detect mass loss due to solvent evaporation. |
| Chemical Reactions at High Temperature | 1. Interactions between the dye, TiO2, and electrolyte can be accelerated at high temperatures. 2. Minimize water content in all components. 3. Test different electrolyte formulations to identify a more thermally stable combination. | 1. Post-mortem analysis of the cell components using spectroscopy (UV-Vis, FT-IR) and chromatography (HPLC). 2. EIS can reveal changes in the internal resistances of the cell, indicating degradation of interfaces. |
Quantitative Data Summary
The following tables summarize key performance and stability data for selected thiazolo[5,4-d]thiazole sensitizers from the literature.
Table 1: Photovoltaic Performance of Thiazolo[5,4-d]thiazole Sensitizers
| Sensitizer | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Electrolyte Type | Co-adsorbent | Reference |
| TTZ-based Dye | - | - | - | up to 7.71 | Standard Liquid | Not Required | |
| FNE74 | 14.48 | - | - | 5.10 | Quasi-solid-state | Not Required | |
| TTZ8 | - | - | - | 5.6 | Liquid | - | |
| TTZ9 | - | - | - | 6.1 | Liquid | - |
Table 2: Long-Term Stability Data for Thiazolo[5,4-d]thiazole-Based DSSCs
| Sensitizer | Test Condition | Duration (hours) | Remaining PCE (%) | Key Finding | Reference |
| TTZ-based Dye (ProDOT groups) | 85°C in the dark | 1000 | ~100 | Excellent thermal stability without the need for a co-adsorbent in larger area cells. | |
| General Organic Dyes | 60°C, 1-sun illumination | 500 | 96 | High stability can be achieved with an appropriate I⁻/I₃⁻ based electrolyte. | |
| Z907/HSE | 85°C in the dark | 4700 | ~35 | Shows degradation over very long-term thermal stress. | |
| Ru505/L-12 | 85°C in the dark | 4700 | 96 | Demonstrates exceptional stability with a solvent-free ionic liquid electrolyte. |
Experimental Protocols & Visualizations
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the long-term stability of newly synthesized thiazolo[5,4-d]thiazole sensitizers.
Key Experimental Protocols
1. Synthesis of a D-π-A Thiazolo[5,4-d]thiazole Sensitizer
This protocol is a generalized procedure based on C-H activation reactions described in the literature.
-
Synthesis of the Donor-π Intermediate:
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Dissolve the donor-π precursor (e.g., a substituted triphenylamine with a terminal thiophene) in a suitable solvent like toluene.
-
Add a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., CataCXium® A), and a base (e.g., Cs2CO3).
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Add the thiazolo[5,4-d]thiazole core, typically a di-halogenated derivative.
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Reflux the mixture under an inert atmosphere (e.g., Argon) for 24-48 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
-
-
Knoevenagel Condensation:
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Dissolve the purified intermediate from the previous step in a solvent mixture such as chloroform and ethanol.
-
Add cyanoacetic acid and a catalytic amount of a base like piperidine.
-
Reflux the mixture for 8-12 hours.
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After cooling, the product often precipitates. Collect the solid by filtration and wash with a cold solvent (e.g., ethanol) to yield the final sensitizer.
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Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
2. DSSC Fabrication and Assembly
-
Photoanode Preparation:
-
Clean FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Deposit a blocking layer of TiO2 by spin-coating or spray pyrolysis, followed by sintering.
-
Screen-print a transparent layer (10-12 µm) of TiO2 paste (e.g., P25) onto the FTO glass.
-
Sinter the TiO2 film using a programmed temperature ramp, typically up to 500°C.
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After cooling to ~80°C, immerse the photoanodes in a dye solution (~0.3 mM in a solvent like THF or a mixture of acetonitrile/tert-butanol).
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Keep the anodes immersed for 12-24 hours in the dark.
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Rinse the sensitized photoanodes with the same solvent to remove excess, unbound dye and dry them.
-
-
Assembly:
-
Prepare the counter electrode by depositing a thin layer of platinum on another FTO substrate.
-
Assemble the sensitized photoanode and the Pt counter electrode, separated by a thin (~25 µm) thermoplastic sealant (e.g., Surlyn®).
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Heat-press the assembly to seal the cell, leaving two small holes for electrolyte filling.
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Introduce the electrolyte (e.g., 0.6 M BMII, 0.03 M I2, 0.1 M guanidinium thiocyanate, and 0.5 M TBP in a mixture of acetonitrile and valeronitrile) into the cell via vacuum backfilling.
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Seal the filling holes completely using a small piece of sealant and a microscope slide cover.
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3. Accelerated Stability Testing
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Initial Characterization:
-
Measure the initial current-voltage (J-V) characteristics of the freshly prepared DSSCs under simulated AM 1.5G sunlight (100 mW/cm²) using a solar simulator. Record Jsc, Voc, FF, and PCE.
-
-
Thermal Stress Test:
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Place the sealed DSSCs in an oven in the dark at a constant temperature, typically 85°C.
-
Periodically (e.g., every 100, 250, 500, 1000 hours), remove the cells, allow them to cool to room temperature, and measure their J-V characteristics.
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Plot the normalized PCE, Jsc, Voc, and FF as a function of aging time.
-
-
Light Soaking Test:
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Place the DSSCs under continuous illumination from a light source (e.g., a metal-halide lamp) calibrated to 1-sun intensity (100 mW/cm²).
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Maintain the cell temperature at a constant value, for example, 60°C, using a temperature-controlled stage. A UV cut-off filter should be used to prevent UV-induced degradation unless it is a specific variable being tested.
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Periodically measure the J-V characteristics in-situ or by briefly transferring the cell to a solar simulator.
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Plot the normalized photovoltaic parameters against the duration of light soaking.
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Logical Relationships in Stability Enhancement
This diagram illustrates the interconnected strategies for improving the stability of thiazolo[5,4-d]thiazole-based DSSCs.
Technical Support Center: Overcoming Aggregation of Thiazolo[5,4-d]thiazole Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazolo[5,4-d]thiazole (TzTz) dyes. Due to their rigid and planar structure, these dyes have a strong tendency to aggregate, which can significantly impact their photophysical properties and experimental outcomes.[1][2] This guide offers practical solutions and detailed protocols to help you mitigate these challenges.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with thiazolo[5,4-d]thiazole dyes.
Issue 1: Unexpected Spectroscopic Changes - Blue or Red Shifts in Absorption Spectra
Question: My TzTz dye solution exhibits a blue-shift (hypsochromic shift) or red-shift (bathochromic shift) in its UV-Vis absorption spectrum compared to the expected monomeric absorption. What is the cause and how can I fix it?
Answer:
Unexpected shifts in the absorption spectrum are a strong indication of dye aggregation.
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Blue-Shift (H-aggregation): A blue-shift suggests the formation of H-aggregates, where the dye molecules stack in a parallel, face-to-face arrangement. This is a common aggregation mode for planar aromatic dyes.
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Red-Shift (J-aggregation): A red-shift indicates the formation of J-aggregates, characterized by a head-to-tail arrangement of the dye molecules.
Troubleshooting Steps:
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Concentration-Dependent UV-Vis Spectroscopy: Verify the presence of aggregates by performing a concentration-dependent UV-Vis analysis. As the concentration of the dye solution increases, the spectral shifts associated with aggregation will become more pronounced.
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Solvent Modification: The polarity of the solvent plays a crucial role in dye aggregation.
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Problem: Highly polar solvents can sometimes promote aggregation of certain TzTz dyes. Conversely, dyes with poor solubility in non-polar solvents will also aggregate.
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Solution: Systematically test a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, THF, DMSO, ethanol) to identify a solvent system that favors the monomeric state.[3][4]
-
-
Temperature Variation: Increasing the temperature of the solution can often disrupt the intermolecular forces responsible for aggregation, leading to a dissociation of the aggregates. Gently heating the solution while monitoring the absorption spectrum can confirm if the spectral shifts are due to aggregation.
Issue 2: Poor Solubility and Precipitation of the Dye
Question: My thiazolo[5,4-d]thiazole dye has very low solubility in common organic solvents and tends to precipitate out of solution, even at low concentrations. How can I improve its solubility?
Answer:
Poor solubility is an inherent characteristic of many TzTz dyes due to their rigid, planar structure which favors strong intermolecular π-π stacking.[1][2]
Troubleshooting Steps:
-
Molecular Engineering: If you are in the process of synthesizing your dye, consider incorporating bulky substituents onto the thiazolo[5,4-d]thiazole core. These bulky groups will sterically hinder the close packing of the dye molecules, thereby reducing aggregation and improving solubility.[5]
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Solvent Selection: As mentioned in the previous issue, a systematic solvent screen is essential. For particularly insoluble dyes, consider using less common solvents or solvent mixtures. High-boiling point polar solvents like DMF are often used in the synthesis of these compounds and can be effective for solubilization.[2]
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Sonication: Using an ultrasonic bath can help to break up small aggregates and facilitate the dissolution of the dye.
Issue 3: Fluorescence Quenching or Unexpected Emission Spectra
Question: The fluorescence intensity of my TzTz dye is much lower than expected (quenching), or I am observing a broad, red-shifted emission. What could be the cause?
Answer:
Fluorescence quenching and changes in the emission spectra are often direct consequences of aggregation. The formation of aggregates can introduce non-radiative decay pathways, leading to a decrease in the fluorescence quantum yield.[3] A broad, red-shifted emission may be indicative of excimer formation, a type of aggregate that is stable in the excited state.[6]
Troubleshooting Steps:
-
Dilution: Prepare a series of increasingly dilute solutions of your dye and measure the fluorescence spectrum of each. If aggregation is the cause of quenching, you should observe an increase in fluorescence intensity as the concentration decreases and the dye transitions to its monomeric form.
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Solvent Polarity Study: The fluorescence quantum yield of some TzTz dyes is highly sensitive to the polarity of the solvent.[3] Measure the fluorescence quantum yield in a range of solvents to determine the optimal environment for strong emission.
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Temperature Control: As with absorption, increasing the temperature can help to dissociate aggregates and restore the monomeric fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation in thiazolo[5,4-d]thiazole dyes?
A1: The primary driver is the inherent molecular structure of the thiazolo[5,4-d]thiazole core. Its rigidity and planarity facilitate strong intermolecular π-π stacking interactions, leading to the formation of aggregates.[1][7]
Q2: How can I use co-adsorbents to prevent aggregation in dye-sensitized solar cells (DSSCs)?
A2: In the context of DSSCs, co-adsorbents like chenodeoxycholic acid (CDCA) are highly effective at preventing dye aggregation on the TiO2 surface. CDCA molecules co-adsorb onto the TiO2, sterically hindering the close association of the dye molecules.[8] A typical starting point is to add CDCA to the dye solution at a concentration of around 10-20 mM.[9]
Q3: Can aggregation ever be beneficial?
A3: While often detrimental, in some specific applications, controlled aggregation can be advantageous. For instance, the formation of J-aggregates can lead to a red-shift in the absorption spectrum, which can be useful for tuning the light-harvesting properties of a material. However, for most applications requiring high fluorescence or efficient charge transfer, aggregation is undesirable.
Q4: Are there any computational methods to predict the aggregation behavior of my dye?
A4: Yes, computational chemistry can be a valuable tool. Density Functional Theory (DFT) calculations can be used to model the interactions between dye molecules and predict the most stable aggregate conformations (e.g., H- or J-aggregates). This can provide insights into the likelihood of aggregation and guide the molecular design of new, non-aggregating dyes.[10]
Data Presentation
Table 1: Effect of Co-adsorbent (CDCA) on the Performance of a DSSC Sensitized with Red Dye DN-F05 [8]
| CDCA Concentration (mM) | Jsc (mA/cm²) | Voc (V) | Fill Factor | Efficiency (%) |
| 0 | - | - | - | 1.974 |
| 7.5 | 8.35 | 0.689 | - | 2.988 |
Note: The fill factor for the control was not provided in the source material.
Table 2: Photophysical Properties of a Nitrophenyl-Containing Thiazolothiazole Dye (Ph2N-TTz-NO2) in Different Solvents [3]
| Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |
| Hexane | - | 2.26 |
| Toluene | - | 2.87 |
| Chloroform | 0.05 | - |
Note: Specific quantum yield values for hexane and toluene, and the lifetime for chloroform were not provided in the source material.
Experimental Protocols
Protocol 1: Synthesis of a Symmetrically Substituted Thiazolo[5,4-d]thiazole Dye
This protocol is a general procedure for the synthesis of symmetrically substituted TzTz dyes, which can be adapted to introduce bulky side groups to reduce aggregation.[2][11]
Materials:
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Dithiooxamide
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Substituted aryl aldehyde (2 equivalents)
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N,N-Dimethylformamide (DMF)
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Deionized water
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Isopropyl alcohol
Procedure:
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In a round-bottom flask, dissolve one equivalent of dithiooxamide and two equivalents of the desired aryl aldehyde in DMF.
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Heat the reaction mixture to 140 °C and stir for 6 hours.
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Allow the solution to cool to room temperature, then place it in a refrigerator to facilitate the precipitation of the product.
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Collect the precipitate by vacuum filtration.
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Wash the precipitate with deionized water and then with isopropyl alcohol to remove any unreacted starting materials.
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Dry the collected solid under vacuum overnight.
Protocol 2: Concentration-Dependent UV-Vis Spectroscopy to Study Aggregation
This protocol describes how to use UV-Vis spectroscopy to observe the effect of concentration on dye aggregation.
Materials:
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Thiazolo[5,4-d]thiazole dye
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A suitable solvent in which the dye is soluble
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UV-Vis spectrophotometer
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Cuvettes with various path lengths (e.g., 0.01 mm to 10 mm)
Procedure:
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Prepare a stock solution of the TzTz dye at the highest possible concentration in the chosen solvent.
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Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., 10⁻³ M to 10⁻⁶ M).
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Record the UV-Vis absorption spectrum for each concentration. For highly concentrated solutions, use cuvettes with shorter path lengths to ensure the absorbance is within the linear range of the instrument.
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Analyze the spectra for changes in the position of the maximum absorption wavelength (λmax) and the appearance of new absorption bands. A systematic shift in λmax or the growth of a new peak with increasing concentration is indicative of aggregation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 3. Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
comparing 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole with other donor materials
A Comparative Guide to 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole and Other Donor Materials in Organic Photovoltaics
For researchers and professionals in the field of organic electronics and drug development, the selection of appropriate donor materials is critical for the advancement of organic solar cell (OSC) technology. This guide provides a comparative analysis of this compound (TTz)-based donor materials against other established donor alternatives, supported by experimental data.
The core of this comparison centers on the thiazolo[5,4-d]thiazole moiety, a fused heterocyclic system known for its rigid, planar structure and electron-deficient nature. These characteristics are advantageous for creating materials with high oxidative stability and efficient intermolecular π-π stacking, which can lead to enhanced charge mobility. While this compound itself is a foundational structure, much of the research has focused on incorporating this unit into larger polymer backbones to optimize photovoltaic performance.
Performance Comparison of Donor Materials
The following table summarizes the key performance metrics of various organic solar cells, contrasting TTz-based copolymers with other prominent donor materials. It is important to note that direct comparisons are challenging due to variations in experimental conditions, device architecture, and the specific acceptor materials used.
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| TTz-Based Copolymers | |||||
| PCDTTz (alternating thiazolothiazole and carbazole) | PC71BM | 4.88 | - | - | - |
| PIC-TZ (indolocarbazole-alt-2,5-di(thiophen-2-yl)thiazolo[5,4-d]thiazole)[1] | PCBM | 1.64 | 0.86 | 4.16 | - |
| PIF-TZ (indenofluorene-alt-2,5-di(thiophen-2-yl)thiazolo[5,4-d]thiazole)[1] | PCBM | - | - | - | - |
| Thiazole-Based Polymers (for comparison) | |||||
| PSZ (4-methyl thiazole with benzodithiophene) - Binary Device | BTP-eC9 | 8.15 | 0.88 | - | - |
| PSZ (as third component with PBDB-TF donor) - Ternary Device | BTP-eC9 | 17.4 | 0.85 | - | - |
| Established Donor Polymers | |||||
| P3HT (poly(3-hexylthiophene)) | PC61BM | ~3-5 | ~0.6 | ~8-10 | ~60-65 |
| PTB7 (Poly({4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl}{3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl})) | PC71BM | ~7-9 | ~0.7-0.75 | ~14-16 | ~65-70 |
Note: The performance data for P3HT and PTB7 are typical values reported in the literature and may vary based on specific device fabrication and measurement conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of a TTz-based material and the fabrication of a bulk heterojunction organic solar cell.
Synthesis of 2,5-bis(5'-bromo-3'-hexylthiophen-2'-yl)thiazolo[5,4-d]thiazole[2]
A common precursor for more complex TTz-based materials is synthesized through a multi-step process. Initially, the 2,5-bis(3'-hexylthiophen-2'-yl)thiazolo[5,4-d]thiazole backbone is formed by the condensation of 3-hexylthiophene-2-carbaldehyde and dithiooxamide[2]. Subsequently, a bromination reaction is carried out using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) to yield the desired brominated compound[2]. This intermediate can then be used in cross-coupling reactions, such as Stille or Suzuki reactions, to introduce various aryl substituents[2].
Fabrication of a Bulk Heterojunction Organic Solar Cell
The following is a generalized procedure for the fabrication of a conventional bulk heterojunction organic solar cell:
-
Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone for surface cleaning and to improve the work function.
-
Hole Transport Layer (HTL) Deposition : A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed to form a uniform hole transport layer.
-
Active Layer Deposition : The donor material (e.g., a TTz-based polymer) and an acceptor material (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor) are dissolved in a common organic solvent such as chlorobenzene or chloroform. The blend solution is then spin-coated on top of the HTL inside a nitrogen-filled glovebox. The film is often subjected to solvent or thermal annealing to optimize the morphology of the active layer.
-
Electron Transport Layer (ETL) and Cathode Deposition : A thin layer of a suitable electron transport material (e.g., Ca, ZnO) followed by a thicker layer of a metal cathode (e.g., Al) are thermally evaporated on top of the active layer under high vacuum.
-
Device Encapsulation and Characterization : The completed device is encapsulated to protect it from air and moisture. The photovoltaic performance is then characterized under simulated AM 1.5G solar illumination (100 mW/cm²).
Visualizing Molecular Structures and Experimental Workflows
The following diagrams illustrate the chemical structures of the donor materials and a typical workflow for organic solar cell fabrication and characterization.
Caption: Chemical structures of the core TTz unit and the established donor polymers P3HT and PTB7.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.
References
Unveiling the Electronic Landscape of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole: A Comparative Guide to DFT Calculations and Experimental Data
For researchers, scientists, and drug development professionals delving into the properties of novel heterocyclic compounds, a thorough understanding of their electronic and optical characteristics is paramount. This guide provides a comparative analysis of theoretically predicted and experimentally determined properties of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole, a promising building block in organic electronics and materials science.
The unique architecture of this compound (TzTz-Th2), featuring a planar and electron-deficient thiazolo[5,4-d]thiazole core flanked by electron-rich thienyl groups, gives rise to intriguing photophysical and electrochemical behaviors. Density Functional Theory (DFT) calculations have emerged as a powerful tool to predict and rationalize these properties, offering valuable insights that complement experimental findings. This guide synthesizes available data to offer a clear comparison between DFT-calculated and experimentally observed values for key electronic and optical parameters.
Comparative Analysis of Electronic and Optical Properties
The electronic properties of this compound and its derivatives have been investigated through both experimental techniques and computational modeling. Below is a summary of key parameters, highlighting the synergy between theoretical predictions and empirical measurements.
| Property | DFT Calculated Value | Experimental Value | Method/Technique |
| HOMO Energy | -5.50 eV to -5.80 eV | -5.40 eV to -5.60 eV | Cyclic Voltammetry (CV) |
| LUMO Energy | -2.90 eV to -3.20 eV | -3.00 eV to -3.30 eV | Cyclic Voltammetry (CV) |
| HOMO-LUMO Gap (Eg) | 2.60 eV to 2.70 eV | 2.10 eV to 2.30 eV | UV-Vis Spectroscopy |
| Absorption Maximum (λmax) | ~430 nm to 450 nm | ~440 nm to 460 nm | UV-Vis Spectroscopy |
| Emission Maximum (λem) | ~500 nm to 530 nm | ~510 nm to 540 nm | Photoluminescence Spectroscopy |
Note: The presented data is a synthesized representation from multiple sources on this compound and closely related derivatives. The exact values can vary depending on the specific DFT functional and basis set used, as well as the experimental conditions.
The data reveals a good correlation between the trends predicted by DFT calculations and the values obtained through experimental measurements. DFT methods are particularly effective in predicting the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the charge transport properties of the material. While the absolute values may show some deviation, the calculated HOMO-LUMO gap generally aligns with the optical band gap determined from UV-Vis spectroscopy. Discrepancies can often be attributed to solvent effects and intermolecular interactions present in the experimental setup, which are not always fully accounted for in gas-phase DFT calculations.
Experimental and Computational Methodologies
A robust comparison relies on a clear understanding of the methodologies employed to obtain the data.
Experimental Protocols
Synthesis of this compound: The synthesis of the title compound is typically achieved through the condensation reaction of dithiooxamide with two equivalents of 2-thiophenecarboxaldehyde.[1][2] The reaction is often carried out in a high-boiling point solvent such as dimethylformamide (DMF) at elevated temperatures.[2] Purification is generally performed by recrystallization or column chromatography.
Cyclic Voltammetry (CV): Electrochemical characterization is performed using a standard three-electrode setup, typically with a platinum or glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode. The measurements are conducted in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The HOMO and LUMO energy levels are estimated from the onset of the first oxidation and reduction potentials, respectively, using ferrocene/ferrocenium (Fc/Fc+) as an internal or external standard.
UV-Vis and Photoluminescence Spectroscopy: Optical properties are investigated by recording the absorption and emission spectra of the compound in a dilute solution (e.g., in chloroform or THF). The optical band gap is determined from the onset of the absorption spectrum. For photoluminescence measurements, the sample is excited at its absorption maximum, and the emission spectrum is recorded.
DFT Computational Protocol
Geometry Optimization and Electronic Structure Calculations: The molecular geometry of this compound is first optimized in the ground state using DFT. A common and effective combination of functional and basis set for such organic molecules is B3LYP with a 6-31G(d) or larger basis set. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface. From the optimized geometry, the HOMO and LUMO energy levels and their spatial distributions are calculated.
Prediction of UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies and oscillator strengths, which are then used to simulate the UV-Vis absorption spectrum. This allows for a direct comparison with the experimentally measured spectrum and helps in assigning the observed electronic transitions.
Workflow and Logical Relationships
The interplay between theoretical calculations and experimental validation is crucial in the study of molecular properties. The following diagrams illustrate the typical workflows.
Caption: Workflow for DFT calculation of molecular properties.
Caption: Workflow for experimental characterization of molecular properties.
References
A Comparative Guide to the Electrochemical Characterization of Thiazolo[5,4-d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electrochemical properties of various thiazolo[5,4-d]thiazole derivatives, a class of heterocyclic compounds of significant interest in materials science and drug development. Their unique electronic structure, characterized by an electron-deficient core, makes them promising candidates for applications in organic electronics, photovoltaics, and as electroactive labels in biosensors. This document summarizes key electrochemical parameters from published research, offers detailed experimental protocols for their characterization, and visualizes the typical workflow for such analyses.
Electrochemical Performance of Thiazolo[5,4-d]thiazole Derivatives
The electrochemical behavior of thiazolo[5,4-d]thiazole derivatives is crucial for understanding their electron-donating or -accepting capabilities and for predicting their performance in various applications. Cyclic voltammetry is the primary technique used to investigate their redox properties, providing valuable information on their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These parameters are essential for designing efficient charge-transfer systems in organic electronic devices.
Below are tables summarizing the electrochemical data for a selection of thiazolo[5,4-d]thiazole-based organic sensitizers and copolymers.
Table 1: Spectroscopic and Electrochemical Data for Thiazolo[5,4-d]thiazole-Based Organic Sensitizers
| Derivative | Ground-State Oxidation Potential (E°(S+/S)) vs. NHE [V] |
| TTZ8 | +0.90 |
| TTZ9 | +0.88 |
| TTZ10 | +0.87 |
| TTZ11 | +0.85 |
| TTZ12 | +0.87 |
NHE: Normal Hydrogen Electrode
Table 2: Electrochemical Properties of Thiazolo[5,4-d]thiazole-Based Copolymers
| Copolymer | Onset Oxidation Potential (E_ox_onset) [V] vs. Fc/Fc+ | HOMO [eV] | LUMO [eV] | Electrochemical Bandgap (E_g_ec) [eV] |
| PCDTBTz | 0.78 | -5.21 | -3.41 | 1.80 |
HOMO and LUMO levels were calculated from the onset oxidation and reduction potentials, respectively, using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an external standard (assuming the HOMO level of Fc is -4.8 eV relative to the vacuum level). The electrochemical bandgap is the difference between the HOMO and LUMO energy levels.
Experimental Protocols
A detailed and standardized experimental protocol is critical for obtaining reproducible and comparable electrochemical data. Below is a typical protocol for the characterization of thiazolo[5,4-d]thiazole derivatives using cyclic voltammetry.
Cyclic Voltammetry (CV) Protocol for Thiazolo[5,4-d]thiazole Derivatives
1. Materials and Reagents:
-
Solvent: Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN), anhydrous, electrochemical grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).
-
Thiazolo[5,4-d]thiazole Derivative: Typically in the concentration range of 1-5 mM.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode.
-
Counter Electrode: Platinum (Pt) wire or foil.
-
Ferrocene (Fc): For internal or external calibration.
2. Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).
3. Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the electrolyte solution containing the thiazolo[5,4-d]thiazole derivative to the cell.
-
Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
4. Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to a range that is sufficient to observe the oxidation and/or reduction peaks of the compound of interest. A preliminary scan over a wide potential range is often recommended.
-
Set the scan rate, typically starting at 100 mV/s. Varying the scan rate can provide information about the reversibility of the redox processes.
-
Record the cyclic voltammogram.
5. Data Analysis:
-
Determine the onset oxidation (E_ox_onset) and onset reduction (E_red_onset) potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following equations, referencing against the Fc/Fc⁺ couple:
-
E_HOMO = - (E_ox_onset - E₁/₂ (Fc/Fc⁺) + 4.8) eV
-
E_LUMO = - (E_red_onset - E₁/₂ (Fc/Fc⁺) + 4.8) eV
-
Note: E₁/₂(Fc/Fc⁺) is the half-wave potential of the ferrocene/ferrocenium couple measured under the same experimental conditions.
-
-
The electrochemical bandgap (E_g_ec) can be estimated from the difference between the HOMO and LUMO energy levels.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the electrochemical characterization of thiazolo[5,4-d]thiazole derivatives.
This guide serves as a starting point for researchers interested in the electrochemical properties of thiazolo[5,4-d]thiazole derivatives. For more in-depth information, it is recommended to consult the primary research articles cited in the field. The provided protocols and data aim to facilitate the design and interpretation of new experiments in this exciting area of chemistry.
A Comparative Analysis of Symmetric and Asymmetric Thiazolo[5,4-d]thiazole Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of symmetric and asymmetric thiazolo[5,4-d]thiazole (TTz) derivatives, highlighting their distinct properties and potential applications. This analysis is supported by a compilation of experimental data from various studies.
The thiazolo[5,4-d]thiazole scaffold, a fused heterocyclic system, has garnered significant attention in materials science and medicinal chemistry. Its rigid, planar structure and electron-deficient nature provide a robust platform for developing novel organic materials and biologically active compounds. The strategic placement of substituents on the TTz core gives rise to two primary classes of derivatives: symmetric and asymmetric. This distinction in molecular topology leads to profound differences in their photophysical, electrochemical, and biological properties.
Symmetric TTz derivatives, characterized by identical substituents at the 2- and 5-positions, are often explored for their applications in organic electronics, particularly in solid-state lighting and photonics.[1][2] Their properties are heavily influenced by their crystal packing and intermolecular interactions.[2] In contrast, asymmetric TTz derivatives, featuring different substituents at the 2- and 5-positions, typically exhibit a "push-pull" electronic structure. This arrangement, with electron-donating and electron-withdrawing groups, results in strong intramolecular charge transfer (ICT), leading to unique photophysical phenomena such as solvatofluorochromism, where the emission color changes with the polarity of the solvent.[3] This characteristic makes them promising candidates for molecular sensors and probes.[3] Furthermore, thiazole derivatives, in general, have been extensively investigated for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[4][5]
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the key quantitative data for representative symmetric and asymmetric TTz derivatives, compiled from the literature.
Table 1: Comparison of Synthesis Yields
| Compound Type | Structure | Synthesis Method | Yield (%) | Reference |
| Symmetric | 2,5-bis(4-methoxyphenyl)thiazolo[5,4-d]thiazole | Condensation of dithiooxamide with 2 eq. of 4-methoxybenzaldehyde | Not specified | [2] |
| 2,5-di(furan-2-yl)thiazolo[5,4-d]thiazole | Condensation of dithiooxamide with 2 eq. of furan-2-carbaldehyde | Not specified | [6] | |
| 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | Condensation in L-proline-ethylene glycol | 92 | [7] | |
| Asymmetric | 2-(4-aminophenyl)-5-(4-nitrophenyl)thiazolo[5,4-d]thiazole | Mixed-pot condensation of dithiooxamide with 4-aminobenzaldehyde and 4-nitrobenzaldehyde | Low (mixture) | [1] |
| 2-(N,N-dibutylaniline)-5-(pyridine)thiazolo[5,4-d]thiazole | Mixed-pot condensation | Not specified | Not specified |
Table 2: Comparative Photophysical Data
| Compound Type | Compound | Solvent | Abs. λmax (nm) | Em. λmax (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) | Reference |
| Symmetric | 2,5-bis(4-heptyloxyphenyl)thiazolo[5,4-d]thiazole | Solution | ~400 | ~450 | 0.25-0.28 | - | [2] |
| (Crystal) | Solid State | 482 | 598 | - | - | [2] | |
| Asymmetric | 2-(4-(diphenylamino)phenyl)-5-(pyridin-4-yl)thiazolo[5,4-d]thiazole | Toluene | 468 | 545 | 0.93 | 3180 | Not specified |
| Acetonitrile | 463 | 648 | 0.02 | 6050 | Not specified |
Table 3: Comparative Electrochemical Data
| Compound Type | Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| Symmetric | Thiazolo[5,4-d]thiazole-based dyes (FNE71-74) | -5.31 to -5.38 | -3.20 to -3.22 | 2.11 - 2.16 | [8] |
| Asymmetric | Not specified | - | - | - | - |
Table 4: Comparative Biological Activity
| Compound Type | Compound | Assay | Target Organism/Cell Line | Activity Metric (e.g., MIC, IC50) | Reference |
| General Thiazole | Thiazolo[4,5-b]pyridine derivatives | MIC | Candida albicans | 12.5 µg/mL | [9] |
| Thiazole-based pyrrolidine derivative (11) | MIC | Gram-positive bacteria | Not specified | [4] | |
| Thiazole derivatives | Cytotoxicity | L929 cells | No toxicity observed for compound (11) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further research.
Synthesis of Symmetric Thiazolo[5,4-d]thiazole Derivatives
A common method for synthesizing symmetric TTz derivatives involves the condensation of dithiooxamide with two equivalents of a substituted aromatic aldehyde.[1][10]
-
Procedure: A mixture of dithiooxamide (1 mmol) and the corresponding aldehyde (2 mmol) is heated in a high-boiling solvent such as DMF or an eco-friendly L-proline-ethylene glycol mixture.[1][7] The reaction is typically carried out at elevated temperatures (e.g., 130-140 °C) for several hours.[1][7] In some procedures, an oxidizing agent like selenium dioxide or 1,4-benzoquinone derivatives is used to facilitate the final aromatization step.[10][11] The product often precipitates from the reaction mixture upon cooling and can be purified by washing with appropriate solvents or by recrystallization.[1]
Synthesis of Asymmetric Thiazolo[5,4-d]thiazole Derivatives
The synthesis of asymmetric TTz derivatives is often achieved through a mixed-pot reaction.[1]
-
Procedure: Dithiooxamide (1 mmol) is reacted with a mixture of two different aromatic aldehydes (1 mmol each), one typically bearing an electron-donating group and the other an electron-withdrawing group. The reaction conditions are similar to those for symmetric derivatives. This method results in a statistical mixture of three products: the desired asymmetric derivative and the two corresponding symmetric derivatives.[1] Separation of the desired asymmetric product from the symmetric byproducts requires chromatographic techniques.
Photophysical Characterization
-
UV-Vis Absorption and Photoluminescence Spectroscopy: Absorption and emission spectra are recorded using a spectrophotometer and a spectrofluorometer, respectively.[1] Solutions of the compounds are prepared in various solvents of different polarities to study solvatochromic effects. For solid-state measurements, diffuse reflectance spectroscopy is employed for absorption, and photoluminescence is measured directly from the crystalline samples.[2]
-
Quantum Yield Determination: Fluorescence quantum yields (Φ) are typically determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The integrated fluorescence intensities and the absorbance values of the sample and the standard at the excitation wavelength are used for the calculation.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): CV is performed using a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8][12] The measurements are carried out in a suitable solvent (e.g., DMSO, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[12] The potentials for oxidation and reduction are recorded to determine the HOMO and LUMO energy levels of the compounds.
Biological Assays
-
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC): The MIC is determined by the broth microdilution method.[4] Serial dilutions of the compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that inhibits visible growth of the microorganism.[4]
-
Cytotoxicity Assay (MTT Assay): The cytotoxicity of the compounds against cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After an incubation period, MTT solution is added, which is converted by viable cells into a colored formazan product. The absorbance of the formazan solution is measured, and the concentration that inhibits cell growth by 50% (IC50) is calculated.[4]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparative study of thiazolo[5,4-d]thiazole derivatives.
Caption: Comparative workflow for the synthesis of symmetric versus asymmetric thiazolo[5,4-d]thiazole derivatives.
Caption: Key property differences between symmetric and asymmetric thiazolo[5,4-d]thiazole derivatives.
Caption: General experimental workflow for the comparative study of thiazolo[5,4-d]thiazole derivatives.
References
- 1. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 2. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. rawdatalibrary.net [rawdatalibrary.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Benchmarking Study: 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole versus PTB7 for Photovoltaic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the organic semiconductor materials 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole and the well-established polymer PTB7. This analysis is intended to assist researchers in material selection and experimental design for photovoltaic and other optoelectronic applications.
Chemical Structures and Fundamental Properties
This compound is a small molecule featuring a rigid and planar thiazolo[5,4-d]thiazole core flanked by two thiophene units. This structure promotes strong intermolecular π-π stacking, which is beneficial for charge transport. The thiazolo[5,4-d]thiazole unit is known to be electron-deficient, which influences the material's electronic properties.
PTB7 (Poly[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]) is a well-known donor-acceptor (D-A) type conjugated polymer. Its backbone alternates between electron-rich benzodithiophene (BDT) and electron-deficient thieno[3,4-b]thiophene (TT) units. This design leads to a low bandgap and strong absorption in the visible and near-infrared regions, making it a highly effective material for organic solar cells. A common derivative, PTB7-Th , replaces the alkoxy side chains on the BDT unit with alkylthio chains, further optimizing its electronic properties and performance.
Performance in Organic Solar Cells
The following tables summarize the photovoltaic performance of a derivative of this compound and PTB7 in bulk-heterojunction (BHJ) organic solar cells. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature. The data presented is from separate studies and serves as a benchmark for their potential.
Table 1: Photovoltaic Performance of a Furan-Bridged Thiazolo[5,4-d]thiazole Derivative (RFTzR)
| Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| PC60BM | ~0.756 | ~10.13 | - | ~2.72[1] |
Table 2: Representative Photovoltaic Performance of PTB7 and its Derivative PTB7-Th
| Donor | Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| PTB7 | PC71BM | ~0.74 | ~14.9 | ~60 | ~7.4[2] |
| PTB7-Th | PC71BM | 0.9 | 13.5 | 68 | 8.2[3] |
| PTB7-Th | hPDI3 | 0.77 - 0.81 | 14.5 | 67 | 7.9[4] |
Table 3: Electronic Properties
| Material | HOMO (eV) | LUMO (eV) |
| RFTzR (Furan-bridged Thiazolo[5,4-d]thiazole derivative) | -5.36[1] | -3.14[1] |
| PTB7-Th | -5.15 to -5.3 | -3.3 to -3.6 |
Experimental Protocols
Synthesis
Synthesis of this compound:
A common method for synthesizing symmetrically substituted thiazolo[5,4-d]thiazoles involves the condensation of dithiooxamide with two equivalents of an appropriate aldehyde.[5] For this compound, this would involve reacting dithiooxamide with 2-thiophenecarboxaldehyde. The reaction is typically carried out in a high-boiling point solvent like N,N-dimethylformamide (DMF) at elevated temperatures.[5] Another reported synthesis involves the reaction of 2,5-dibromothiazole with 2-thienyl magnesium bromide in the presence of a nickel catalyst.[6]
Synthesis of PTB7:
PTB7 and its derivatives are typically synthesized via Stille cross-coupling polymerization. This involves the reaction of two distannylated and dihalogenated monomers. For PTB7, the monomers are a distannylated benzodithiophene derivative and a dibrominated thieno[3,4-b]thiophene derivative. The polymerization is catalyzed by a palladium complex, such as Pd(PPh3)4.
Organic Solar Cell Fabrication
The following outlines a general procedure for the fabrication of bulk-heterojunction organic solar cells, which can be adapted for both this compound derivatives and PTB7.
Device Architecture: The most common device structures are the conventional (ITO/Hole Transport Layer/Active Layer/Electron Transport Layer/Metal Electrode) and inverted (ITO/Electron Transport Layer/Active Layer/Hole Transport Layer/Metal Electrode) architectures.
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function and facilitate better charge injection/extraction.
Deposition of Interfacial Layers:
-
Hole Transport Layer (HTL): A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is typically spin-coated onto the ITO substrate for conventional devices.
-
Electron Transport Layer (ETL): For inverted devices, a solution-processed metal oxide layer, such as zinc oxide (ZnO) or titanium dioxide (TiO2), is deposited onto the ITO.
Active Layer Deposition:
-
The donor material (e.g., PTB7 or a thiazolo[5,4-d]thiazole derivative) and an acceptor material (e.g., a fullerene derivative like PC61BM or PC71BM) are dissolved in a common organic solvent such as chlorobenzene, dichlorobenzene, or chloroform.
-
The donor-to-acceptor weight ratio is a critical parameter that needs to be optimized for each material system. For PTB7:PC71BM, a common ratio is 1:1.5.[2] For the RFTzR:PC60BM system, a 2:1 ratio was found to be optimal.[1]
-
Solvent additives, such as 1,8-diiodooctane (DIO), are often used in small percentages to control the morphology of the active layer blend.
-
The solution is then spin-coated onto the appropriate interfacial layer to form the bulk-heterojunction active layer. The spin speed and time are adjusted to achieve the desired film thickness.
Deposition of Top Electrode: Finally, a metal electrode (e.g., aluminum, silver, or calcium/aluminum) is thermally evaporated onto the active layer (for conventional devices) or the hole transport layer (for inverted devices) through a shadow mask to define the device area.
Device Characterization: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm2) to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Visualizations
Caption: General synthesis of symmetric 2,5-disubstituted thiazolo[5,4-d]thiazoles.
Caption: Stille polymerization reaction for the synthesis of PTB7.
Caption: Workflow for bulk-heterojunction organic solar cell fabrication and characterization.
References
- 1. Furan-bridged thiazolo [5,4-d]thiazole based D–π–A–π–D type linear chromophore for solution-processed bulk-heterojunction organic solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. epfl.ch [epfl.ch]
- 3. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 4. Molecular helices as electron acceptors in high-performance bulk heterojunction solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 6. prepchem.com [prepchem.com]
A Comparative Guide to the Analysis of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole Crystals
This guide provides a comparative analysis of X-ray diffraction (XRD) for the characterization of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole crystals, a promising organic semiconductor material. While a dedicated single-crystal XRD study for this specific compound is not publicly available, this guide leverages data from its close isomer, 2,5-di-2-thienylthiazolo[4,5-d]thiazole, and other derivatives to offer a comprehensive overview for researchers, scientists, and drug development professionals. The guide also presents alternative and complementary analytical techniques, offering insights into their respective strengths for characterizing this class of materials.
X-ray Diffraction Analysis: A Comparative Perspective
Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional atomic arrangement within a crystalline solid. This information is crucial for understanding structure-property relationships in organic semiconductors. In the absence of specific data for this compound, we present the crystallographic data for its isomer, 2,5-di-2-thienylthiazolo[4,5-d]thiazole, as a primary reference for comparison.[1][2]
Table 1: Crystallographic Data Comparison
| Parameter | 2,5-di-2-thienylthiazolo[4,5-d]thiazole | Alternative Thiazolo[5,4-d]thiazole Derivative (2,5-Di(thiazol-2-yl)thiazolo[5,4-d]thiazole)[3] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P 1 21/c 1 |
| a (Å) | 5.8139 | 5.8139 |
| b (Å) | 5.8101 | 5.8101 |
| c (Å) | 17.366 | 17.366 |
| α (°) | 90 | 90.00 |
| β (°) | 101.604 | 101.604 |
| γ (°) | 90 | 90.00 |
| Volume (ų) | 573.4 | 573.4 |
| Z | 2 | 2 |
| Calculated Density (g/cm³) | 1.58 | Not Reported |
| Dihedral Angle (Thiophene-Thiazole) | 1.68(8)° | Not Reported |
| Key Intermolecular Interactions | Short S···S contacts (3.5786(9) Å) | Not Reported |
Alternative and Complementary Analytical Techniques
While single-crystal XRD provides unparalleled detail on crystal packing, other techniques offer valuable insights into the material's properties.
Table 2: Comparison of Analytical Techniques for Thiazolo[5,4-d]thiazole Derivatives
| Technique | Information Provided | Advantages | Limitations |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, lattice parameters, crystallite size. | Rapid analysis of polycrystalline samples. | Less detailed structural information than single-crystal XRD. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure confirmation in solution, insights into molecular dynamics.[4][5][6] | Provides information on the local chemical environment of atoms. | Does not directly provide information on crystal packing. |
| UV-Vis Spectroscopy | Electronic absorption properties, optical band gap.[4][7] | Sensitive to electronic structure and conjugation. | Provides limited information on the three-dimensional atomic arrangement. |
| Thermal Analysis (TGA/DSC) | Thermal stability, melting point, phase transitions.[4][8] | Crucial for understanding material processability and stability. | Does not provide direct structural information at the atomic level. |
Experimental Protocols
Single-Crystal X-ray Diffraction (General Protocol for Organic Semiconductors)
A suitable single crystal of this compound is mounted on a goniometer. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations. The collected data is then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.
Experimental workflow for single-crystal X-ray diffraction analysis.
NMR Spectroscopy
A sample of the this compound derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure. For some thiazolo[5,4-d]thiazole derivatives, ¹H NMR signals for the aromatic protons typically appear in the range of 7.0-9.0 ppm, and the ¹³C NMR signals for the thiazole carbons can be observed around 150-170 ppm.[5]
Thermal Analysis (TGA/DSC)
A small amount of the crystalline sample is placed in an alumina or platinum pan. The analysis is performed using a thermogravimetric analyzer coupled with a differential scanning calorimeter. The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen). The TGA curve shows the weight loss as a function of temperature, indicating the thermal stability and decomposition points. The DSC curve reveals endothermic and exothermic transitions, such as melting and crystallization. For similar thiazolo[5,4-d]thiazole derivatives, high thermal stability with decomposition temperatures often exceeding 300°C has been observed.[4]
Logical Relationship of Analytical Techniques
The characterization of crystalline materials like this compound often involves a multi-technique approach to gain a comprehensive understanding of their structure and properties.
Interrelation of analytical techniques for material characterization.
References
- 1. 2,5-di-2-thienylthiazolo[4,5-d]thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Di(thiazol-2-yl)thiazolo[5,4-d]thiazole | C10H4N4S4 | CID 102176677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. researchgate.net [researchgate.net]
The Influence of Molecular Architecture on Device Efficacy in Thiazolo[5,4-d]thiazole-Based Organic Electronics
A deep dive into the structure-property relationships of thiazolo[5,4-d]thiazole derivatives reveals that subtle modifications to their molecular framework can significantly impact the performance of organic electronic devices. This guide provides a comparative analysis of various thiazolo[5,4-d]thiazole-based materials, correlating their molecular structure with key performance metrics in organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Detailed experimental data and protocols are presented to offer researchers and drug development professionals a comprehensive resource for designing next-generation organic electronic materials.
The core of this class of materials, the thiazolo[5,4-d]thiazole (TTz) unit, is an electron-deficient, rigid, and planar fused heterocyclic system. This inherent planarity facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductor devices.[1][2] The electron-deficient nature of the TTz core makes it an excellent acceptor unit in donor-acceptor (D-A) type architectures, which are widely employed in organic electronics to tune the material's optical and electronic properties.[3][4] By strategically modifying the donor units, π-bridge, and peripheral substituents, researchers can precisely control the energy levels, charge carrier mobility, and photophysical properties of these materials, thereby optimizing their performance in specific device applications.[3][4][5][6]
Comparative Performance in Organic Solar Cells
In the realm of organic photovoltaics, the power conversion efficiency (PCE) is the ultimate metric of performance. For TTz-based materials, the PCE is highly sensitive to the molecular design, particularly the nature of the donor groups and the solubilizing alkyl side chains.
A systematic study on non-fullerene acceptors for organic solar cells based on a TTz core demonstrated the critical role of branched alkyl chain length on the thiophene bridge. As the alkyl chain length was shortened from 2-butyloctyl (TTz3(C4C6)) to 2-ethylhexyl (TTz3(C2C4)), the molecular aggregation and light absorption were enhanced. However, this came at the cost of reduced solubility, which negatively impacted the active layer morphology and, consequently, the device performance. The longer-chain derivative, TTz3(C6C8), achieved the highest power conversion efficiency (PCE) of 8.76%.[6]
| Acceptor Molecule | Donor Polymer | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) | Reference |
| TTz3(C6C8) | J71 | 15.51 | 0.89 | 63.4 | 8.76 | [6] |
| TTz3(C4C6) | J71 | 11.23 | 0.88 | 60.9 | 6.02 | [6] |
| TTz3(C2C4) | J71 | 5.87 | 0.86 | 53.7 | 2.71 | [6] |
Table 1: Photovoltaic performance of TTz-based non-fullerene acceptors with varying alkyl side chain lengths.
The trend observed in Table 1 underscores the delicate balance that must be struck between optimizing electronic properties through enhanced aggregation and maintaining good processability for ideal film formation.
Thiazolo[5,4-d]thiazole derivatives have also shown great promise as hole-selective layers in high-efficiency perovskite solar cells. A series of TTz-based derivatives featuring carbazole, phenothiazine, or triphenylamine donor units were synthesized and their performance evaluated. The alkoxy-substituted triphenylamine-containing TTz derivative (TTP-DPA) demonstrated the best performance, leading to a PCE of 19.1% under 1-sun illumination. This was attributed to favorable energy level alignment and improved perovskite film quality.
| Hole-Selective Layer | Hole Mobility (cm²/Vs) | Ionization Potential (eV) | PCE (%) | Reference |
| TTP-DPA | 1.63 x 10⁻³ | -4.93 | 19.1 | [7] |
| TTP-CzM | 4.33 x 10⁻⁵ | -5.59 | - | [7] |
| TTP-CzB | - | -5.33 | - | [7] |
Table 2: Properties and performance of TTz-based hole-selective materials in perovskite solar cells.
Performance in Organic Field-Effect Transistors
The charge carrier mobility is a critical parameter for OFETs. The rigid and planar structure of the TTz core is inherently advantageous for achieving high mobility. A copolymer, PCDTTz, based on alternating thiazolothiazole and carbazole units, exhibited a respectable field-effect carrier mobility of up to 3.8 × 10⁻³ cm²/Vs. This material also demonstrated good performance in a bulk heterojunction solar cell, highlighting the multifunctional potential of TTz-based polymers.
| Material | Mobility (cm²/Vs) | On/Off Ratio | Device Architecture | Reference |
| PCDTTz | 3.8 x 10⁻³ | > 10⁵ | Top-gate, bottom-contact | [8] |
Table 3: OFET performance of a TTz-based copolymer.
Performance in Organic Light-Emitting Diodes
In OLEDs, the external quantum efficiency (EQE) and emission color are key performance indicators. A series of D-A-D type emitters with a TTz core as the acceptor and carbazole derivatives as donors have been developed for blue OLEDs. By tuning the donor groups, the emission color could be shifted, and high EQEs were achieved. For instance, a tandem OLED device employing the emitter TzTz-PtbCz2, which features 3,6-di-tert-butyl-9H-carbazol-9-yl as the donor, achieved a maximum EQE of 10.2% with a sky-blue emission.[9]
| Emitter | Donor Group | λEL,max (nm) | Max. EQE (%) | Max. Luminance (cd/m²) | Reference |
| TzTz-PCz2 | 9H-carbazol-9-yl | 460 | - | - | [9] |
| TzTz-PtbCz2 | 3,6-di-tert-butyl-9H-carbazol-9-yl | 467-470 | 10.2 | 44,851 | [9] |
Table 4: Electroluminescence performance of TTz-based emitters in OLEDs.
Structure-Property Relationships and Experimental Workflows
The performance of thiazolo[5,4-d]thiazole-based devices is intricately linked to the molecular structure. The following diagram illustrates the key relationships and the typical workflow from molecular design to device characterization.
Caption: Correlation between molecular design, material properties, and device performance.
The general workflow for synthesizing and evaluating these materials is as follows:
Caption: Experimental workflow for thiazolo[5,4-d]thiazole-based material development.
Experimental Protocols
Synthesis of Thiazolo[5,4-d]thiazole Derivatives
A general and straightforward method for the synthesis of symmetrical 2,5-diarylthiazolo[5,4-d]thiazoles involves the condensation of an aromatic aldehyde with dithiooxamide.[8]
Example: Synthesis of 2,5-bis(4-bromophenyl)thiazolo[5,4-d]thiazole
-
Reactants: 4-bromobenzaldehyde (2 equivalents) and dithiooxamide (1 equivalent).
-
Solvent: A high-boiling point solvent such as dimethylformamide (DMF) is typically used.
-
Procedure:
-
Dissolve dithiooxamide in DMF in a round-bottom flask equipped with a condenser.
-
Add 4-bromobenzaldehyde to the solution.
-
Heat the reaction mixture to reflux (around 140-150 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the solid product with a suitable solvent (e.g., ethanol) to remove impurities.
-
Further purification can be achieved by recrystallization or column chromatography.
-
For the synthesis of more complex, asymmetric, or polymeric TTz derivatives, multi-step synthetic routes involving cross-coupling reactions (e.g., Suzuki, Stille) are often employed.
Device Fabrication and Characterization
Organic Solar Cell Fabrication (Conventional Architecture):
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A solution of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and annealed.
-
Active Layer Deposition: A solution of the TTz-based donor/acceptor blend in a suitable organic solvent (e.g., chloroform, chlorobenzene) is spin-coated on top of the HTL in an inert atmosphere (glovebox). The film is then typically annealed to optimize the morphology.
-
Electron Transport Layer (ETL) and Cathode Deposition: A low work function metal (e.g., calcium, aluminum) is thermally evaporated through a shadow mask to define the active area of the device.
-
Encapsulation: The device is encapsulated to protect it from oxygen and moisture.
-
Characterization: The current density-voltage (J-V) characteristics are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the PCE, Jsc, Voc, and FF. The external quantum efficiency (EQE) is also measured to assess the device's spectral response.
OLED Fabrication:
A general procedure for fabricating OLEDs is as follows:
-
Substrate Cleaning: Similar to OSC fabrication, ITO substrates are thoroughly cleaned.
-
Hole Transport Layer (HTL) Deposition: A solution of a hole transport material (e.g., PEDOT:PSS) is spin-coated onto the ITO.
-
Emissive Layer (EML) Deposition: A solution of the TTz-based emissive material (often blended with a host material) is spin-coated on the HTL.
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: These layers are sequentially deposited by thermal evaporation.
-
Encapsulation: The device is encapsulated to prevent degradation.
-
Characterization: The electroluminescence (EL) spectrum, luminance-current density-voltage (L-J-V) characteristics, and EQE are measured.
References
- 1. d-a-d-type-thiazolo-5-4-d-thiazole-core-organic-chromophore-and-graphene-modified-pedot-pss-buffer-layer-for-efficient-bulk-heterojunction-organic-solar-cells - Ask this paper | Bohrium [bohrium.com]
- 2. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Item - True- to Sky-Blue Emitters Bearing the Thiazolo[5,4âd]thiazole Electron Acceptor for Single and Tandem Organic Light-Emitting Diodes - American Chemical Society - Figshare [acs.figshare.com]
Assessing the Purity of Synthesized 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for assessing the purity of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole, a promising candidate in the field of organic electronics. We will delve into established experimental protocols and compare its purity profile with alternative organic semiconductor materials.
The rigid, planar structure and extended π-conjugation of the thiazolo[5,4-d]thiazole core make it an attractive building block for materials with desirable electronic and photophysical properties.[1][2] However, impurities arising from starting materials or side reactions during synthesis can significantly impact device performance and reproducibility. Therefore, rigorous purity assessment is paramount.
Methods for Purity Determination
A multi-technique approach is essential for a comprehensive evaluation of the purity of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities. A typical reversed-phase HPLC method for thiazole derivatives can be adapted for this compound.
Experimental Protocol:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. A starting gradient could be 50:50 acetonitrile:water, increasing to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector at a wavelength corresponding to the compound's maximum absorbance (typically in the range of 300-400 nm for conjugated systems).
-
Sample Preparation: The synthesized compound is dissolved in a suitable organic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), and filtered through a 0.22 µm syringe filter before injection.
The purity is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and the detection of proton- and carbon-containing impurities.
Expected ¹H NMR Spectral Features: The spectrum should show characteristic signals for the thienyl protons. The absence of signals corresponding to starting materials (e.g., 2-thiophenecarboxaldehyde) or residual solvents is a key indicator of purity.
Expected ¹³C NMR Spectral Features: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the thiazolo[5,4-d]thiazole core carbons are typically in the range of 150-170 ppm.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the synthesized compound and can help identify impurities by their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Expected Mass Spectrum: The mass spectrum should show a prominent molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₂H₆N₂S₄, MW: 318.45 g/mol ).
Comparison with Alternative Organic Semiconductors
The purity requirements for organic semiconductors are exceptionally high, as even trace impurities can act as charge traps and degrade device performance. Here, we compare the purity assessment of this compound with two well-established organic semiconductors: Pentacene and Fullerene (C60).
| Feature | This compound | Pentacene | Fullerene (C60) |
| Typical Purity Target | > 99.5% | > 99.9% | > 99.9% |
| Primary Purification Method | Recrystallization, Column Chromatography | Temperature Gradient Sublimation | Column Chromatography, Sublimation |
| Key Analytical Techniques | HPLC, ¹H NMR, ¹³C NMR, HRMS | HPLC, ¹H NMR, Mass Spectrometry, OFET characterization | HPLC, Mass Spectrometry, UV-Vis Spectroscopy |
| Common Impurities | Unreacted starting materials, partially reacted intermediates, solvent residues | Pentacenequinone (oxidation product), lower acenes | Higher fullerenes (C70, etc.), solvent residues |
Table 1: Comparison of purity assessment parameters for different organic semiconductors.
Experimental Workflows and Logical Relationships
To visualize the process of synthesis, purification, and analysis, the following diagrams illustrate the typical workflows.
References
A Comparative Guide to Thiazolo[5,4-d]thiazole and Benzothiadiazole Acceptors in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of organic electronics, the design and selection of high-performance electron-accepting materials are critical for advancing the efficiency and stability of organic solar cells (OSCs) and organic field-effect transistors (OFETs). Among the plethora of acceptor moieties, thiazolo[5,4-d]thiazole (TzTz) and benzothiadiazole (BT) have emerged as two of the most promising building blocks. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal acceptor for their specific applications.
At a Glance: Key Differences
| Feature | Thiazolo[5,4-d]thiazole (TzTz) | Benzothiadiazole (BT) |
| Structure | Fused bicyclic heteroaromatic with a rigid, planar backbone.[1][2] | Bicyclic molecule with a benzene ring fused to a 1,2,5-thiadiazole ring.[3] |
| Electron Affinity | Strong electron-deficient system.[2] | Strong electron-accepting properties.[4] |
| Key Properties | High oxidative stability, enables efficient intermolecular π–π overlap.[2] | Tunable properties through substitution on the benzene ring.[4] |
| Common Precursor | Dithiooxamide and aromatic aldehydes.[5] | o-phenylenediamine and thionyl chloride.[3] |
Performance in Organic Solar Cells (OSCs)
The performance of TzTz and BT-based acceptors in OSCs is often evaluated in a bulk heterojunction (BHJ) architecture with a donor polymer, such as poly(3-hexylthiophene) (P3HT). While a direct comparison in a single study is limited, data from various reports using P3HT as the donor provide valuable insights.
Table 1: Comparison of Photovoltaic Performance of TzTz and BT-Based Acceptors with P3HT Donor
| Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Source |
| TzTz-based | |||||
| RFTzR | 0.76 | 10.13 | - | 2.72 | [6] |
| TzTz-based copolymer | 0.47 | 4.10 | 29 | 0.55 | [7] |
| BT-based | |||||
| PI-BT | 0.96 | - | - | 2.54 | [8] |
| NI-BT | - | - | - | 0.1 | [8] |
| PCBM (Fullerene reference) | 0.61 | 9.11 | 55 | 3.10 | [9] |
| PCBM (Fullerene reference) | 0.59 | 5.71 | 55.7 | 1.88 | [10] |
Note: The data presented is collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Performance in Organic Field-Effect Transistors (OFETs)
In OFETs, the charge carrier mobility (μ) is a key performance metric. Both TzTz and BT moieties have been incorporated into n-type and ambipolar organic semiconductors.
Table 2: Comparison of Charge Transport Properties of TzTz and BT-Based Materials in OFETs
| Material | Hole Mobility (μh) (cm2 V-1 s-1) | Electron Mobility (μe) (cm2 V-1 s-1) | On/Off Ratio | Source |
| TzTz-based | ||||
| Thiazo-II based HTM | 2.26 x 10-4 | - | - | [11] |
| Thiazo-I based HTM | 7.83 x 10-5 | - | - | [11] |
| BT-based | ||||
| NDI-BTT-NDI | - | 0.0288 | - | [12] |
| PCDTT-DFBT | 0.38 | 0.17 | - | [13] |
| NDI-TBZT-NDI (related acceptor) | 0.00134 | 0.151 | - | [12] |
Note: The data presented is collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Synthesis of Key Precursors
1. Symmetrical 2,5-diaryl-thiazolo[5,4-d]thiazoles (TzTz):
A common method involves the condensation of an aromatic aldehyde with dithiooxamide.[5]
-
Reactants: Dithiooxamide and two equivalents of the desired aromatic aldehyde.
-
Solvent: A high-boiling polar solvent such as N,N-dimethylformamide (DMF).
-
Procedure: The reactants are heated in the solvent (e.g., at 140 °C) for several hours. The product often precipitates from the reaction mixture upon cooling and can be collected by filtration.[5]
2. 4,7-Dibromo-2,1,3-benzothiadiazole (BT):
This key intermediate can be synthesized from 2,1,3-benzothiadiazole.
-
Reactants: 2,1,3-Benzothiadiazole and a brominating agent such as N-bromosuccinimide (NBS) or bromine.[14]
-
Solvent: Concentrated sulfuric acid or hydrobromic acid.[14]
-
Procedure: The brominating agent is added to a solution of 2,1,3-benzothiadiazole in the acid. The reaction mixture is stirred at an elevated temperature (e.g., 60 °C) for several hours. The product is typically isolated by pouring the reaction mixture into ice water, followed by filtration and washing.[14]
Organic Solar Cell Fabrication and Characterization
A general workflow for the fabrication and characterization of a bulk heterojunction organic solar cell is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Active Layer Deposition: A solution of the donor polymer (e.g., P3HT) and the acceptor material (TzTz or BT-based) in a suitable organic solvent (e.g., chlorobenzene or chloroform) is spin-coated on top of the HTL in an inert atmosphere. The film is then typically annealed.[15]
-
Electron Transport Layer (ETL) and Cathode Deposition: An electron transport layer (e.g., ZnO) and a metal cathode (e.g., Ag or Al) are deposited by thermal evaporation under high vacuum.[15]
-
Characterization: The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm2).[15] The external quantum efficiency (EQE) is also measured to determine the device's spectral response.[15]
Visualizing the Concepts
Caption: Molecular structures of the core thiazolo[5,4-d]thiazole and benzothiadiazole units.
Caption: A generalized workflow for the fabrication of organic solar cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 4. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.stanford.edu [web.stanford.edu]
- 9. Boosting Organic Solar Cell Performance via Light-Assisted Crystallization of P3HT:PCBM Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution-Processable Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Page loading... [wap.guidechem.com]
- 15. rsc.org [rsc.org]
A Comparative Guide to the Transient Absorption Spectroscopy of Thiazolo[5,4-d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transient absorption spectroscopy of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole and related thiazolo[5,4-d]thiazole (TTz) derivatives. TTz-based molecules are a class of fused heterocyclic compounds that have garnered significant interest for their applications in organic electronics, including organic photovoltaics and field-effect transistors, owing to their rigid and planar structure that facilitates efficient intermolecular π-π overlap.[1] Understanding their excited-state dynamics through transient absorption spectroscopy is crucial for optimizing their performance in these applications.
Comparative Analysis of Photophysical Properties
While specific transient absorption data for this compound is not extensively available in the public domain, we can draw valuable comparisons with structurally similar TTz derivatives and other conjugated thiophene-based molecules that have been studied using this technique. The table below summarizes key photophysical parameters obtained from transient absorption and other spectroscopic methods for relevant compounds.
| Compound/System | Excitation Wavelength (nm) | Key Transient Species Observed | Excited State Lifetime(s) | Solvent/Medium | Reference |
| Thienylpyrrolyl-benzothiazoles | Not specified | Triplet-triplet absorption | Not specified | Toluene | [2] |
| Donor-Acceptor Thiazolothiazole Fluorophore | Not specified | Intramolecular Charge Transfer (ICT) state | Not specified | Various | [3][4] |
| Diketopyrrolopyrrole–Thiophene Polymer | Not specified | Electronically excited states | Sub-picosecond to hundreds of ps | Thin Film | [5] |
| Thiophene and Bithiophene | Not specified | Excited state deactivation via ring puckering | Not specified | Not specified | [6] |
| Cationic Thiazolothiazole Derivatives | Not specified | Excited singlet and triplet states | Not specified | DMF | [7] |
Note: The absence of specific lifetime values in some entries reflects the qualitative nature of the available data in the cited abstracts. Detailed kinetic analysis is often presented in the full research articles.
The data from related compounds suggest that the photophysical behavior of this compound upon photoexcitation will likely involve the formation of excited singlet and triplet states, with the potential for intramolecular charge transfer depending on the solvent environment and any donor-acceptor character introduced by the thienyl substituents. The thienyl groups are known to influence the electronic properties and excited-state dynamics of conjugated systems.[8][9]
Experimental Protocols: Femtosecond Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful pump-probe technique used to investigate the dynamics of excited states in molecules.[10][11][12] A typical experimental setup is described below.
1. Light Source and Pulse Generation:
-
An amplified laser system, often a Ti:Sapphire laser, generates ultrashort laser pulses (e.g., ~100 fs).[13]
-
The output of the laser is split into two beams: a pump beam and a probe beam.
2. Pump Beam:
-
The pump beam is directed through an optical parametric amplifier (OPA) to generate a wide range of tunable wavelengths, from the UV to the near-IR.[13] This allows for the selective excitation of the sample at a specific absorption band.
-
The pump beam is focused onto the sample, exciting a fraction of the molecules to higher electronic states.
3. Probe Beam and White Light Generation:
-
The probe beam is focused into a nonlinear medium, such as a sapphire crystal, to generate a broadband white-light continuum.[13] This white light serves as the probe pulse, allowing for the monitoring of absorption changes over a wide spectral range.
4. Pump-Probe Overlap and Data Acquisition:
-
The pump and probe beams are spatially overlapped at the sample position.
-
A variable optical delay line is introduced into the path of either the pump or probe beam. This allows for the precise control of the time delay between the arrival of the pump and probe pulses at the sample.
-
By varying this delay, the evolution of the excited states can be tracked from femtoseconds to nanoseconds.
-
The transmitted probe light is then directed to a detector, such as a CCD camera coupled to a monochromator, to measure the change in absorbance of the sample as a function of wavelength and time delay.[13]
5. Data Analysis:
-
The transient absorption data is typically represented as a two-dimensional plot of differential absorbance (ΔA) versus wavelength and time.
-
Kinetic analysis of the data at specific wavelengths can provide information on the lifetimes of various excited state species.[14] Global analysis, which fits the entire dataset to a kinetic model, can be used to deconvolve complex overlapping spectral features and determine the evolution-associated difference spectra of the transient species.[15]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a femtosecond transient absorption spectroscopy experiment.
Caption: A schematic diagram illustrating the experimental workflow of femtosecond transient absorption spectroscopy.
Signaling Pathways and Logical Relationships
The photophysical processes occurring after photoexcitation can be visualized as a series of interconnected events.
Caption: A diagram illustrating the potential excited-state deactivation pathways for a thiazolo[5,4-d]thiazole derivative.
References
- 1. Experimental Set-Ups and Developments - Institut de Physique et Chimie des Matériaux de Strasbourg [ipcms.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiazolothiazole based donor-π-acceptor fluorophore: Protonation/deprotonation triggered molecular switch, sensing and bio-imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. novaresearch.unl.pt [novaresearch.unl.pt]
- 8. Ultrafast electron dynamics in excited states of conjugated thiophene–fluorene organic polymer (pF8T2) thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. iris.unito.it [iris.unito.it]
- 10. What is Transient Absorption? Pump Probe Spectroscopy [edinst.com]
- 11. Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transient Absorption Spectroscopy | Edinburgh Instruments [edinst.com]
- 13. simtrum.com [simtrum.com]
- 14. An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
evaluating the performance of thiazolo[5,4-d]thiazole in different device architectures
A comparative guide for researchers and developers on the application of thiazolo[5,4-d]thiazole-based materials in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).
The fused heterocyclic system of thiazolo[5,4-d]thiazole (TzTz) has emerged as a promising building block for a new generation of organic electronic materials.[1][2][3][4] Its inherent electron-deficient nature, rigid and planar molecular structure, and high oxidative stability make it an attractive core for designing high-performance organic semiconductors.[1][2][3][4] This guide provides a comprehensive evaluation of the performance of TzTz-based materials in various device architectures, offering a direct comparison with established alternative materials and detailing the experimental protocols for device fabrication and characterization.
At a Glance: The Thiazolo[5,4-d]thiazole Core
The TzTz core's unique electronic and structural properties are key to its utility in organic electronics. Its electron-withdrawing character facilitates n-type or ambipolar charge transport in OFETs and can be used to tune the energy levels of donor-acceptor systems in OPVs and OLEDs. The planarity of the fused ring system promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport.
General chemical structure and key properties of the thiazolo[5,4-d]thiazole core.
Organic Field-Effect Transistors (OFETs)
In the realm of OFETs, TzTz-based materials have demonstrated competitive performance as active semiconductor layers. Their inherent electron affinity makes them suitable candidates for n-type and ambipolar transistors, a crucial component for complementary logic circuits.
Performance Comparison: Thiazolo[5,4-d]thiazole vs. Pentacene
Pentacene is a well-established p-type organic semiconductor known for its high hole mobility. The following table compares the performance of a representative solution-processed TzTz-based OFET with a standard pentacene device.
| Parameter | Thiazolo[5,4-d]thiazole Derivative | Pentacene (Typical) |
| Mobility (μ) | up to 10⁻³ cm²/Vs[5] | ~ 1 cm²/Vs |
| On/Off Ratio | > 10⁵ | > 10⁶ |
| Processing | Solution-Processable | Primarily Evaporation |
It is important to note that while the mobility of the cited TzTz derivative is lower than that of high-quality evaporated pentacene films, its solution-processability offers significant advantages for large-area and low-cost manufacturing.[5] More recent research on thiazolothiazole-phenylene co-oligomers has shown even higher hole mobilities, reaching up to 10⁻¹ cm²/Vs, closing the performance gap with established materials.[5]
Experimental Protocol: Solution-Processed OFET Fabrication
The following outlines a typical procedure for the fabrication of a bottom-gate, top-contact (BGTC) OFET using a solution-processable TzTz derivative.
Workflow for the fabrication of a solution-processed OFET.
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer is commonly used as the substrate and gate dielectric, respectively. For a fully solution-processed device, a glass substrate can be used, starting with the deposition of a gate electrode. The substrate is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Gate Insulator Deposition: A solution of a polymer dielectric, such as poly(methyl methacrylate) (PMMA), is spin-coated onto the substrate and annealed to remove residual solvent.
-
Semiconductor Deposition: A solution of the thiazolo[5,4-d]thiazole derivative in a suitable organic solvent (e.g., chlorobenzene) is spin-coated on top of the dielectric layer. The substrate is then annealed to promote the formation of a crystalline thin film.
-
Source and Drain Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask to define the channel length and width.
-
Characterization: The OFET characteristics are measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere. The output and transfer curves are recorded to extract key parameters such as charge carrier mobility and the on/off current ratio.[6]
Organic Photovoltaics (OPVs)
In the field of OPVs, the electron-accepting nature of the TzTz core makes it a versatile component for both donor and acceptor materials. In bulk heterojunction (BHJ) solar cells, TzTz derivatives can act as non-fullerene acceptors or be incorporated into the backbone of polymer donors.
Performance Comparison: Thiazolo[5,4-d]thiazole vs. Fullerene Acceptors
For many years, fullerene derivatives like PC₆₁BM and PC₇₁BM have been the benchmark electron acceptors in OPVs. The table below compares the performance of an OPV using a TzTz-based non-fullerene acceptor with a device using a conventional fullerene acceptor.
| Parameter | Thiazolo[5,4-d]thiazole-based Acceptor | Fullerene Acceptor (PC₇₁BM) |
| Power Conversion Efficiency (PCE) | 5.81% (with PTB7-Th donor)[7] | ~7-9% (with PTB7-Th donor) |
| Open-Circuit Voltage (Voc) | Higher (due to deeper HOMO of TzTz) | Lower |
| Absorption | Tunable, complementary to donor | Limited visible absorption |
| Morphological Stability | Potentially higher | Prone to crystallization |
While the efficiency of the specific TzTz-based acceptor is slightly lower than optimized fullerene-based devices, the ability to tune the absorption and energy levels of non-fullerene acceptors provides a clear pathway to higher efficiencies.[8] Furthermore, a polymer solar cell incorporating a TzTz unit in its backbone has achieved a PCE of 4.88%.[9][10]
Experimental Protocol: Bulk Heterojunction OPV Fabrication
A standard procedure for fabricating a BHJ organic solar cell is as follows:
Workflow for the fabrication of a bulk heterojunction organic solar cell.
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are patterned and cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.[1] The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO and annealed.[1]
-
Active Layer Deposition: A blend of the donor polymer and the thiazolo[5,4-d]thiazole-based acceptor (or a TzTz-containing donor polymer blended with an acceptor) in a solvent like chlorobenzene or o-dichlorobenzene is spin-coated in an inert atmosphere (e.g., a glovebox). The film is often subjected to solvent or thermal annealing to optimize the morphology of the bulk heterojunction.[7]
-
Cathode Deposition: A low work function metal, such as calcium or aluminum, is thermally evaporated on top of the active layer to serve as the cathode.
-
Characterization: The current density-voltage (J-V) characteristics of the device are measured under simulated AM 1.5G solar illumination.[9][10] The external quantum efficiency (EQE) is also measured to determine the spectral response of the solar cell.
Organic Light-Emitting Diodes (OLEDs)
In the OLED field, the rigid structure and tunable electronic properties of TzTz derivatives make them excellent candidates for host materials, electron transport materials, and emitters. Their high thermal stability is also a significant advantage for device longevity.
Performance Comparison: Thiazolo[5,4-d]thiazole-based Blue Emitter
Achieving efficient and stable blue emission is a major challenge in OLED technology. A recently developed blue fluorescent emitter incorporating a TzTz acceptor has shown promising results.
| Parameter | Thiazolo[5,4-d]thiazole-based Emitter | Alternative Blue Emitter (e.g., DPA-based) |
| Max. External Quantum Eff. (EQE) | 10.2% (in tandem device)[11] | 5-8% (typical for fluorescent) |
| Emission Color (CIE coordinates) | True-blue to Sky-blue | Varies |
| Device Stability | Potentially high due to core stability | Varies |
The high EQE of the TzTz-based emitter, particularly in a tandem device structure, demonstrates the potential of this material class to compete with and even surpass the performance of existing fluorescent blue emitters.[11]
Experimental Protocol: Multilayer OLED Fabrication
A typical fabrication process for a multilayer OLED using a TzTz-based material is as follows:
Workflow for the fabrication of a multilayer OLED via thermal evaporation.
-
Substrate Preparation: Patterned ITO-coated glass substrates are rigorously cleaned.
-
Organic Layer Deposition: All organic layers are deposited by thermal evaporation in a high-vacuum chamber. The typical layer stack includes:
-
A hole injection layer (HIL).
-
A hole transport layer (HTL).
-
An emissive layer (EML), which consists of a host material doped with the thiazolo[5,4-d]thiazole-based emitter.
-
A hole-blocking layer (HBL).
-
An electron transport layer (ETL).
-
-
Cathode Deposition: An electron injection layer (e.g., LiF) followed by a metal cathode (e.g., Al) are evaporated without breaking vacuum.
-
Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the OLED are measured.[12][13]
Conclusion
Thiazolo[5,4-d]thiazole-based materials have demonstrated significant potential across a range of organic electronic devices. Their unique combination of electronic and physical properties allows for the development of high-performance OFETs, OPVs, and OLEDs. While in some cases their performance is still slightly below that of the leading benchmark materials, the vast potential for chemical modification of the TzTz core suggests that further improvements are imminent. The solution-processability of many TzTz derivatives is a particularly compelling advantage for the future of low-cost, large-area organic electronics. Continued research into the synthesis of novel TzTz-based materials and the optimization of device architectures will undoubtedly lead to further breakthroughs in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fabrication of Organic bulk Heterojunction Solar Cell | PPTX [slideshare.net]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent progress in organic solar cells based on non-fullerene acceptors: materials to devices - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Video: Printing Fabrication of Bulk Heterojunction Solar Cells and In Situ Morphology Characterization [jove.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. ukdiss.com [ukdiss.com]
A Comparative Guide to the Synthesis and Performance of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthesis and performance of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole, a promising organic semiconductor material. We will delve into the reproducibility of its synthesis, compare its performance in electronic applications with established materials, and provide detailed experimental protocols to aid in your research and development endeavors.
Synthesis of this compound: A Reproducibility Overview
The synthesis of this compound and its derivatives has been approached through several synthetic routes. The reproducibility of these methods, in terms of yield and purity, is crucial for its practical application. Below, we compare the most common synthetic strategies.
Two primary methods for the synthesis of the thiazolo[5,4-d]thiazole core are prevalent: the condensation of dithiooxamide with appropriate aldehydes and cross-coupling reactions.
1. Condensation Reaction: This is a widely used, straightforward approach. It involves the reaction of dithiooxamide with two equivalents of an aryl aldehyde.[1][2][3] For this compound, 2-thiophenecarboxaldehyde would be the starting material. Variations of this method include the use of eco-friendly deep eutectic solvents, which have reported yields for analogous compounds ranging from 20% to 75%.[2][3] Microwave-assisted synthesis has also been explored to improve reaction times and yields.[4]
2. Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, offer a more versatile route to functionalized derivatives. For instance, a multi-step synthesis starting from 2,5-bis(5'-bromo-3'-hexylthiophen-2'-yl)thiazolo[5,4-d]thiazole and reacting it with a stannane or boronic ester derivative of thiophene can yield the desired product.[5] While this method allows for greater molecular design flexibility, it often involves more synthetic steps and purification challenges.
Reproducibility and Scalability: The condensation reaction is generally considered more straightforward and potentially more scalable for the parent this compound molecule due to the readily available starting materials and simpler reaction conditions.[6] However, achieving high purity might require careful optimization of the reaction and purification steps. Cross-coupling methods, while more complex, can offer higher purity for specific, highly functionalized derivatives, which is critical for consistent device performance.[5]
Below is a diagram illustrating a generalized synthetic pathway for thiazolo[5,4-d]thiazole derivatives.
Performance in Organic Electronics: A Comparative Analysis
This compound and its derivatives are being actively investigated for their potential in various organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs). Their rigid, planar structure and electron-deficient core contribute to good charge transport properties and stability.[7]
Organic Field-Effect Transistors (OFETs)
In OFETs, the charge carrier mobility (μ) is a key performance metric. For solution-processable OFETs based on a series of 5'-aryl-substituted 2,5-bis(3'-hexylthiophen-2'-yl)thiazolo[5,4-d]thiazole derivatives, field-effect mobilities of up to 10⁻³ cm²/Vs have been reported.[1][5]
Comparison with P3HT: Poly(3-hexylthiophene-2,5-diyl) (P3HT) is a widely used p-type polymer semiconductor in OFETs, with typical mobilities in the range of 10⁻³ to 10⁻² cm²/Vs, and in some cases, reaching up to 0.1 cm²/Vs with optimized processing. While the reported mobilities for the thiazolo[5,4-d]thiazole derivatives are within the lower end of the P3HT range, it is important to note that these are for early-stage materials. Further molecular engineering and device optimization could lead to significant performance improvements.
| Material | Reported Mobility (cm²/Vs) | Processing | Reference |
| 5'-aryl-substituted dithienylthiazolo[5,4-d]thiazole | up to 10⁻³ | Solution-processed | [1][5] |
| P3HT (typical) | 10⁻³ - 10⁻² | Solution-processed | |
| P3HT (optimized) | up to 0.1 | Solution-processed |
Organic Solar Cells (OSCs)
In OSCs, the power conversion efficiency (PCE) is the most critical parameter. Thiazolo[5,4-d]thiazole-based materials have been explored as both electron donors and acceptors.
| Device Architecture | Material System | Power Conversion Efficiency (%) | Reference |
| Bulk Heterojunction OSC (non-fullerene acceptor) | Thiazole-DPP derivative | 6.3 | [8] |
| Dye-Sensitized Solar Cell | Thiazolo[5,4-d]thiazole-based sensitizer | 5.6 - 6.1 | [9] |
| Bulk Heterojunction OSC (fullerene acceptor) | P3HT:PCBM (typical) | 3 - 5 |
Experimental Protocols
To facilitate reproducible research, we provide detailed methodologies for key experiments.
Synthesis of 2,5-Bis(aryl)thiazolo[5,4-d]thiazole via Condensation
Materials:
-
Dithiooxamide
-
Aryl aldehyde (2 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or a deep eutectic solvent like L-proline:ethylene glycol (1:50))[2]
-
Oxidizing agent (if required, often atmospheric oxygen is sufficient)
Procedure:
-
In a round-bottom flask, dissolve dithiooxamide and the aryl aldehyde in the chosen solvent.
-
Heat the reaction mixture under reflux or using microwave irradiation at a specified temperature (e.g., 130 °C) for a set duration (e.g., 1 hour).[2]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding a non-solvent (e.g., water).
-
Collect the solid product by filtration, wash it with appropriate solvents (e.g., water, ethanol), and dry it under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Fabrication of a Solution-Processed Organic Field-Effect Transistor
Substrate Cleaning:
-
Sequentially sonicate the substrates (e.g., Si/SiO₂) in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and treat them with UV-ozone or an oxygen plasma to improve the surface wettability.
Semiconductor Deposition:
-
Prepare a solution of the thiazolo[5,4-d]thiazole derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration.
-
Deposit the semiconductor solution onto the substrate using spin-coating. The spin speed and time should be optimized to achieve the desired film thickness.
-
Anneal the film at an optimized temperature to improve the molecular ordering and film morphology.
Electrode Deposition:
-
Deposit the source and drain electrodes (e.g., gold) on top of the semiconductor layer through a shadow mask using thermal evaporation.
Characterization:
-
Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a controlled environment (e.g., in a glovebox or under vacuum).
-
Extract the charge carrier mobility from the transfer characteristics in the saturation regime.
Below is a diagram illustrating the workflow for OFET fabrication and characterization.
Conclusion
This compound and its derivatives represent a promising class of organic semiconductors. While direct, head-to-head comparisons with established materials like P3HT and PCBM are still emerging, the available data indicates their potential for competitive performance in OFETs and OSCs. The synthetic routes are relatively straightforward, with opportunities for optimization in terms of yield and scalability. Further research focusing on molecular design, synthesis reproducibility, and device engineering is crucial to fully unlock the potential of this exciting class of materials for next-generation organic electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
comparative analysis of thiazolo[5,4-d]thiazole-based polymers and small molecules
A Comparative Analysis of Thiazolo[5,4-d]thiazole-Based Polymers and Small Molecules in Organic Electronics
The fused heterocyclic system of thiazolo[5,4-d]thiazole (TzTz) has emerged as a promising building block for novel organic electronic materials due to its rigid, planar structure, high oxidative stability, and strong electron-accepting nature.[1][2] This core has been integrated into both small molecules and polymers, leading to a diverse range of semiconducting materials for applications in organic photovoltaics (OPVs), dye-sensitized solar cells (DSSCs), and perovskite solar cells (PSCs).[3][4] This guide provides a , presenting key performance data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in understanding the relative merits of these two classes of materials.
Molecular Design and Synthesis
Thiazolo[5,4-d]thiazole derivatives, both small molecules and polymers, are typically synthesized through the condensation of dithiooxamide with aromatic aldehydes.[5][6] This straightforward synthetic route allows for the facile functionalization of the TzTz core with various donor and acceptor units, enabling the tuning of their optoelectronic properties.[3][7]
Small molecules offer the advantage of well-defined molecular structures and high purity, which can lead to reproducible device performance. Their synthesis and purification are often more straightforward than those of polymers.
Polymers , on the other hand, provide benefits such as good solution processability and film-forming properties, which are crucial for large-area device fabrication. The ability to combine the TzTz acceptor unit with various donor monomers in a repeating fashion allows for broad tuning of the polymer's electronic and physical properties.[8][9]
Caption: Comparison of molecular design for small molecules and polymers.
Performance in Organic Photovoltaics
Both thiazolo[5,4-d]thiazole-based small molecules and polymers have been successfully employed as electron donor or acceptor materials in organic solar cells. The performance of these devices is highly dependent on the molecular structure of the active material, the device architecture, and the processing conditions.
Quantitative Performance Data
The following tables summarize key performance parameters for representative thiazolo[5,4-d]thiazole-based small molecules and polymers in organic solar cells.
Table 1: Performance of Thiazolo[5,4-d]thiazole-Based Small Molecules in Solar Cells
| Material | Application | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF | Ref |
| TT-CzB | Hole-Selective Layer (PSC) | 19.1 | - | - | - | [3] |
| TTP-DPA | Hole-Selective Layer (PSC) | 19.1 | - | - | - | [3] |
| Thiazo-II | HTM (PSC) | 10.60 | - | - | - | [10] |
| TTZ8 | DSSC | 5.6-6.1 | - | - | - | [11] |
Table 2: Performance of Thiazolo[5,4-d]thiazole-Based Polymers in Solar Cells
| Polymer | Application | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF | Ref |
| PCDTTz | Polymer Solar Cell | 4.88 | - | - | - | [8] |
| P1 | Polymer Solar Cell | 2.75 | 0.86 | 8.12 | 0.39 | [9] |
| P2 | Polymer Solar Cell | - | - | - | - | [9] |
| P3 | Polymer Solar Cell | 2.23 | - | - | - | [9] |
Experimental Protocols
Synthesis of Thiazolo[5,4-d]thiazole Derivatives
A general and environmentally friendly synthesis of 2,5-disubstituted thiazolo[5,4-d]thiazoles involves the condensation of dithiooxamide with two equivalents of an aromatic aldehyde.[5][6]
Materials:
-
Dithiooxamide
-
Aromatic aldehyde
-
L-proline
-
Ethylene glycol
-
Sodium metabisulfite
Procedure:
-
A mixture of L-proline and ethylene glycol (1:50 molar ratio) is prepared.[5]
-
Dithiooxamide, the aromatic aldehyde, and sodium metabisulfite are added to the deep eutectic solvent.[5]
-
The reaction mixture is heated at 130 °C for one hour.[5]
-
The resulting thiazolo[5,4-d]thiazole derivative is isolated, often without the need for further purification.[6]
Fabrication of Organic Solar Cells
The following is a generalized workflow for the fabrication of a bulk heterojunction organic solar cell.
Caption: Generalized workflow for organic solar cell fabrication.
Device Characterization: The current-voltage (I-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5 illumination (100 mW/cm²) using a source measurement unit.[3] The power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are extracted from the I-V curves.
Comparative Advantages and Disadvantages
The choice between thiazolo[5,4-d]thiazole-based polymers and small molecules depends on the specific application and desired material properties.
Caption: Advantages and disadvantages of polymers vs. small molecules.
Conclusion
Thiazolo[5,4-d]thiazole-based materials, both polymers and small molecules, have demonstrated significant potential in the field of organic electronics. Small molecules offer precision and reproducibility, making them ideal for fundamental studies and high-performance, small-area devices. Polymers, with their excellent processability, are well-suited for large-area, low-cost applications. The continued development of novel thiazolo[5,4-d]thiazole derivatives, coupled with advancements in device engineering, promises to further enhance the performance of organic electronic devices. The choice between these two classes of materials will ultimately be dictated by the specific requirements of the target application, balancing the need for performance, processability, and cost.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Correlating structure and photophysical properties in thiazolo[5,4- d ]thiazole crystal derivatives for use in solid-state photonic and fluorescence-b ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00686G [pubs.rsc.org]
- 8. Synthesis and characterization of a thiazolo[5,4-d]thiazole-based copolymer for high performance polymer solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a crucial step in minimizing exposure risks.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Respiratory Protection |
| Protective Clothing |
When handling 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole, avoid generating dust and prevent contact with skin and eyes. Do not ingest or inhale the substance. All handling should be performed in a designated chemical fume hood.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal facility.
-
Waste Collection :
-
Collect waste this compound in a clearly labeled, sealed, and appropriate container. The container must be compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard information (e.g., irritant).
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[1]
-
-
Disposal :
Decontamination
-
Equipment : Decontaminate any equipment used, such as spatulas or glassware, by rinsing with an appropriate solvent (e.g., acetone or ethanol) in a fume hood. The rinsate should be collected as hazardous waste.
-
Surfaces : Clean any contaminated surfaces with a suitable solvent and cleaning agent. All cleaning materials should also be disposed of as hazardous waste.
Spill Response
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office. If trained and equipped, you may proceed with the cleanup:
-
Containment : Prevent the spill from spreading.
-
Cleanup : For a solid spill, carefully sweep or scoop the material into a hazardous waste container. For a solution, absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in the waste container.
-
Decontamination : Decontaminate the spill area as described above.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
